molecular formula C36H63N3O9 B235513 Enniatin F CAS No. 144446-20-8

Enniatin F

Cat. No.: B235513
CAS No.: 144446-20-8
M. Wt: 681.9 g/mol
InChI Key: GWWBZXAXHGJDAW-UAGUYINHSA-N
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Description

Enniatin F has been reported in Fusarium with data available.
from Fusarium sp. FO-1305;  cyclodepsipeptide;  structure given in first source;  see also record for enniatins with Sy enniatin A & B

Properties

CAS No.

144446-20-8

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

N-[(3S,4S,6R)-6-formyl-10-hydroxy-7-(2-hydroxy-3-methylbutanoyl)-3,8,8,11-tetramethyl-4-(methylamino)-7-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]-5,9-dioxododec-1-en-6-yl]-2-hydroxy-N,3-dimethylbutanamide

InChI

InChI=1S/C36H63N3O9/c1-16-22(9)24(37-13)29(44)35(18-40,39(15)33(48)28(43)21(7)8)36(32(47)27(42)20(5)6,30(45)25(38-14)23(10)17-2)34(11,12)31(46)26(41)19(3)4/h16,18-28,37-38,41-43H,1,17H2,2-15H3/t22-,23-,24-,25-,26?,27?,28?,35+,36?/m0/s1

InChI Key

GWWBZXAXHGJDAW-UAGUYINHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)C(C(=O)C(C(C)C)O)([C@@](C=O)(C(=O)[C@H]([C@@H](C)C=C)NC)N(C)C(=O)C(C(C)C)O)C(C)(C)C(=O)C(C(C)C)O)NC

Canonical SMILES

CCC(C)C(C(=O)C(C(=O)C(C(C)C)O)(C(C)(C)C(=O)C(C(C)C)O)C(C=O)(C(=O)C(C(C)C=C)NC)N(C)C(=O)C(C(C)C)O)NC

Synonyms

cyclo(Hiv-Me-Leu-Hiv-Me-Ile-Hiv-Me-Ile)
enniatin F

Origin of Product

United States

Foundational & Exploratory

Isolating Enniatin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective isolation and purification of Enniatin F, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a critical first step for further investigation into its biological activities and therapeutic potential. This guide provides a comprehensive overview of the methodologies involved, from fungal culture to final purification, supported by quantitative data and detailed experimental protocols.

Enniatins, including this compound, are known for their diverse biological properties, which encompass antimicrobial, insecticidal, and cytotoxic effects.[1][2][3] Their mechanism of action is often attributed to their ionophoric nature, allowing them to transport cations across biological membranes, thereby disrupting cellular ion homeostasis.[2][4] This guide synthesizes established methods to provide a practical framework for obtaining high-purity this compound for research and development purposes.

Fungal Cultivation and Extraction

The production of this compound begins with the cultivation of a suitable Fusarium strain, such as Fusarium tricinctum, on a solid substrate.[5][6] Following an adequate incubation period to allow for mycotoxin production, the fungal culture is harvested and subjected to solvent extraction to isolate the crude enniatin mixture.

Experimental Protocol: Fungal Culture and Extraction
  • Fungal Inoculation and Incubation: A solid medium, such as corn, is autoclaved and inoculated with a spore suspension of Fusarium tricinctum. The culture is then incubated in the dark at a controlled temperature, typically around 25°C, for a period of four weeks to promote fungal growth and mycotoxin synthesis.[5]

  • Extraction: The solid culture is extracted with a suitable solvent mixture, such as water/methanol (50/50 v/v) containing 0.5% NaCl.[7] The mixture is homogenized using a high-speed blender to ensure efficient extraction of the mycotoxins.[7]

  • Filtration and Concentration: The resulting slurry is filtered to remove solid debris. The solvent from the filtrate is then removed under reduced pressure to yield a crude extract containing the enniatin mixture.[5]

Purification of this compound

The crude extract contains a mixture of different enniatin analogues and other fungal metabolites. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves a combination of liquid-liquid partitioning and chromatographic techniques.

Experimental Protocol: Purification
  • Liquid-Liquid Partitioning: The crude extract is partitioned between a non-polar solvent, such as hexane, and a polar solvent mixture, like methanol/water. This step separates the lipophilic enniatins from more polar impurities.[8]

  • Low-Pressure Liquid Chromatography (LPLC): The enniatin-rich fraction is then subjected to LPLC on a reverse-phase stationary phase, such as Amberlite XAD-7.[5][6] A stepwise gradient of an appropriate solvent system is used to elute different fractions.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using semi-preparative HPLC.[5][6] A C18 column is commonly employed with an isocratic or gradient elution of a mobile phase, such as acetonitrile/water, to achieve baseline separation of the different enniatin analogues.

  • Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques like LC-MS/MS.[5][6]

Quantitative Data

The yield and purity of this compound can vary depending on the fungal strain, culture conditions, and the efficiency of the extraction and purification processes. The following table summarizes representative data from the literature for the purification of enniatin mixtures.

Purification StepStarting MaterialProductYieldPurityReference
RecrystallizationDichloromethane extract of F. avenaceum myceliaCrude enniatin mixture6.750 g from 15 L cultureMixture[8]
HPLC Purification500 mg of crude enniatin mixtureEnniatin A300 mg>95%[8]
HPLC Purification500 mg of crude enniatin mixtureEnniatin A1114 mg>95%[8]
HPLC Purification500 mg of crude enniatin mixtureEnniatin B19 mg>95%[8]
LPLC & Semi-prep HPLCExtract from solid corn culture of F. tricinctumEnniatins A, A1, B, B1Not specifiedMean purity of 97%[5][6]

Visualizing the Workflow and Biological Context

To aid in the understanding of the isolation process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow and a key signaling pathway affected by enniatins.

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_purification Purification Culture Solid Culture of Fusarium sp. Extraction Solvent Extraction Culture->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Liquid-Liquid Partitioning Filtration->Partition Crude Extract LPLC Low-Pressure Liquid Chromatography Partition->LPLC HPLC Semi-Preparative HPLC LPLC->HPLC Purity Purity Analysis (LC-MS/MS) HPLC->Purity Isolated_Enniatin_F Isolated_Enniatin_F HPLC->Isolated_Enniatin_F Purified this compound

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_cell Cellular Effects EnniatinF This compound Membrane Cell Membrane IonChannel Ionophore Activity (K+, Na+, Ca2+ transport) Homeostasis Disruption of Ion Homeostasis IonChannel->Homeostasis Apoptosis Apoptosis Homeostasis->Apoptosis

References

Structural Elucidation of Enniatin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin F belongs to a class of cyclic hexadepsipeptides known as enniatins, which are mycotoxins produced by various species of Fusarium fungi. These compounds exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects, making them of significant interest for drug development. Their primary mechanism of action is attributed to their ionophoric properties, enabling the transport of cations across cell membranes, which disrupts cellular homeostasis and can lead to apoptosis. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, spectroscopic data, and a generalized methodology for its isolation and characterization. Furthermore, it visualizes the structural elucidation workflow and a plausible signaling pathway based on the known mechanisms of the enniatin family.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from the well-characterized members of the enniatin family. Enniatins are composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues. The variation in the N-methyl-L-amino acid residues gives rise to the different enniatin analogues.

PropertyValue (Enniatin B)[1]Value (Enniatin B1)[2][3]Value (Enniatin A)[4]Notes
Molecular Formula C33H57N3O9C34H59N3O9C36H63N3O9The exact formula for this compound is not readily available.
Molecular Weight 639.8 g/mol 653.9 g/mol 681.9 g/mol The molecular weight of this compound would depend on its specific amino acid composition.

Experimental Protocols

Isolation and Purification of Enniatins

The following is a generalized protocol for the isolation and purification of enniatins from Fusarium cultures, which can be adapted for the specific isolation of this compound.

2.1.1. Fungal Culture and Extraction

  • Culture: Fusarium species known to produce enniatins (e.g., Fusarium tricinctum) are cultivated on a suitable solid medium like corn grit or in a liquid potato dextrose broth (PDB) for a period of 14-21 days at room temperature.[5]

  • Extraction: The fungal culture (mycelium and medium) is extracted exhaustively with a solvent such as methanol or ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

  • Initial Fractionation: The crude extract is subjected to low-pressure liquid chromatography (LPLC) on a reverse-phase column (e.g., Amberlite XAD-7) to separate the enniatins from other fungal metabolites.[6][7]

  • Semi-preparative HPLC: The enniatin-containing fractions are then purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water.

  • Analytical HPLC: The purity of the isolated enniatin fractions is confirmed by analytical HPLC.

Spectroscopic Analysis

2.2.1. Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is typically employed for the analysis of enniatins, as they readily form adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[8][9]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which are crucial for structural elucidation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A purified sample of the enniatin is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

  • Spectra Acquisition: A suite of NMR experiments is conducted, including:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule.

Spectroscopic Data

Mass Spectrometry Data (Representative for Enniatins)
Adductm/z (Enniatin B1)[10]Fragmentation Ions (Enniatin B1)[10]Description
[M+NH₄]⁺671.45986558, 549, 458, 214, 196Loss of one or more N-methyl-amino acid or hydroxyisovaleryl residues.
¹H and ¹³C NMR Spectral Data

Specific NMR data for this compound is not available in the searched literature. The structural elucidation would rely on comparing the obtained spectra with known data for other enniatins and using 2D NMR techniques to piece together the structure of the specific N-methyl-L-amino acid residues present in this compound.

Visualizations

Structural Elucidation Workflow

Structural_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Determination A Fungal Culture (e.g., Fusarium sp.) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography (e.g., LPLC, HPLC) C->D E Pure this compound D->E F High-Resolution Mass Spectrometry (HR-MS, MS/MS) E->F G NMR Spectroscopy (1H, 13C, 2D NMR) E->G H Determine Molecular Formula & Fragmentation Pattern F->H I Assign NMR Signals & Establish Connectivity G->I J Final Structure of this compound H->J I->J

Caption: Workflow for the structural elucidation of this compound.

Generalized Signaling Pathway of Enniatin-Induced Apoptosis

Enniatin_Signaling_Pathway cluster_0 Cellular Membrane Interaction cluster_1 Intracellular Events Enniatin This compound Membrane Cell Membrane Enniatin->Membrane incorporation IonChannel Ionophore Formation Membrane->IonChannel IonInflux Cation Influx (K+, Na+, Ca2+) IonChannel->IonInflux Homeostasis Disruption of Ion Homeostasis IonInflux->Homeostasis Mitochondria Mitochondrial Dysfunction Homeostasis->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase release of cytochrome c ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized signaling pathway for enniatin-induced apoptosis.

Conclusion

The structural elucidation of this compound follows a standard natural product chemistry workflow, involving isolation, purification, and comprehensive spectroscopic analysis. While specific data for this compound remains elusive in the current literature, the established knowledge of the enniatin family provides a robust framework for its characterization. The primary biological effect of enniatins, including likely this compound, is the disruption of cellular ion homeostasis through their ionophoric activity, ultimately leading to programmed cell death. Further research is warranted to isolate and fully characterize this compound to explore its unique biological properties and potential therapeutic applications.

References

Enniatin F Biosynthesis in Fusarium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced by various species of the fungal genus Fusarium. These secondary metabolites exhibit a wide range of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties. This technical guide provides an in-depth overview of the biosynthesis of a specific member of this family, Enniatin F. The document details the enzymatic pathway, genetic basis, and includes relevant quantitative data and experimental protocols for its study.

The this compound Biosynthesis Pathway

This compound is a non-ribosomally synthesized peptide, meaning its production is independent of messenger RNA and the ribosomal machinery. The core of its biosynthesis is catalyzed by a large, multifunctional enzyme known as enniatin synthetase (ESYN1) .[1][2]

The biosynthesis of this compound involves the condensation of three molecules of D-2-hydroxyisovaleric acid (D-Hiv) and three molecules of N-methyl-L-leucine (N-Me-Leu) . The overall process can be summarized in the following key steps:

  • Precursor Synthesis: The branched-chain amino acid L-leucine is converted to its corresponding α-keto acid, which is then reduced to form D-2-hydroxyisovaleric acid. L-leucine also serves as the direct precursor for N-methyl-L-leucine, with the methyl group being donated by S-adenosyl-L-methionine (SAM).

  • Substrate Activation: Within the enniatin synthetase enzyme complex, both D-Hiv and L-leucine are activated via adenylation, a process that utilizes ATP to form aminoacyl- and hydroxyacyl-adenylates.

  • Thioesterification: The activated precursors are then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP) domain, forming a thioester bond.

  • N-Methylation: The thioester-bound L-leucine is methylated by an N-methyltransferase (MT) domain within the synthetase, using SAM as the methyl donor, to form N-methyl-L-leucine.

  • Elongation and Depsipeptide Bond Formation: The enniatin synthetase facilitates the formation of depsipeptide bonds between the D-Hiv and N-Me-Leu residues in a sequential manner.

  • Cyclization: Once a linear hexadepsipeptide has been assembled on the enzyme, a final condensation and cyclization step releases the mature this compound molecule.

The following diagram illustrates the general enzymatic pathway for enniatin biosynthesis, which is applicable to this compound with the specific incorporation of N-methyl-L-leucine.

Enniatin_Biosynthesis cluster_precursors Precursor Synthesis cluster_esyn1 Enniatin Synthetase (ESYN1) L-Leucine L-Leucine A_Domain Adenylation Domain (A) L-Leucine->A_Domain ATP -> AMP + PPi D-2-Hydroxyisovaleric_Acid D-2-Hydroxyisovaleric_Acid D-2-Hydroxyisovaleric_Acid->A_Domain ATP -> AMP + PPi SAM S-Adenosyl-L-methionine MT_Domain N-Methyltransferase Domain (MT) SAM->MT_Domain Methyl Group Donor T_Domain Thiolation Domain (T/PCP) A_Domain->T_Domain Activation T_Domain->MT_Domain Thioesterified L-Leucine C_Domain Condensation Domain (C) T_Domain->C_Domain D-Hiv MT_Domain->C_Domain N-Methyl-L-leucine C_Domain->C_Domain Enniatin_F This compound C_Domain->Enniatin_F Cyclization & Release

Caption: Generalized biosynthesis pathway of enniatins in Fusarium.

Quantitative Data on Enniatin Production

While specific quantitative data for this compound is limited in publicly available literature, analysis of various Fusarium species has provided insights into the production levels of different enniatins. This data is crucial for understanding the metabolic capacity of these fungi and for optimizing production in biotechnological applications. The following tables summarize reported enniatin production by various Fusarium strains under different culture conditions. It is important to note that the production of specific enniatins, including this compound, is highly dependent on the Fusarium species, strain, and culture conditions.

Table 1: Enniatin Production by Various Fusarium Species

Fusarium SpeciesEnniatin(s) ProducedProduction Level (µg/g)Reference
F. acuminatumENB, ENB1, ENA1782.5 - 1910 (ENB)[3]
F. avenaceumENA, ENBTrace to 2700
F. poaeBEA, ENB, ENB1, ENA19.4 (BEA), 3.4 (ENB)
F. tricinctumBEA, ENB, ENB1, ENA133 (BEA), 690 (ENB)
F. fujikuroiENNs and BEAQuantifiable amounts[1]
F. proliferatumENNs and BEAQuantifiable amounts[1]

BEA: Beauvericin, EN: Enniatin

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from fungal cultures. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation and Extraction:

  • Lyophilize fungal mycelium and/or culture medium.

  • Grind the lyophilized material to a fine powder.

  • Extract a known amount of the powder (e.g., 100 mg) with a suitable solvent mixture such as acetonitrile/water (80:20, v/v) by vigorous vortexing or sonication.

  • Centrifuge the mixture to pellet solid debris.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for enniatins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion ([M+H]⁺ or [M+Na]⁺) for this compound and its specific product ions are monitored.

    • MRM Transitions for this compound (C₃₇H₆₅N₃O₉, MW: 695.9):

      • Precursor ion (e.g., [M+Na]⁺): m/z 718.5

      • Product ions: Specific fragments resulting from the cleavage of the depsipeptide backbone. These need to be determined by infusion of an this compound standard.

3. Quantification:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Quantify this compound in the samples by comparing the peak areas to the standard curve.

The following diagram outlines the general workflow for LC-MS/MS-based quantification of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Fungal_Culture Fusarium Culture Lyophilization Lyophilization Fungal_Culture->Lyophilization Grinding Grinding Lyophilization->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation ESI_MS Electrospray Ionization Mass Spectrometry (ESI+) LC_Separation->ESI_MS MRM_Detection Multiple Reaction Monitoring (MRM) ESI_MS->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

In Vitro Enniatin Synthetase (ESYN1) Activity Assay

This protocol describes a general method for assaying the activity of enniatin synthetase in vitro, often employing radiolabeled precursors for detection.

1. Enzyme Preparation:

  • Culture the desired Fusarium strain under conditions known to induce enniatin production.

  • Harvest the mycelia and grind them in liquid nitrogen.

  • Resuspend the ground mycelia in an appropriate extraction buffer (e.g., phosphate buffer with protease inhibitors).

  • Prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

  • For a more purified enzyme, further purification steps such as ammonium sulfate precipitation and chromatography may be necessary.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Cell-free extract or purified ESYN1.

    • ATP.

    • D-2-hydroxyisovaleric acid.

    • L-leucine.

    • S-adenosyl-L-methionine (SAM).

    • A radiolabeled precursor, typically [¹⁴C]-SAM or [³H]-L-leucine, to enable detection of the product.

    • Reaction buffer with appropriate pH and cofactors (e.g., Mg²⁺).

3. Reaction and Product Extraction:

  • Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the enniatins into the organic phase.

  • Evaporate the organic solvent to dryness.

4. Detection and Quantification:

  • Resuspend the dried extract in a small volume of solvent.

  • Separate the reaction products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detect and quantify the radiolabeled this compound using a scintillation counter or phosphorimager.

Gene Expression Analysis of esyn1 by RT-qPCR

This protocol outlines the steps for quantifying the expression level of the enniatin synthetase gene (esyn1) using reverse transcription quantitative PCR (RT-qPCR).

1. RNA Extraction and cDNA Synthesis:

  • Harvest fungal mycelia from cultures grown under different conditions (e.g., enniatin-inducing vs. non-inducing).

  • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a suitable method (e.g., Trizol-based extraction or a commercial kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR:

  • Primer Design: Design specific primers for the esyn1 gene and one or more reference (housekeeping) genes (e.g., actin, GAPDH, or tubulin) for normalization. Primers should be designed to amplify a product of approximately 100-200 bp.

  • qPCR Reaction Mixture: Prepare a reaction mixture containing:

    • cDNA template.

    • Forward and reverse primers for the target (esyn1) or reference gene.

    • A qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a typical thermal profile:

    • Initial denaturation (e.g., 95°C for 5-10 min).

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec).

      • Annealing/Extension (e.g., 60°C for 1 min).

    • Melt curve analysis to verify the specificity of the amplified product.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the esyn1 and reference genes.

  • Calculate the relative expression of the esyn1 gene using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

The following diagram illustrates the key steps in the RT-qPCR workflow for esyn1 gene expression analysis.

RTqPCR_Workflow cluster_rna_prep RNA Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR cluster_data_analysis Data Analysis Mycelia_Harvest Harvest Mycelia RNA_Extraction Total RNA Extraction Mycelia_Harvest->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment Reverse_Transcription Reverse Transcription DNase_Treatment->Reverse_Transcription qPCR_Setup Set up qPCR Reaction Reverse_Transcription->qPCR_Setup Thermal_Cycling Real-Time PCR Amplification qPCR_Setup->Thermal_Cycling Ct_Determination Determine Ct Values Thermal_Cycling->Ct_Determination Relative_Quantification Calculate Relative Expression (e.g., 2^-ΔΔCt) Ct_Determination->Relative_Quantification

Caption: Workflow for esyn1 gene expression analysis via RT-qPCR.

Conclusion

The biosynthesis of this compound in Fusarium is a complex, yet well-defined process orchestrated by the multifunctional enniatin synthetase. Understanding this pathway at a molecular and genetic level is critical for researchers in mycotoxicology, natural product chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the investigation of this compound production, its regulation, and its potential applications. Further research focusing on the specific substrate flexibility of ESYN1 from various Fusarium strains will be crucial for a complete understanding of the diversity of the enniatin family and for harnessing their bioactive potential.

References

Enniatin F: A Deep Dive into its Molecular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a family of cyclic hexadepsipeptides produced by various species of Fusarium fungi. These mycotoxins are frequently found as contaminants in grains and other agricultural products. Among them, Enniatin F is a recognized, albeit less common, analogue. While extensive research has been conducted on major enniatins such as A, A1, B, and B1, specific data for this compound is limited. This technical guide synthesizes the current understanding of the mechanism of action of the enniatin family, with the strong probability that this compound operates through similar molecular pathways. The primary mechanisms of enniatins involve their potent ionophoric activity, leading to mitochondrial dysfunction, and the inhibition of key cellular enzymes.[1][2][3][4][5][6]

Core Mechanisms of Action

The biological activities of enniatins are multifaceted, stemming primarily from two well-documented molecular interactions:

  • Ionophoric Activity : Enniatins are highly efficient ionophores with a strong selectivity for potassium ions (K+).[2] Their cyclic structure allows them to encapsulate cations and facilitate their transport across biological membranes, disrupting the physiological ion gradients essential for cellular function.[1] This influx of K+ into the mitochondrial matrix is a key driver of their cytotoxic effects.[2]

  • Enzyme Inhibition : Enniatins have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[7] This inhibition can disrupt cholesterol metabolism and cellular membrane dynamics.

These core mechanisms trigger a cascade of downstream cellular events, including mitochondrial dysfunction, induction of apoptosis, and modulation of critical signaling pathways.

Quantitative Pharmacological Data

Table 1: In Vitro Cytotoxicity of Enniatin Analogues

Enniatin AnalogueCell LineAssayIC50 / EC50 (µM)Exposure Time (h)
Enniatin AHepG2Apoptosis3.048
Enniatin AMRC-5BrdU0.8Not Specified
Enniatin BCaco-2Multiple1.4 - >303 - 72
Enniatin BHepG2Multiple0.9 - 435.93 - 72
Enniatin BCHO-K1Multiple2.80 - 11Not Specified
Enniatin B1Caco-2Not Specified0.8 - 10.824 - 72
Enniatin B1HT-29Not Specified3.7 - 16.6Not Specified
Enniatin B1HepG2Not Specified8.5 - 24.3Not Specified
Enniatin HMES-SANot Specified12.94Not Specified
Enniatin HHCT15Not Specified16.74Not Specified

Data compiled from multiple sources.[1][5][8]

Table 2: ACAT Inhibition by Enniatin Analogues

Enniatin AnalogueSource of ACATIC50 (µM)
Enniatin B1Rat liver microsomes73

Data from MedchemExpress.

Signaling Pathways and Cellular Effects

The disruption of ionic homeostasis and enzyme activity by enniatins triggers several signaling cascades and cellular responses, ultimately leading to cell death.

Mitochondrial Dysfunction and Apoptosis

The primary target of enniatin-induced cytotoxicity is the mitochondrion.[2] The influx of K+ ions into the mitochondrial matrix, facilitated by the ionophoric action of enniatins, leads to:

  • Depolarization of the Mitochondrial Membrane Potential (ΔΨm): The collapse of the electrochemical gradient across the inner mitochondrial membrane.[2]

  • Mitochondrial Swelling: The osmotic influx of water into the matrix, causing structural damage to the organelle.[2]

  • Uncoupling of Oxidative Phosphorylation: Disruption of ATP synthesis.[2]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): A critical event leading to the release of pro-apoptotic factors.[1]

These events culminate in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, and subsequent nuclear fragmentation.[1]

Enniatin-Induced Mitochondrial Dysfunction and Apoptosis Enniatin Enniatin Ionophore Ionophoric Activity (K+ influx) Enniatin->Ionophore Mito_Membrane Mitochondrial Inner Membrane Ionophore->Mito_Membrane DeltaPsi Depolarization of ΔΨm Mito_Membrane->DeltaPsi Swelling Mitochondrial Swelling Mito_Membrane->Swelling OxPhos Uncoupling of Oxidative Phosphorylation Mito_Membrane->OxPhos mPTP mPTP Opening DeltaPsi->mPTP Swelling->mPTP Pro_Apoptotic Release of Pro-Apoptotic Factors (e.g., Cytochrome c) mPTP->Pro_Apoptotic Caspase Caspase Activation (Caspase-3/7) Pro_Apoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Enniatin-induced apoptosis.

Modulation of ERK Signaling

Some enniatins have been shown to interfere with the Extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival. By inhibiting the phosphorylation of ERK, enniatins can disrupt pro-survival signals and contribute to their anti-proliferative effects.

Inhibition of ERK Signaling by Enniatins Enniatin Enniatin Enniatin->Inhibition ERK_Pathway ERK Signaling Pathway pERK ERK Phosphorylation ERK_Pathway->pERK Proliferation Cell Proliferation and Survival pERK->Proliferation Inhibition->pERK

Caption: Enniatin-mediated inhibition of the ERK pathway.

Experimental Protocols

Assessment of Ionophoric Activity using Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel formation by enniatins in a cell membrane.

Methodology:

  • Cell Preparation: Use a suitable cell line (e.g., HEK293) and culture to 70-80% confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution. The pipette solution should contain the ion of interest (e.g., 150 mM KCl).

  • Patch Formation: Achieve a giga-ohm seal between the patch pipette and the cell membrane in the whole-cell or inside-out configuration.

  • Enniatin Application: Introduce this compound (dissolved in a suitable solvent like DMSO and diluted in the bath solution) to the bath solution (for inside-out patch) or include it in the pipette solution (for whole-cell).

  • Data Acquisition: Record single-channel currents using a patch-clamp amplifier. The appearance of stepwise increases in current indicates the formation of ion channels.

  • Analysis: Analyze the single-channel conductance and open probability to characterize the properties of the enniatin-induced channels.

Patch-Clamp Workflow for Ionophore Activity Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Prep Pipette Preparation Start->Pipette_Prep Patch_Formation Giga-ohm Seal Formation Cell_Prep->Patch_Formation Pipette_Prep->Patch_Formation Enniatin_App Enniatin Application Patch_Formation->Enniatin_App Data_Acq Record Single-Channel Currents Enniatin_App->Data_Acq Analysis Analyze Conductance and Open Probability Data_Acq->Analysis End End Analysis->End

Caption: Workflow for assessing ionophore activity.

Mitochondrial Swelling Assay

This spectrophotometric assay measures the increase in mitochondrial volume due to the influx of water, a consequence of the ionophoric activity of enniatins.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing a non-permeant solute (e.g., sucrose) and respiratory substrates (e.g., succinate).

  • Measurement: Resuspend the isolated mitochondria in the assay buffer in a cuvette. Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Enniatin Treatment: Add this compound to the mitochondrial suspension and record the change in absorbance.

  • Controls: Use a known uncoupler (e.g., CCCP) as a positive control and a solvent control (e.g., DMSO).

Mitochondrial Swelling Assay Workflow Start Start Mito_Isolation Isolate Mitochondria Start->Mito_Isolation Buffer_Prep Prepare Assay Buffer Start->Buffer_Prep Spectro_Setup Set up Spectrophotometer (540 nm) Mito_Isolation->Spectro_Setup Buffer_Prep->Spectro_Setup Baseline Record Baseline Absorbance Spectro_Setup->Baseline Treatment Add this compound Baseline->Treatment Measurement Monitor Absorbance Decrease Treatment->Measurement Analysis Analyze Rate of Swelling Measurement->Analysis End End Analysis->End

Caption: Workflow for the mitochondrial swelling assay.

Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of key executioner caspases in apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and express the results as fold-change relative to the vehicle control.

Conclusion

The mechanism of action of this compound, inferred from the extensive research on the enniatin family, is primarily driven by its potent K+ ionophoric activity, which leads to severe mitochondrial dysfunction and the induction of apoptosis. Additionally, its inhibitory effect on ACAT contributes to its overall cellular toxicity. While specific quantitative data for this compound remains a knowledge gap, the established methodologies for characterizing other enniatins provide a clear roadmap for future investigations into this particular analogue. A deeper understanding of the subtle structural and functional differences among enniatin variants will be crucial for a comprehensive risk assessment and for exploring their potential therapeutic applications.

References

Enniatin F: An In-depth Technical Guide to its Ionophoric Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin F, a member of the enniatin family of cyclic hexadepsipeptide mycotoxins produced by Fusarium species, is presumed to share the significant ionophoric properties characteristic of its more studied analogs, such as Enniatin B and A1. These properties, which allow for the transport of cations across biological membranes, are central to their biological activities, including their cytotoxic, antimicrobial, and potential therapeutic effects. This technical guide provides a comprehensive overview of the core ionophoric characteristics of the enniatin family, with a specific focus on what can be inferred for this compound. It details the mechanisms of ion transport, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and visualizes the associated cellular pathways. While specific quantitative data for this compound is scarce in publicly available literature, this guide serves as a robust foundational resource by extrapolating from the well-documented properties of its structural congeners.

Introduction

Enniatins are a class of cyclic hexadepsipeptides characterized by alternating N-methyl-L-amino acid and D-α-hydroxyisovaleric acid residues.[1][2] Their lipophilic nature allows them to readily insert into cellular and organellar membranes, such as the mitochondrial membrane.[3] The central cavity of the enniatin molecule can form stable complexes with various cations, facilitating their transport across these lipid bilayers.[1][3] This ionophoretic activity disrupts the delicate electrochemical gradients essential for normal cellular function, leading to a range of biological effects.[3] this compound is one of the identified analogs within this family.[2][4] While research has predominantly focused on other enniatins, the conserved molecular architecture strongly suggests that this compound exhibits similar ionophoric behavior.

Mechanism of Ion Transport

The ionophoric action of enniatins is primarily attributed to a mobile carrier mechanism .[1] This process involves the formation of a complex between the enniatin molecule and a cation at the membrane-water interface. This lipophilic complex then diffuses across the lipid bilayer, releasing the cation on the other side.

Enniatins can form complexes with both monovalent and divalent cations.[1] A key feature of their transport mechanism is the formation of "sandwich" complexes, where two enniatin molecules enclose a single cation.[1][5] This 2:1 stoichiometry is particularly important for the transport of potassium ions (K+).[1]

The general consensus from studies on various enniatins is a preference for potassium ions over other cations like sodium (Na+), calcium (Ca2+), and magnesium (Mg2+).[3] The cation selectivity is influenced by the specific amino acid residues in the enniatin ring, which affect the conformation and stability of the cation complex.[5]

Quantitative Data on Ionophoric Properties (Comparative)

Table 1: Cation Selectivity of Enniatins (General)

CationRelative SelectivityReference
K++++++[3]
Rb+++++
Cs++++
Na+++[3]
Li++[3]
Ca2+++[3]
Mg2++[3]
(Relative selectivity is inferred from multiple studies on Enniatin B and other analogs)

Table 2: Comparative Cytotoxicity of Enniatin Analogs (IC50 Values)

Enniatin AnalogCell LineIC50 (µM)Exposure Time (h)Reference
Enniatin A1HT-291.448
Enniatin B1HT-29>1048
Enniatin BCaco-211.548
Enniatin B1Caco-211.548[6]
Enniatin BCCF-STTG18.948[7]
Enniatin B1CCF-STTG14.448[7]
(Note: Cytotoxicity is a biological outcome of ionophoric activity and other potential mechanisms.)

Experimental Protocols

The characterization of the ionophoric properties of this compound would involve a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for Single-Channel Recordings

This technique allows for the direct measurement of ion flow through pores or channels formed by ionophores in a lipid bilayer.

Methodology:

  • Cell Preparation: Use a suitable cell line (e.g., cardiomyocytes, neurons, or oocytes) with a well-characterized plasma membrane.

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of approximately 1 µm. Fill the pipette with a solution containing the ion of interest (e.g., 150 mM KCl).

  • Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

  • Excised Patch Formation: To isolate the membrane patch from cellular influences, the pipette can be retracted to form an "inside-out" or "outside-out" patch.

  • Application of this compound: Add this compound to the bath solution (for inside-out patches) or the pipette solution (for outside-out patches) at various concentrations.

  • Data Acquisition: Apply a voltage clamp to the membrane patch and record the resulting current. The opening and closing of ion channels formed by this compound will appear as discrete steps in the current trace.

  • Data Analysis: Analyze the single-channel conductance, open and closed times, and ion selectivity by varying the ionic composition of the solutions.[5][8]

Artificial Lipid Bilayer Measurements

This in vitro method provides a simplified system to study the direct interaction of an ionophore with a lipid membrane.

Methodology:

  • Bilayer Formation: Form a planar lipid bilayer (e.g., from a solution of phosphatidylcholine in n-decane) across a small aperture in a Teflon partition separating two aqueous compartments.

  • Electrolyte Solutions: Fill both compartments with a buffered electrolyte solution containing the desired cations.

  • This compound Addition: Add a stock solution of this compound in a suitable solvent (e.g., ethanol) to one or both compartments.

  • Electrical Measurements: Apply a transmembrane voltage and measure the resulting current. The increase in current upon addition of this compound is a measure of its ionophoretic activity.

  • Selectivity Determination: Determine ion selectivity by creating a concentration gradient of a specific salt across the bilayer and measuring the reversal potential.

Mitochondrial Membrane Potential Assay

The disruption of mitochondrial function is a key consequence of enniatin's ionophoric activity.

Methodology:

  • Cell Culture: Culture cells of interest (e.g., HepG2, SH-SY5Y) in appropriate media.

  • Treatment: Expose the cells to varying concentrations of this compound for different durations.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[9][10]

Signaling Pathways and Cellular Consequences

The ionophoric activity of enniatins triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity. The disruption of K+ homeostasis is a primary event that can lead to mitochondrial dysfunction and the induction of apoptosis.

Mitochondrial Dysfunction Pathway

The influx of K+ into the mitochondrial matrix, facilitated by enniatins, disrupts the proton gradient across the inner mitochondrial membrane.[3] This leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a decrease in ATP synthesis.[9] The subsequent collapse of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[10]

Mitochondrial_Dysfunction_Pathway Mitochondrial Dysfunction Pathway Induced by Enniatins EnniatinF This compound Membrane Mitochondrial Inner Membrane EnniatinF->Membrane Inserts into K_influx K+ Influx Membrane->K_influx Facilitates MMP_collapse Mitochondrial Membrane Potential Collapse K_influx->MMP_collapse OxPhos_uncoupling Uncoupling of Oxidative Phosphorylation MMP_collapse->OxPhos_uncoupling Apoptosis Apoptosis MMP_collapse->Apoptosis ATP_depletion ATP Depletion OxPhos_uncoupling->ATP_depletion

Caption: Mitochondrial dysfunction pathway initiated by this compound.

Apoptotic Signaling Cascade

The collapse of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This initiates a caspase cascade, leading to the execution of apoptosis.

Apoptotic_Signaling_Cascade Apoptotic Signaling Cascade MMP_collapse Mitochondrial Membrane Potential Collapse Cytochrome_c Cytochrome c Release MMP_collapse->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key steps in the enniatin-induced apoptotic pathway.

Experimental Workflow Visualization

A typical workflow for characterizing the ionophoric properties of this compound would involve a multi-faceted approach, starting from basic in vitro assays and progressing to more complex cellular models.

Experimental_Workflow Experimental Workflow for this compound Ionophore Characterization cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis and Interpretation BLM Artificial Lipid Bilayer Measurements IonSelectivity Determine Ion Selectivity BLM->IonSelectivity TransportKinetics Calculate Transport Kinetics BLM->TransportKinetics PatchClamp Patch-Clamp Electrophysiology PatchClamp->IonSelectivity PatchClamp->TransportKinetics MitoPotential Mitochondrial Membrane Potential Assay CellularEffects Correlate with Cellular Effects MitoPotential->CellularEffects Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->CellularEffects ApoptosisAssay Apoptosis Assays (e.g., Caspase Activity, Annexin V) ApoptosisAssay->CellularEffects

Caption: A generalized workflow for studying this compound's ionophoric properties.

Conclusion and Future Directions

The ionophoric properties of the enniatin family are fundamental to their biological impact. While this compound remains less characterized than its more prevalent analogs, its structural similarity provides a strong basis for predicting its function as a potent ionophore with a likely preference for potassium ions. The disruption of cellular and mitochondrial ion homeostasis is the central mechanism through which this compound is expected to exert its cytotoxic effects.

Future research should focus on obtaining specific quantitative data for this compound to confirm these extrapolations. This includes determining its ion selectivity profile, binding affinities for various cations, and transport kinetics across different membrane systems. Such data will be crucial for a comprehensive risk assessment of this mycotoxin and for exploring its potential therapeutic applications, particularly in the context of anticancer drug development. The experimental protocols and conceptual frameworks presented in this guide provide a clear roadmap for these future investigations.

References

Enniatin F and the Cell Membrane: A Technical Guide to a Complex Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin F, a member of the enniatin family of cyclic hexadepsipeptides produced by various Fusarium species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] The primary mechanism underpinning these activities is its interaction with cell membranes, where it functions as an ionophore, disrupting the crucial electrochemical gradients that maintain cellular homeostasis.[2][3] This technical guide provides an in-depth exploration of the interaction between this compound and cell membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and pathways involved. While much of the detailed quantitative research has been conducted on its close analog, Enniatin B, the fundamental principles of membrane interaction are expected to be conserved across the enniatin family. This guide will therefore draw upon data from other enniatins to provide a comprehensive overview, with the explicit understanding that further research is needed to fully characterize this compound itself.

Mechanism of Action at the Cell Membrane

This compound's lipophilic nature allows it to readily insert into the lipid bilayer of cell membranes.[2][3] Once embedded, it facilitates the transport of cations across the membrane, effectively acting as a mobile ion carrier or by forming transient ion-permeable pores.[4][5] This ionophoric activity disrupts the normal physiological concentrations of ions, leading to membrane depolarization, alteration of cellular signaling, and ultimately, cell death.[4][6]

Ionophore Activity and Complex Formation

Enniatins can form stable complexes with various mono- and divalent cations.[3] The selectivity for these cations is a critical aspect of their biological function. The generally accepted selectivity series for enniatins is K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺.[3] The transport of these ions is mediated by the formation of specific enniatin-cation complexes within the membrane.

Several stoichiometric models for these complexes have been proposed:

  • 1:1 "Belted" Complex: One enniatin molecule wraps around a single cation.

  • 2:1 "Sandwich" Complex: The cation is sandwiched between two enniatin molecules. This is a particularly stable conformation for monovalent cations like K⁺.[3][4]

  • 3:2 Complex: Three enniatin molecules coordinate with two cations.

The formation of these different complexes is dependent on the specific enniatin, the cation involved, and the lipid environment of the membrane.

Figure 1: Proposed mechanisms of this compound-mediated cation transport across the cell membrane.

Quantitative Data on Enniatin-Membrane Interactions

While specific quantitative data for this compound is limited, studies on other enniatins provide valuable insights into their potency and effects. The following tables summarize key findings.

Table 1: Cytotoxicity of Various Enniatins on Different Cell Lines

EnniatinCell LineExposure Time (h)IC₅₀ (µM)Reference
Enniatin ACaco-224>15[7]
Enniatin A1Caco-2241.3[7]
Enniatin BCaco-224>15[7]
Enniatin B1Caco-2242.7[7]
Enniatin A1HT-29481.4 ± 0.7[8]
Enniatin B1HT-29723.7[6]
Enniatin A1CHO-K1240.44 ± 0.15 (in mixture with Enniatin B)[6]
Enniatin B1CHO-K1242.47[6]

Table 2: Cation Selectivity and Conductivity of Enniatins

ParameterFindingReference
Cation Selectivity RankingK⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺[3]
Relative ConductivityEnniatin B > Enniatin A1 > Enniatin B1[3]

Experimental Protocols for Studying Enniatin-Membrane Interactions

A variety of biophysical and cell-based assays are employed to investigate the interaction of ionophores like this compound with cell membranes. Below are detailed methodologies for key experiments.

Black Lipid Membrane (BLM) for Single-Channel Recordings

This technique allows for the direct observation of ion channel formation and characterization of their electrical properties in a highly controlled artificial membrane system.

Protocol:

  • Chamber Preparation: A two-chamber system separated by a thin Teflon or Delrin film with a small aperture (50-200 µm diameter) is used. Both chambers are filled with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • Membrane Formation: A solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is painted across the aperture to form a lipid bilayer. The formation of a stable, thin "black" membrane is monitored by measuring its capacitance.

  • This compound Addition: this compound, dissolved in a suitable solvent like ethanol, is added to one or both chambers to the desired final concentration.

  • Data Acquisition: Ag/AgCl electrodes are placed in each chamber to apply a transmembrane voltage and record the resulting current. The appearance of discrete, stepwise increases in current indicates the formation of ion-permeable channels.

  • Analysis: Single-channel conductance, ion selectivity (by altering the ionic composition of the solutions), and open/closed kinetics are analyzed from the current recordings.

Patch-Clamp Technique for Cellular Ion Channel Activity

The patch-clamp technique allows for the recording of ion channel activity in live cells, providing a more physiologically relevant context.[5][9]

Protocol:

  • Cell Preparation: Cells of interest (e.g., neurons, cardiomyocytes, or a stable cell line) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an appropriate intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane patch.

  • Configuration:

    • Cell-attached: Records the activity of channels within the sealed patch without disrupting the cell.

    • Whole-cell: The membrane patch is ruptured, allowing electrical access to the entire cell. This is used to measure macroscopic currents and changes in membrane potential.

    • Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the controlled application of solutions to the intracellular or extracellular face of the membrane, respectively. This is ideal for studying the direct effects of this compound on channel properties.

  • This compound Application: this compound is applied to the bath solution (for whole-cell and outside-out) or the pipette solution (for inside-out) to observe its effects on ion channel activity.

  • Data Acquisition and Analysis: Voltage-clamp or current-clamp protocols are applied to measure ionic currents or changes in membrane potential, respectively.

Fluorescence-Based Membrane Potential Assays

These assays utilize voltage-sensitive fluorescent dyes to monitor changes in membrane potential in a population of cells, making them suitable for high-throughput screening.[10][11][12]

Protocol:

  • Cell Seeding: Cells are seeded into a multi-well plate (e.g., 96-well black, clear bottom) and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a voltage-sensitive dye (e.g., a FRET-based dye pair or a slow-response oxonol-type dye). The cells are incubated to allow the dye to incorporate into the cell membranes.

  • Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

  • Compound Addition: this compound, at various concentrations, is added to the wells.

  • Kinetic Fluorescence Measurement: The change in fluorescence intensity over time is recorded. Depolarization of the cell membrane will cause a characteristic change in the fluorescence signal (increase or decrease, depending on the dye used).

  • Data Analysis: The change in fluorescence is quantified and can be used to determine the concentration-response relationship and calculate parameters like the EC₅₀ for membrane depolarization.

start Start: Seed Cells in Microplate culture Culture Cells to Confluence start->culture load_dye Load Cells with Voltage-Sensitive Dye culture->load_dye wash Wash to Remove Excess Dye (Optional) load_dye->wash baseline Measure Baseline Fluorescence wash->baseline add_enniatin Add this compound (Test Compound) baseline->add_enniatin measure_kinetic Measure Kinetic Fluorescence Change add_enniatin->measure_kinetic analyze Analyze Data: - Calculate ΔF/F - Determine EC₅₀ measure_kinetic->analyze end End analyze->end

Figure 2: General workflow for a fluorescence-based membrane potential assay.

Signaling Pathways Activated by this compound

The disruption of ionic homeostasis by this compound triggers a cascade of intracellular events, often culminating in programmed cell death, or apoptosis.[2][6]

Induction of Apoptosis

The influx of cations, particularly Ca²⁺, and the dissipation of the mitochondrial membrane potential are key events in enniatin-induced apoptosis.

Key Steps in the Apoptotic Pathway:

  • Ion Homeostasis Disruption: this compound-mediated ion transport leads to an increase in intracellular Ca²⁺ and a decrease in intracellular K⁺.

  • Mitochondrial Dysfunction: The altered ionic environment and direct effects on mitochondria lead to the collapse of the mitochondrial membrane potential (ΔΨm).[6]

  • Reactive Oxygen Species (ROS) Production: Mitochondrial stress results in the overproduction of ROS.[6]

  • Caspase Activation: The release of pro-apoptotic factors from the mitochondria activates a cascade of caspase enzymes, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[6][13]

  • Cellular Disassembly: Activated caspases cleave key cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[2][14]

enniatin_f This compound membrane Cell Membrane Interaction enniatin_f->membrane ion_flux ↑ Intracellular Ca²⁺ ↓ Intracellular K⁺ membrane->ion_flux mitochondria Mitochondrial Stress ion_flux->mitochondria mmp_collapse ↓ Mitochondrial Membrane Potential mitochondria->mmp_collapse ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros caspase9 Caspase-9 Activation mmp_collapse->caspase9 ros->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis: - DNA Fragmentation - Cell Shrinkage caspase3->apoptosis

Figure 3: Plausible signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound's interaction with the cell membrane is a multifaceted process that is central to its biological activity. Its ability to act as an ionophore, disrupting fundamental cellular ion gradients, triggers a cascade of events leading to cytotoxicity. While the general mechanisms are understood from studies on the enniatin family, there is a clear need for further research focused specifically on this compound. Future studies should aim to:

  • Determine the precise binding affinities and stability constants of this compound for various cations.

  • Obtain high-resolution single-channel data for this compound in different membrane compositions.

  • Elucidate the complete and specific signaling pathways activated by this compound in various cell types.

  • Evaluate the potential for this compound as a therapeutic agent, particularly in the context of its cytotoxic properties against cancer cells.

A deeper understanding of the intricate dance between this compound and the cell membrane will be crucial for harnessing its potential in drug development and for accurately assessing its toxicological risks.

References

Preliminary Cytotoxicity Screening of Enniatins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the preliminary cytotoxicity screening of the enniatin class of mycotoxins. While the initial topic specified Enniatin F, a review of the current scientific literature reveals a significant data gap for this specific analog. The vast majority of published research, including quantitative cytotoxicity data and mechanistic studies, centers on the more prevalent analogs: Enniatin A, A1, B, and B1. Therefore, this document will synthesize the available data for these well-studied enniatins to provide a comprehensive technical overview of the cytotoxicity of the enniatin family.

Introduction to Enniatins

Enniatins are a family of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which are common contaminants of cereal grains.[1][2] The family includes at least 29 known analogs, with Enniatin A, A1, B, and B1 being the most prevalent and extensively studied.[1][3] Structurally, they consist of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues.[1] Enniatins exhibit a wide range of biological activities, including antibacterial, antifungal, insecticidal, and potent cytotoxic effects against various mammalian cell lines.[4][5] Their toxicological significance is primarily attributed to their ionophoric properties, allowing them to facilitate the transport of cations across biological membranes, thereby disrupting cellular ion homeostasis.[1][4]

Primary Mechanism of Cytotoxic Action

The principal mechanism underlying the cytotoxicity of enniatins is their function as ionophores. Their lipophilic nature allows them to embed within the lipid bilayer of cellular and mitochondrial membranes, forming pores that increase permeability to monovalent and divalent cations like K+, Na+, and Ca2+.[3][4] This action disrupts the physiological ion gradients essential for cellular function.

The influx of ions, particularly into the mitochondria, leads to the depolarization of the mitochondrial membrane, uncoupling of oxidative phosphorylation, and subsequent mitochondrial dysfunction.[6][7] This mitochondrial distress is a key event that can trigger downstream apoptotic pathways, ultimately leading to programmed cell death.[2][8]

Enniatin_Mechanism_of_Action General Mechanism of Enniatin Cytotoxicity Enniatin This compound (and other analogs) CellMembrane Cellular & Mitochondrial Membranes Enniatin->CellMembrane Embeds in IonChannel Formation of Ion-Selective Pores CellMembrane->IonChannel Leads to IonHomeostasis Disruption of Cation Homeostasis (K+, Na+, Ca2+) IonChannel->IonHomeostasis Causes MitoDysfunction Mitochondrial Membrane Depolarization IonHomeostasis->MitoDysfunction Triggers Apoptosis Induction of Apoptosis MitoDysfunction->Apoptosis Initiates Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Screening start Start culture 1. Cell Culture (e.g., HepG2, Caco-2) start->culture seed 2. Seed Cells in 96-well plate culture->seed treat 3. Treat with Enniatin (Serial Dilutions) seed->treat incubate 4. Incubate (24, 48, or 72h) treat->incubate assay 5. Perform Viability Assay (e.g., MTT, BrdU) incubate->assay read 6. Measure Signal (Absorbance/Fluorescence) assay->read analyze 7. Data Analysis (Calculate % Viability, IC50) read->analyze end End analyze->end Apoptosis_Pathway Simplified Enniatin-Induced Apoptosis Pathway Enniatin Enniatin Mito Mitochondria Enniatin->Mito Direct Ionophoric Effect p53 p53 Activation Enniatin->p53 p53-dependent Bax Bax Activation Enniatin->Bax p53-independent MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP_Loss p21 p21 Induction p53->p21 CycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p21->CycleArrest Apoptosis Apoptosis (Cell Death) CycleArrest->Apoptosis Bax->Mito Caspase Caspase Activation (e.g., Caspase-3/7) MMP_Loss->Caspase Caspase->Apoptosis

References

Enniatin F: A Technical Guide on Antifungal Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific antifungal activity of Enniatin F against plant pathogens is not available in current scientific literature. This guide provides a comprehensive overview of the known antifungal properties of the broader enniatin class of mycotoxins, which serves as a predictive framework for the potential activity of this compound.

Executive Summary

Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various species of Fusarium fungi. While numerous enniatin analogues have been identified, research has predominantly focused on Enniatins A, A1, B, and B1. These compounds exhibit a range of biological activities, including insecticidal, antibacterial, and antifungal properties.[1][2] Their primary mechanism of antifungal action is attributed to their ionophoric nature, enabling them to disrupt ion transport across fungal cell membranes, leading to cell death.[1][2][3] This technical guide synthesizes the available data on the antifungal activity of the enniatin class against plant pathogenic fungi, details the underlying molecular mechanisms, and provides standardized experimental protocols for assessing antifungal efficacy.

Antifungal Spectrum of the Enniatin Class

The antifungal activity of enniatins has been evaluated against a variety of fungal species, including several significant plant pathogens. However, the efficacy is not uniform across all fungal genera. For instance, while some enniatins show activity against certain species, fungal pathogens belonging to the genera Fusarium, Aspergillus, and Penicillium have demonstrated a lack of sensitivity in some studies.[4] Enniatin B, for example, has shown inhibitory effects against the biocontrol agents Trichoderma harzianum and Beauveria bassiana.[4] Notably, enniatins have demonstrated activity against Fusarium graminearum, a major pathogen responsible for Fusarium head blight in wheat.[5] A mixture of Enniatins B, B4, and K1 has also been found to partially inhibit the spore germination of Botrytis cinerea, the causative agent of gray mold.[6]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various enniatins against different fungal species. It is important to note the variability in experimental conditions across these studies.

Enniatin Analogue(s)Target FungusMIC ValueReference
Enniatin BTrichoderma harzianum1 µg/mL[4]
Enniatin BBeauveria bassiana5 µg/mL[4]
Enniatin A, A1Fusarium graminearum>100 µM[5]
Enniatin B1, BeauvericinFusarium graminearum>100 µM[5]
Enniatin B, BeauvericinCandida albicans>100 µM[5]
Enniatin A, A1, B1Candida albicans>100 µM[5]
Enniatin B, B4, K1Botrytis cinereaPartial inhibition[6]

Mechanism of Action: Ionophoric Activity

The primary mechanism of action for enniatins is their ability to act as ionophores.[1][2][3] Their lipophilic, cyclic structure allows them to insert into the lipid bilayer of fungal cell membranes.[1][2] Within the membrane, they can form stable complexes with monovalent and divalent cations, such as K+, Na+, and Ca2+, and transport them across the membrane, down their electrochemical gradient.[1][3]

This unregulated transport of ions disrupts the physiological ion homeostasis of the fungal cell, leading to the dissipation of the membrane potential.[3][7] The collapse of the membrane potential interferes with essential cellular processes, including nutrient uptake and ATP synthesis, ultimately resulting in fungal cell death.[1] The cation selectivity for enniatins is generally ranked as K+ > Ca2+ ≥ Na+ > Mg2+ > Li+.[1]

Signaling Pathway Diagram

Enniatin_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Enniatin This compound Pore Cation-Selective Pore Enniatin->Pore Forms K_int High [K+] Pore->K_int Influx K_ext K+ K_ext->Pore Transports Disruption Disruption of Ion Homeostasis K_int->Disruption Depolarization Membrane Depolarization CellDeath Fungal Cell Death Depolarization->CellDeath Disruption->Depolarization

Caption: Ionophoric mechanism of enniatins leading to fungal cell death.

Experimental Protocols

The following section outlines a generalized protocol for determining the antifungal activity of enniatins against filamentous plant pathogens, based on standard broth microdilution methods.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Fungal Inoculum:

  • The fungal pathogen is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.
  • Spores are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
  • The resulting spore suspension is filtered through sterile glass wool to remove mycelial fragments.
  • The spore concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 1-5 x 10^5 spores/mL in the test medium.

2. Preparation of Enniatin Solutions:

  • A stock solution of the purified enniatin is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Serial two-fold dilutions of the enniatin stock solution are prepared in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted enniatin is inoculated with the prepared fungal spore suspension.
  • Control wells are included: a positive control (fungal inoculum without enniatin) and a negative control (broth medium only). A solvent control (fungal inoculum with the highest concentration of DMSO used) should also be included.
  • The microtiter plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the enniatin that causes complete visual inhibition of fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., on PDA) SporeHarvest 2. Spore Harvesting and Quantification FungalCulture->SporeHarvest Inoculation 5. Inoculate Plates with Spore Suspension SporeHarvest->Inoculation EnniatinStock 3. Prepare Enniatin Stock Solution SerialDilution 4. Serial Dilution in Microtiter Plate EnniatinStock->SerialDilution SerialDilution->Inoculation Incubation 6. Incubate Plates (48-72h) Inoculation->Incubation ReadResults 7. Visual or Spectrophotometric Reading Incubation->ReadResults DetermineMIC 8. Determine MIC Value ReadResults->DetermineMIC

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Directions

The enniatin class of cyclic depsipeptides demonstrates notable, albeit selective, antifungal activity against various fungal species, including some plant pathogens. Their primary mode of action as cation ionophores presents a distinct mechanism that could be exploited for the development of novel antifungal agents. However, a significant data gap exists for many enniatin analogues, most notably this compound.

Future research should prioritize the systematic evaluation of the antifungal activity of less-studied enniatins, including this compound, against a broad panel of economically important plant pathogens. Such studies would provide crucial data for structure-activity relationship analyses and could unveil analogues with superior potency and selectivity. Furthermore, investigating the potential for synergistic interactions between enniatins and existing fungicides could open new avenues for combination therapies to combat fungicide resistance.

References

Enniatin F: An In-depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a family of cyclic hexadepsipeptides produced by various species of the fungus Fusarium. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including insecticidal, antifungal, and antibacterial properties.[1] Enniatin F, a member of this family, is characterized by its unique structure composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. While specific data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related enniatins to provide a robust understanding of its potential antibacterial profile.

Antibacterial Spectrum of Enniatins

Enniatins exhibit a selective spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and mycobacteria.[2][3] They are generally inactive against Gram-negative bacteria. This selectivity is attributed to the differences in the cell wall structure between these bacterial groups. The outer membrane of Gram-negative bacteria likely presents a barrier to the penetration of these lipophilic compounds.

The antibacterial efficacy of different enniatin analogues can vary depending on their specific chemical structure, which influences their lipophilicity and ion-binding capacity. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various enniatins against a range of bacterial species. It is important to note that while direct MIC values for this compound are not widely reported, the data for other enniatins, particularly those with similar structural features, provide a strong indication of its expected activity.

Bacterial SpeciesEnniatin A (µM)Enniatin A1 (µM)Enniatin B (µM)Enniatin B1 (µM)
Gram-Positive Bacteria
Bacillus subtilis12.512.5>10050
Clostridium perfringens6.256.2512.512.5
Staphylococcus aureus2525>100100
Mycobacteria
Mycobacterium tuberculosis H37Rv-1.0 (µg/mL)--
Mycobacterium bovis BCG-2.0 (µg/mL)--
Gram-Negative Bacteria
Escherichia coli>100>100>100>100
Pseudomonas aeruginosa>100>100>100>100

Data compiled from multiple sources. Note: MIC values for Mycobacterium tuberculosis and Mycobacterium bovis are reported for Enniatin A1. The general trend of enniatin activity suggests this compound would exhibit a similar spectrum, with potent activity against Gram-positive bacteria and mycobacteria.

Mechanism of Action

The primary antibacterial mechanism of enniatins is their function as ionophores.[2][4][5][6] These molecules can form complexes with cations, primarily potassium ions (K+), and transport them across the bacterial cell membrane.[4] This disrupts the crucial ion gradients maintained by the cell, leading to a cascade of detrimental effects.

The proposed sequence of events is as follows:

  • Membrane Insertion: The lipophilic nature of the enniatin molecule allows it to readily insert into the lipid bilayer of the bacterial cytoplasmic membrane.[5]

  • Cation Complexation: Within the membrane, the enniatin molecule chelates cations, with a preference for K+.[4]

  • Ion Transport: The enniatin-cation complex acts as a mobile carrier, shuttling ions across the membrane and down their concentration gradient.[4]

  • Membrane Depolarization: The uncontrolled efflux of positive ions dissipates the membrane potential, a critical component of bacterial energy metabolism.

  • Inhibition of Macromolecule Synthesis: The collapse of the membrane potential disrupts essential cellular processes that are dependent on it, such as ATP synthesis and the transport of nutrients. This ultimately leads to the inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.

Enniatin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Membrane Membrane Enniatin_F This compound Insertion Membrane Insertion Enniatin_F->Insertion Lipophilic interaction Complex Enniatin-K+ Complex K_ion K+ Ion K_ion->Complex Chelation Depolarization Membrane Depolarization Complex->Depolarization Ion Transport Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of antibacterial action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Negative control (broth and solvent)

  • Incubator (37°C)

  • Microplate reader (optional)

b. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

  • Controls:

    • Include a positive control well with a known antibiotic.

    • Include a negative control well with broth and the solvent used to dissolve this compound to ensure it has no inhibitory effect at the concentration used.

    • Include a growth control well with only broth and the bacterial inoculum.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

Bacterial Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay determines if a compound damages the bacterial cell membrane, allowing the influx of the fluorescent dye Propidium Iodide, which intercalates with DNA.[9][10]

a. Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Positive control (e.g., a known membrane-disrupting agent like melittin)

  • Fluorometer or fluorescence microscope

b. Procedure:

  • Preparation of Bacterial Suspension:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a final optical density (e.g., OD₆₀₀ of 0.2).

  • Treatment:

    • Add this compound to the bacterial suspension at the desired concentration (e.g., 1x or 2x MIC).

    • Incubate the suspension at 37°C for a specific time period (e.g., 30 minutes).

  • Staining:

    • Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm).

    • Alternatively, visualize the stained cells using a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.

Bacterial Membrane Potential Assay using DiSC₃(5)

This assay utilizes the potentiometric fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[11][12][13][14]

a. Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • HEPES buffer (supplemented with glucose)

  • This compound solution

  • DiSC₃(5) stock solution (in DMSO)

  • Potassium chloride (KCl) solution

  • Valinomycin (a K+ ionophore for complete depolarization as a positive control)

  • Fluorometer

b. Procedure:

  • Preparation of Bacterial Suspension:

    • Harvest and wash bacterial cells as described in the permeabilization assay.

    • Resuspend the cells in HEPES buffer containing glucose to a specific OD₆₀₀.

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM.

    • Incubate in the dark at room temperature until the fluorescence signal stabilizes (quenching occurs as the dye enters polarized cells).

  • Baseline Measurement:

    • Record the baseline fluorescence for a few minutes.

  • Treatment:

    • Add this compound to the cell suspension and continue to monitor the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

  • Positive Control:

    • At the end of the experiment, add valinomycin to induce complete depolarization and measure the maximum fluorescence signal.

Experimental_Workflow Start Start: Antibacterial Activity Assessment MIC Determine MIC (Broth Microdilution) Start->MIC Mechanism Investigate Mechanism of Action MIC->Mechanism Permeabilization Membrane Permeabilization Assay (Propidium Iodide) Mechanism->Permeabilization Depolarization Membrane Potential Assay (DiSC3(5)) Mechanism->Depolarization Data_Analysis Data Analysis and Interpretation Permeabilization->Data_Analysis Depolarization->Data_Analysis Conclusion Conclusion on Antibacterial Profile Data_Analysis->Conclusion

Caption: General workflow for assessing the antibacterial activity of this compound.

Conclusion

This compound, like other members of the enniatin family, is a promising antibacterial agent with a selective spectrum of activity against Gram-positive bacteria and mycobacteria. Its ionophoric mechanism of action, leading to the disruption of the bacterial membrane potential, represents a valuable target for the development of new antibiotics, particularly in the face of growing resistance to conventional drugs. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel antimicrobial compounds. Further research focusing on obtaining specific MIC data for this compound against a wider range of clinical isolates is warranted to fully elucidate its therapeutic potential.

References

Enniatin F: A Technical Guide to its Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Enniatin F on acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol homeostasis. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways and experimental workflows.

Quantitative Inhibition Data

This compound, a cyclic hexadepsipeptide mycotoxin, has been identified as an inhibitor of ACAT. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and related Enniatin analogues against ACAT activity, providing a comparative overview of their potency. The data was obtained from enzymatic assays utilizing rat liver microsomes as the source of ACAT.

CompoundIC50 (µM)Source of ACAT
This compound 40 Rat Liver Microsomes
Enniatin A22Rat Liver Microsomes
Enniatin B113Rat Liver Microsomes
Enniatin B173Rat Liver Microsomes
Enniatin D87Rat Liver Microsomes
Enniatin E57Rat Liver Microsomes

This data is compiled from multiple sources for comparative purposes.[1]

Experimental Protocols

The determination of ACAT inhibition by this compound is typically conducted through in vitro enzymatic assays. Below is a representative protocol for assessing ACAT activity using rat liver microsomes, a common and relevant model system.

ACAT Inhibition Assay Using Rat Liver Microsomes

Objective: To determine the in vitro inhibitory effect of this compound on ACAT activity by measuring the formation of cholesteryl esters.

Materials:

  • Enzyme Source: Microsomal fraction isolated from rat liver.

  • Substrates:

    • [14C]Oleoyl-CoA (radiolabeled fatty acyl-CoA)

    • Endogenous cholesterol within the microsomal preparation

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Potassium phosphate buffer (pH 7.4) containing bovine serum albumin (BSA).

  • Reaction Termination Solution: Isopropanol/heptane mixture.

  • Scintillation Cocktail

  • Instrumentation: Scintillation counter, spectrophotometer (for protein quantification).

Protocol:

  • Microsome Preparation:

    • Homogenize fresh or frozen rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Wash the microsomal pellet with buffer and resuspend in a known volume.

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or Lowry assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-incubate the rat liver microsomes (containing a specific amount of protein, e.g., 50-100 µg) with various concentrations of this compound (or vehicle control) in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]Oleoyl-CoA, to the pre-incubated mixture.

    • Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C with gentle agitation.

  • Extraction of Cholesteryl Esters:

    • Terminate the reaction by adding the isopropanol/heptane solution.

    • Vortex the mixture vigorously to extract the lipids, including the newly synthesized [14C]cholesteryl esters.

    • Add a neutral buffer or water and vortex again to facilitate phase separation.

    • Centrifuge the mixture to separate the aqueous and organic phases. The upper organic phase contains the cholesteryl esters.

  • Quantification:

    • Transfer an aliquot of the upper organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [14C]cholesteryl esters formed.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ACAT activity, from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts of ACAT inhibition by this compound and the experimental workflow for its assessment.

ACAT_Inhibition_Pathway cluster_cell Cellular Cholesterol Homeostasis AcylCoA Acyl-CoA ACAT ACAT Enzyme AcylCoA->ACAT Cholesterol Free Cholesterol Cholesterol->ACAT CholesterylEster Cholesteryl Ester (Storage) ACAT->CholesterylEster Esterification EnniatinF This compound EnniatinF->Inhibition Inhibition->ACAT

Caption: Mechanism of ACAT Inhibition by this compound.

Experimental_Workflow start Start prep_microsomes Prepare Rat Liver Microsomes start->prep_microsomes protein_quant Quantify Microsomal Protein prep_microsomes->protein_quant pre_incubation Pre-incubate Microsomes with this compound protein_quant->pre_incubation reaction_start Initiate Reaction with [14C]Oleoyl-CoA pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Terminate Reaction incubation->reaction_stop extraction Extract Cholesteryl Esters reaction_stop->extraction quantification Quantify Radioactivity extraction->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis end End analysis->end

Caption: Workflow for ACAT Inhibition Assay.

Concluding Remarks

The available data indicates that this compound is a micromolar inhibitor of ACAT. Its inhibitory potential, along with other members of the enniatin family, suggests a potential role in modulating cellular cholesterol metabolism. The provided experimental protocol offers a foundational method for further investigation into the inhibitory kinetics and mechanism of action of this compound and related compounds. The illustrated pathways and workflows provide a clear conceptual framework for understanding the biochemical context and the experimental approach to studying ACAT inhibition. Further research is warranted to fully elucidate the therapeutic potential and the precise molecular interactions of this compound with the ACAT enzyme.

References

The Core Toxicological Profile of Enniatin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enniatin F is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. Like other members of the enniatin family, its toxicological profile is primarily characterized by its ionophoric activity, which disrupts cellular ion homeostasis and leads to a cascade of cytotoxic events. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound, with a focus on its physicochemical properties, toxicokinetics, and toxicodynamics. Due to the limited availability of data specifically for this compound, this guide also draws upon comparative data from other enniatin analogues, particularly Enniatins A, A1, B, and B1, to provide a well-rounded assessment. Detailed experimental protocols for key toxicological assays and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Physicochemical Properties

Enniatins are a class of cyclic depsipeptides consisting of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues. The specific amino acid residues determine the enniatin analogue.[1][2] While the exact structure of this compound is less commonly cited in the literature compared to other analogues, the general structure of enniatins confers lipophilic properties, allowing them to readily insert into cellular membranes.[2]

Table 1: Physicochemical Properties of Enniatins (General)

PropertyDescriptionReference
Chemical ClassCyclic hexadepsipeptide[2]
Core StructureAlternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid[1]
LipophilicityHigh, facilitating membrane insertion[2]
Ionophoric NatureForms complexes with cations to transport them across membranes[2][3]

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of enniatins has been studied primarily for the more prevalent analogues like Enniatin B and B1. These studies suggest that enniatins generally have low oral bioavailability.[4] However, once absorbed, they are readily distributed to tissues. Metabolism occurs mainly in the liver via cytochrome P450 enzymes.[5]

Table 2: Summary of Toxicokinetic Parameters for Enniatins

ParameterFindingSpeciesEnniatin Analogue(s)Reference
Absorption Poor oral bioavailabilityBroiler ChickensEnniatin B, B1[4]
High oral bioavailability (91%)PigsEnniatin B1[6]
Distribution Readily distributed to tissuesBroiler ChickensEnniatin B, B1[7]
Metabolism Primarily hepatic via CYP3A4, CYP1A2, and CYP2C19Human, Rat, DogEnniatin B[5]
Excretion Primarily via feces-Enniatins[8]

Due to the lack of specific data for this compound, it is reasonable to infer a similar ADME profile, characterized by low oral absorption and hepatic metabolism.

Toxicodynamics

The primary mechanism of action for enniatins is their ability to act as ionophores, disrupting the electrochemical gradients across cellular membranes. This leads to a variety of downstream effects, culminating in cytotoxicity and apoptosis.

Mechanism of Action: Ionophoric Properties

Enniatins insert into lipid bilayers and form channels or mobile carriers that facilitate the transport of monovalent and divalent cations (e.g., K+, Na+, Ca2+) across membranes.[2][3] This disrupts the normal physiological ion concentrations within the cell, leading to a cascade of detrimental effects. The primary target of this ionophoric activity appears to be the mitochondrial membrane.[9][10]

Mitochondrial Dysfunction

The influx of cations, particularly K+, into the mitochondrial matrix leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and depletion of the mitochondrial membrane potential (ΔΨm).[9][10] This disruption of mitochondrial function is a key event in enniatin-induced cytotoxicity. The collapse of the mitochondrial membrane potential can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors into the cytoplasm.[3]

Enniatin-Induced Mitochondrial Dysfunction Enniatin Enniatin CellMembrane Cell Membrane Enniatin->CellMembrane Inserts into IonChannel Ion Channel Formation / Cation Carrier CellMembrane->IonChannel Mitochondrion Mitochondrion MitoSwelling Mitochondrial Swelling Mitochondrion->MitoSwelling K_Influx K+ Influx IonChannel->K_Influx Facilitates K_Influx->Mitochondrion DeltaPsiM_Collapse ΔΨm Collapse MitoSwelling->DeltaPsiM_Collapse OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation DeltaPsiM_Collapse->OxPhos_Uncoupling mPTP_Opening mPTP Opening DeltaPsiM_Collapse->mPTP_Opening ApoptoticFactors Release of Pro-Apoptotic Factors (e.g., Cytochrome c) mPTP_Opening->ApoptoticFactors

Caption: Signaling pathway of Enniatin-induced mitochondrial dysfunction.

Induction of Apoptosis

The release of pro-apoptotic factors from the mitochondria initiates the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Enniatins have been shown to induce the activation of caspase-3 and caspase-7.[2][11] The activation of these executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. The apoptotic process induced by enniatins can also involve the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax.[12]

Enniatin-Induced Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3_7 Pro-Caspase-3/7 Apoptosome->Caspase3_7 activates Active_Caspase3_7 Active Caspase-3/7 Caspase3_7->Active_Caspase3_7 PARP_Cleavage PARP Cleavage Active_Caspase3_7->PARP_Cleavage cleaves DNA_Fragmentation DNA Fragmentation Active_Caspase3_7->DNA_Fragmentation induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Signaling pathway of Enniatin-induced apoptosis.

Quantitative Toxicological Data

Quantitative data on the cytotoxicity of this compound is scarce. However, studies on other enniatins provide a valuable reference for its potential potency. The cytotoxic effects of enniatins are typically observed in the low micromolar range.[2]

Table 3: In Vitro Cytotoxicity (IC50) of Various Enniatins

Enniatin AnalogueCell LineAssayExposure Time (h)IC50 (µM)Reference
Enniatin AMRC-5BrdU-0.8[13]
Enniatin A1Caco-2-482.7 ± 0.8[14]
Enniatin A1HT-29-481.4 ± 0.7[14]
Enniatin BCaco-2--1.4 to >30[2]
Enniatin BHepG2--0.9 to 435.9[2]
Enniatin BCHO-K1--2.80 ± 0.16 to 11[2]
Enniatin B1Caco-2-720.8[15]
Enniatin B1HT-29-723.7[15]
Enniatin B1HepG2-728.5[15]

In Vivo Toxicity (LD50)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of enniatins.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well microplates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

    • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assays

This assay quantifies the activity of executioner caspases 3 and 7.

  • Materials:

    • White-walled 96-well plates

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the cytotoxicity assay.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence using a luminometer.

    • Normalize the results to cell number or protein concentration if necessary.

This technique is used to detect changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, harvest, and lyse the cells.

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

  • Materials:

    • JC-1 dye

    • Flow cytometer or fluorescence microscope

    • Cell culture medium

    • FCCP (a mitochondrial uncoupler, as a positive control)

  • Procedure (for Flow Cytometry):

    • Treat cells with this compound.

    • Harvest and resuspend cells in pre-warmed medium at a concentration of 1 x 10^6 cells/mL.

    • Add JC-1 dye to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.

    • For a positive control, treat a separate sample of cells with FCCP.

    • Wash the cells with assay buffer.

    • Analyze the cells by flow cytometry, detecting green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (aggregates, indicating high ΔΨm).

    • Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

JC-1 Assay Workflow (Flow Cytometry) Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and resuspend cells Treat_Cells->Harvest_Cells Add_JC1 Add JC-1 dye Harvest_Cells->Add_JC1 Incubate Incubate (15-30 min) Add_JC1->Incubate Wash_Cells Wash cells Incubate->Wash_Cells Analyze_FC Analyze by Flow Cytometry Wash_Cells->Analyze_FC Determine_Ratio Determine Red/Green Fluorescence Ratio Analyze_FC->Determine_Ratio End End Determine_Ratio->End

Caption: Experimental workflow for the JC-1 assay using flow cytometry.

Conclusion and Future Directions

This compound, like other enniatins, is a mycotoxin with significant cytotoxic potential, primarily driven by its ionophoric properties that lead to mitochondrial dysfunction and apoptosis. While specific toxicological data for this compound is limited, the available information on related analogues provides a strong basis for understanding its core toxicological profile. For a comprehensive risk assessment and to explore its potential therapeutic applications, further research specifically focused on this compound is crucial. This should include detailed in vitro cytotoxicity studies across a range of cell lines, in vivo toxicity studies to determine LD50 and NOAEL values, and a thorough investigation of its ADME properties. The experimental protocols and pathway visualizations provided in this guide offer a framework for conducting such future investigations.

References

Enniatin F Production by Fusarium Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fusarium strains known to produce enniatins, with a particular focus on Enniatin F and other major analogues. It covers quantitative production data, detailed experimental protocols for extraction and analysis, and the biosynthetic pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and production of these bioactive cyclic hexadepsipeptide mycotoxins.

Fusarium Strains and Enniatin Production

Numerous Fusarium species are known producers of a variety of enniatin analogues. The production levels of these mycotoxins can vary significantly between species and even among different strains of the same species, influenced by culture conditions and the substrate used. While Enniatins A, A1, B, and B1 are the most frequently reported and quantified, other analogues, including this compound, are also produced by some strains.

Quantitative Production of Enniatins by Various Fusarium Strains

The following table summarizes the quantitative data on enniatin production by different Fusarium strains as reported in the literature. This data is crucial for selecting appropriate strains for targeted production of specific enniatin analogues.

Fusarium SpeciesStrain(s)Enniatin(s) ProducedProduction Level (µg/g unless otherwise specified)Reference
Fusarium avenaceum13 strainsEnniatin A1, B, B1, BeauvericinEnniatin A1: Trace - 94; Enniatin B: 3.4 - 2,700; Enniatin B1: Trace - 1,200; Beauvericin: Trace - 70[1]
Fusarium poae2 strainsEnniatin A1, B, B1, BeauvericinEnniatin A1: Trace - 94; Enniatin B: 3.4 - 690; Enniatin B1: Trace - 1,200; Beauvericin: 9.4[1]
Fusarium tricinctum2 strainsEnniatin A1, B, B1, BeauvericinEnniatin A1: 94; Enniatin B: 690; Enniatin B1: 1,200; Beauvericin: 33[1]
Fusarium dimerumPenzigEnniatin B, B1, G~350 mg/L (after 96h submerged cultivation)[2]
F. andiyaziKSU 4647Enniatin A, B, B1Data in supplementary materials[3]
F. thapsinumKSU 4093Enniatin A, B, B1Data in supplementary materials[3]
F. verticillioidesMultiple strainsEnniatin A, B, B1Data in supplementary materials[3]
F. fujikuroiMultiple strainsEnniatins and BeauvericinData in supplementary materials[3]
F. proliferatumKSU 4854Enniatins and BeauvericinData in supplementary materials[3]
F. proliferatumKSU 830Enniatin A, B, B1Data in supplementary materials[3]

Note: "Trace" indicates that the substance was detected but at a concentration below the limit of quantification.

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of enniatins are critical for research and development. The following sections detail the common methodologies employed in the study of these mycotoxins.

Fungal Cultivation and Mycotoxin Production

This protocol outlines the general procedure for cultivating Fusarium strains for the production of enniatins.

Materials:

  • Fusarium strain of interest

  • Potato Dextrose Agar (PDA) or Rice medium

  • Petri dishes or flasks

  • Incubator

Procedure:

  • Prepare the desired culture medium (e.g., PDA or rice) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate the center of the agar plates or the surface of the rice medium with a small plug of mycelium from a fresh culture of the Fusarium strain.

  • Seal the plates or flasks and incubate at a controlled temperature, typically between 20-25°C, for a period ranging from 7 to 21 days in the dark. The optimal incubation time will vary depending on the strain and the target enniatin.

  • After the incubation period, the fungal culture is harvested for mycotoxin extraction.

Extraction of Enniatins

This protocol describes a common method for extracting enniatins from fungal cultures.

Materials:

  • Harvested fungal culture (mycelium and medium)

  • Acetonitrile or other suitable organic solvent (e.g., methanol, ethyl acetate)

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Combine the harvested fungal culture with a sufficient volume of the extraction solvent (e.g., acetonitrile). A common ratio is 2:1 to 5:1 (solvent volume to culture weight).

  • Homogenize or blend the mixture for several minutes to ensure thorough extraction of the mycotoxins.

  • Centrifuge the homogenate at a moderate speed (e.g., 4000 rpm) for 10-15 minutes to pellet the solid material.

  • Carefully decant the supernatant containing the extracted enniatins.

  • The solvent is then removed from the supernatant under reduced pressure using a rotary evaporator to concentrate the extract.

  • The dried extract is redissolved in a small volume of a suitable solvent (e.g., methanol) for further purification or analysis.

Quantification of Enniatins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of enniatins.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (often with a small percentage of formic acid and/or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each enniatin analogue.

  • Calibration: A calibration curve is generated using certified reference standards of the enniatins of interest to ensure accurate quantification.

Biosynthesis and Signaling Pathways

The biosynthesis of enniatins in Fusarium is a complex process governed by a large multifunctional enzyme called enniatin synthetase (ESYN1).[3][4][5] This non-ribosomal peptide synthetase (NRPS) is encoded by the esyn1 gene.[5][6]

Enniatin Biosynthesis Pathway

The biosynthesis of enniatins involves the condensation of three molecules of a D-α-hydroxyisovaleric acid and three molecules of an N-methyl-L-amino acid. The ESYN1 enzyme catalyzes this entire process. While the detailed regulatory network is still under investigation, some factors influencing esyn1 expression and subsequent enniatin production have been identified. For instance, the transcription factor FavPac1 has been shown to modulate enniatin production in F. avenaceum.[7]

Enniatin_Biosynthesis_Pathway Precursors D-α-hydroxyisovaleric acid + N-methyl-L-amino acids ESYN1 Enniatin Synthetase (ESYN1) Precursors->ESYN1 Substrates Enniatins Enniatins (A, B, F, etc.) ESYN1->Enniatins Catalyzes condensation and cyclization esyn1_gene esyn1 gene esyn1_gene->ESYN1 Encodes FavPac1 FavPac1 (Transcription Factor) FavPac1->esyn1_gene Modulates transcription

Caption: Simplified overview of the Enniatin biosynthesis pathway in Fusarium.

Experimental Workflow for Enniatin Analysis

The following diagram illustrates a typical workflow for the analysis of enniatins from Fusarium cultures.

Experimental_Workflow Start Start: Fusarium Culture Cultivation 1. Fungal Cultivation (PDA or Rice Medium) Start->Cultivation Extraction 2. Mycotoxin Extraction (Acetonitrile) Cultivation->Extraction Purification 3. Extract Purification/Concentration (Solid Phase Extraction/Evaporation) Extraction->Purification Analysis 4. LC-MS/MS Analysis Purification->Analysis Quantification 5. Data Analysis and Quantification Analysis->Quantification End End: Quantified Enniatin Levels Quantification->End

Caption: A standard experimental workflow for the extraction and analysis of enniatins.

This guide provides a foundational understanding of this compound and other enniatins produced by Fusarium species. For more specific details on individual strains and their unique production profiles, consulting the primary literature cited is recommended. The provided protocols offer a starting point for developing in-house methods for the study of these important mycotoxins.

References

Methodological & Application

Application Notes and Protocols for Developing a Stable Cell-Based Assay for Enniatin F Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced by fungi of the Fusarium genus, frequently found as contaminants in cereals.[1][2][3] These mycotoxins exhibit a range of biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic effects.[4][5] The primary mechanism of action for the well-studied enniatins, such as Enniatin A, A1, B, and B1, is their ionophoric activity.[6][7] They can form complexes with cations and facilitate their transport across cellular and mitochondrial membranes, disrupting ion homeostasis.[6][8] This disruption leads to mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential (MMP), altered intracellular calcium levels, and ultimately, cell death.[6][9]

While several enniatin analogues have been identified, including Enniatin F, there is a notable lack of specific data on the biological activity of this compound.[2][6] This application note provides a framework for developing a stable cell-based assay to characterize the activity of this compound. The protocols herein are based on the established mechanisms of other enniatin analogues and are designed to provide a robust platform for assessing its cytotoxic and ionophoric potential. The proposed assays will quantify cell viability, changes in mitochondrial membrane potential, and intracellular calcium levels.

Signaling Pathway of Enniatins

The proposed signaling pathway for this compound, extrapolated from other enniatins, involves its insertion into the cell membrane and mitochondrial membranes. This facilitates the transport of cations (primarily K+) into the mitochondria, leading to a cascade of events that culminate in apoptosis.

G cluster_membrane Cell & Mitochondrial Membranes cluster_cytosol Cytosol enniatin_f This compound ion_channel Ion Channel Formation enniatin_f->ion_channel Inserts into membrane k_influx K+ Influx into Mitochondria ion_channel->k_influx ca_release Ca2+ Release from ER & Mitochondria k_influx->ca_release Depolarizes MMP ros Increased ROS Production ca_release->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The development of a stable cell-based assay for this compound activity follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. This workflow ensures a comprehensive characterization of the compound's cellular effects.

G start Start cell_culture Cell Line Selection & Culture (e.g., Caco-2, HepG2, SH-SY5Y) start->cell_culture primary_assay Primary Assay: Cytotoxicity Screening (MTT Assay) cell_culture->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assays Secondary Mechanistic Assays dose_response->secondary_assays mmp_assay Mitochondrial Membrane Potential Assay (JC-1) secondary_assays->mmp_assay calcium_assay Intracellular Calcium Assay (Fluo-4 AM) secondary_assays->calcium_assay data_analysis Data Analysis & Interpretation mmp_assay->data_analysis calcium_assay->data_analysis end End data_analysis->end

Caption: Overall experimental workflow.

Experimental Protocols

Cell Culture

Human colorectal adenocarcinoma cells (Caco-2) are recommended for these assays due to their widespread use in toxicology studies and documented sensitivity to other enniatins.[9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

G start Start seed_cells Seed Caco-2 cells in a 96-well plate (1 x 10^4 cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: MTT assay workflow.

Materials:

  • Caco-2 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 Caco-2 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.[12][13]

G start Start seed_cells Seed Caco-2 cells in a black, clear-bottom 96-well plate (2 x 10^4 cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with this compound at IC50 and sub-IC50 concentrations incubate1->treat incubate2 Incubate for a predetermined time (e.g., 6, 12, 24 hours) treat->incubate2 add_jc1 Add JC-1 staining solution (2 µM) incubate2->add_jc1 incubate3 Incubate for 15-30 minutes at 37°C add_jc1->incubate3 wash Wash cells with assay buffer incubate3->wash read_fluorescence Read fluorescence at Ex/Em: ~485/535 nm (monomers) & ~535/590 nm (aggregates) wash->read_fluorescence end End read_fluorescence->end

Caption: JC-1 assay workflow.

Materials:

  • Caco-2 cells

  • Black, clear-bottom 96-well plates

  • This compound

  • JC-1 dye

  • Assay Buffer (e.g., HBSS)

  • Fluorescence microplate reader

Procedure:

  • Seed 2 x 10^4 Caco-2 cells per well in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Treat cells with this compound at concentrations around the predetermined IC50 value for various time points (e.g., 6, 12, 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.

  • Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

  • Incubate for 15-30 minutes at 37°C.[13]

  • Aspirate the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity of JC-1 monomers (green) at an excitation/emission of ~485/535 nm and J-aggregates (red) at an excitation/emission of ~535/590 nm.[13][14]

  • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Protocol 3: Intracellular Calcium Assay (Fluo-4 AM Assay)

This assay utilizes the Fluo-4 AM dye to detect changes in intracellular calcium concentrations.[15][16]

G start Start seed_cells Seed Caco-2 cells in a black, clear-bottom 96-well plate (2 x 10^4 cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 load_dye Load cells with Fluo-4 AM dye incubate1->load_dye incubate2 Incubate for 30-60 minutes at 37°C load_dye->incubate2 wash Wash cells with assay buffer incubate2->wash read_baseline Measure baseline fluorescence (Ex/Em: ~490/515 nm) wash->read_baseline add_enniatin Add this compound and immediately start kinetic read read_baseline->add_enniatin read_kinetic Monitor fluorescence changes over time add_enniatin->read_kinetic end End read_kinetic->end

Caption: Fluo-4 AM assay workflow.

Materials:

  • Caco-2 cells

  • Black, clear-bottom 96-well plates

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Seed 2 x 10^4 Caco-2 cells per well in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

  • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate for 30-60 minutes at 37°C.[15]

  • Wash the cells twice with 100 µL of assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the baseline fluorescence at an excitation/emission of ~490/515 nm.[15]

  • Add this compound at the desired concentration and immediately begin a kinetic measurement of fluorescence intensity over a period of several minutes.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on Caco-2 Cells

Treatment TimeIC50 (µM)95% Confidence Interval
24 hours
48 hours
72 hours

Table 2: Effect of this compound on Mitochondrial Membrane Potential

TreatmentConcentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Change from Control
Vehicle Control-100%
This compound[Sub-IC50]
This compound[IC50]
CCCP (Positive Control)50

Table 3: Effect of this compound on Intracellular Calcium Levels

TreatmentConcentration (µM)Peak Fluorescence Intensity (RFU, Mean ± SD)Time to Peak (seconds)
Vehicle Control--
This compound[Concentration 1]
This compound[Concentration 2]
Ionomycin (Positive Control)5

Conclusion

The protocols outlined in this application note provide a comprehensive strategy for developing a stable cell-based assay to characterize the biological activity of this compound. By assessing cytotoxicity, mitochondrial membrane potential, and intracellular calcium levels, researchers can gain valuable insights into the potential toxicity and mechanism of action of this understudied mycotoxin. The provided workflows and data presentation formats will aid in the systematic evaluation of this compound and its potential risks to human and animal health.

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of Enniatin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a class of cyclic hexadepsipeptides produced as secondary metabolites by various species of Fusarium fungi.[1] These compounds, including Enniatin F, are known for a wide range of biological activities, such as insecticidal, antifungal, and antibacterial properties.[2] The primary mechanism of their antimicrobial action is attributed to their ionophoric nature, allowing them to transport cations across biological membranes, which disrupts essential cellular processes.[2]

This document provides detailed protocols for the in vitro evaluation of this compound as an antimicrobial agent. While specific data for this compound is limited in publicly available literature, the methodologies and data presented for other common enniatins (e.g., A, A1, B, B1) serve as a robust framework for assessing its efficacy. The protocols outlined below cover the determination of minimum inhibitory concentration (MIC), investigation of the mechanism of action, and assessment of anti-biofilm potential.

Antimicrobial Spectrum and Mechanism of Action

Enniatins have demonstrated selective antimicrobial activity. They are generally effective against Gram-positive bacteria and Mycobacterium species but show no activity against Gram-negative bacteria.[3][4] Some antifungal activity has also been reported.[5]

The primary mechanism of action involves their function as ionophores. Enniatins insert into the lipid bilayer of the microbial cell membrane, forming pores that facilitate the transport of cations.[2] This leads to a cascade of events:

  • Disruption of Ion Gradient: The uncontrolled movement of ions across the membrane dissipates the electrochemical gradient.

  • Membrane Depolarization: The loss of the ion gradient results in the depolarization of the cell membrane.[3][4]

  • Inhibition of Macromolecule Synthesis: This disruption of cellular homeostasis interferes with essential processes like the synthesis of proteins and nucleic acids.[3][4]

  • Cell Death: The culmination of these effects leads to microbial cell death.

Interestingly, at their minimum inhibitory concentrations, enniatins cause significant membrane depolarization with little to no membrane permeabilization, suggesting a mechanism distinct from many lytic antimicrobial peptides.[3]

Enniatin_F_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular Pore Ion Channel / Pore Depolarization Membrane Depolarization Pore->Depolarization Disrupts ion gradient Lipid Enniatin This compound Enniatin->Pore Inserts into membrane Cations_out Cations (K+, Na+) Cations_out->Pore Facilitates transport Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death

Caption: Proposed mechanism of action for this compound.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various enniatins against a panel of microorganisms. This data provides a comparative baseline for evaluating the potency of this compound. All values are expressed in micromolars (µM).

MicroorganismTypeEnniatin AEnniatin A1Enniatin BEnniatin B1
Clostridium perfringensGram (+)3.123.1212.56.25
Staphylococcus aureusGram (+)12.525>10050
Bacillus subtilisGram (+)2525>100100
Mycobacterium smegmatisMycobacterium6.2512.510050
Escherichia coliGram (-)>100>100>100>100
Pseudomonas aeruginosaGram (-)>100>100>100>100
Candida albicansFungus>100>100>100>100
Fusarium graminearumFungus12.5255050
Data sourced from Olleik H, et al. (2019).[3]

Experimental Protocols

A systematic approach is recommended to evaluate the antimicrobial properties of this compound in vitro. The workflow begins with determining the minimum inhibitory concentration, followed by assays to elucidate the mechanism of action and assess activity against complex bacterial structures like biofilms.

Experimental_Workflow cluster_prep Preparation cluster_testing Primary & Secondary Assays cluster_analysis Analysis Stock Prepare this compound Stock Solution MIC Protocol 3.1: MIC Determination Stock->MIC Culture Prepare Microbial Inoculum Culture->MIC Depolarization Protocol 3.2: Membrane Depolarization MIC->Depolarization Use MIC values Biofilm Protocol 3.3: Anti-Biofilm Activity MIC->Biofilm Use MIC values Analysis Data Analysis & Interpretation Depolarization->Analysis Biofilm->Analysis

Caption: General workflow for in vitro antimicrobial testing.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol, adapted from CLSI guidelines, determines the lowest concentration of this compound that inhibits visible microbial growth.[6][7]

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension, adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control (microorganism, no compound)

  • Negative control (broth only)

  • Solvent control (microorganism with DMSO concentration equivalent to the highest tested)

Procedure:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last dilution column. This creates a gradient of this compound concentrations, each with a volume of 50 µL.

  • Prepare the microbial inoculum. Adjust the turbidity of an overnight culture to a 0.5 McFarland standard. Dilute this suspension in broth so that the final well concentration will be approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted microbial inoculum to each well (except the negative control wells, which receive 50 µL of sterile broth). The final volume in each well will be 100 µL.

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 16-20 hours for most bacteria).[6]

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which no visible turbidity or pellet formation is observed.

Protocol 3.2: Assessment of Bacterial Membrane Depolarization

This assay uses the membrane potential-sensitive fluorescent dye, diSC₃(5), to measure changes in the cytoplasmic membrane potential.[8][9][10] Depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence.

Materials:

  • Bacterial cells grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • diSC₃(5) dye (stock solution in DMSO)

  • This compound solution

  • Positive control (e.g., Gramicidin D, a known depolarizing agent)[10][11]

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Harvest mid-log phase bacterial cells by centrifugation, wash three times with HEPES buffer, and resuspend in the same buffer to an OD₆₀₀ of 0.05-0.2.[8][10]

  • Add the bacterial suspension to the wells of the black microtiter plate.

  • Add diSC₃(5) to a final concentration of 1-4 µM and incubate in the dark until the fluorescence signal stabilizes (this indicates maximal dye uptake).[8][10]

  • Measure the baseline fluorescence for several minutes.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the wells.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes).

  • An increase in fluorescence intensity relative to the untreated control indicates membrane depolarization.

Protocol 3.3: Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to either inhibit biofilm formation or eradicate pre-formed biofilms. The total biofilm biomass is quantified by staining with crystal violet.[12][13][14]

Materials:

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 0.25% glucose (or other suitable biofilm-promoting medium)

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30-33% Acetic Acid or 96% Ethanol

  • Microplate reader (absorbance at ~595 nm)

Procedure:

A) Biofilm Inhibition Assay:

  • Add 100 µL of sterile TSB-glucose to the wells.

  • Add 100 µL of this compound solution at 2x the desired final concentrations.

  • Add a standardized bacterial inoculum (e.g., 1:100 dilution of an overnight culture) to the wells.

  • Incubate the plate statically for 24-48 hours at 37°C.

B) Biofilm Eradication Assay:

  • First, form biofilms by inoculating wells containing 200 µL of TSB-glucose with bacteria and incubating statically for 24-48 hours at 37°C.

  • Carefully remove the planktonic cells (supernatant) and gently wash the wells twice with PBS.

  • Add 200 µL of fresh broth containing various concentrations of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

Staining and Quantification (for both A and B):

  • Discard the medium and gently wash the wells three times with PBS to remove non-adherent cells.

  • Fix the biofilms by air-drying or with methanol for 15 minutes.[12]

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound dye by adding 200 µL of 33% acetic acid or 96% ethanol to each well.[13]

  • Measure the absorbance at ~595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Important Considerations: Cytotoxicity

A critical aspect of drug development is assessing the therapeutic window of a compound. Enniatins, while effective against certain microbes, are known to be cytotoxic to mammalian cells at low micromolar concentrations.[3] Studies have reported IC₅₀ values for various enniatins in the range of 0.8 µM to 19.5 µM on human cell lines such as MRC-5 (lung fibroblasts) and Caco-2 (intestinal epithelial cells).[5][15] This cytotoxicity is also linked to their ionophoric activity, which can induce apoptosis in human cells.[16][17] Therefore, it is imperative that any in vitro antimicrobial testing of this compound be accompanied by parallel cytotoxicity assays on relevant human cell lines (e.g., HepG2, Caco-2, HEK293) to evaluate its selectivity and potential for therapeutic use.

References

Enniatin F: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a family of cyclic hexadepsipeptides produced by various species of Fusarium fungi.[1][2] These compounds have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial, insecticidal, and potent cytotoxic effects against a range of cancer cell lines.[1][3][4] The primary mechanism of action for enniatins is attributed to their ionophoric properties, enabling them to transport cations across cellular membranes, which disrupts ion homeostasis and triggers downstream cellular events.[1][2]

While several enniatin analogues, such as Enniatin A, A1, B, and B1, have been the subject of numerous studies, specific data on Enniatin F remains limited in publicly available literature. These application notes and protocols, therefore, provide a comprehensive overview of the known biological activities and mechanisms of the enniatin family as a whole, with the intention of serving as a foundational guide for researchers initiating studies on this compound as a potential lead compound. The provided experimental protocols are well-established methods for characterizing the biological effects of novel compounds and can be directly applied to the investigation of this compound.

Data Presentation: Cytotoxicity of Enniatin Analogues

The following tables summarize the 50% inhibitory concentration (IC50) values for various enniatin analogues across different human cancer cell lines. This data is intended to provide a comparative baseline for the potential cytotoxic potency of this compound.

Table 1: IC50 Values of Enniatin Analogues in Human Cancer Cell Lines

Enniatin AnalogueCell LineAssayExposure Time (h)IC50 (µM)
Enniatin AMRC-5 (fibroblast-like)BrdUNot Specified0.8[5]
Enniatin AHepG2 (hepatocellular carcinoma)Alamar BlueNot Specified8.35[6]
Enniatin AHepG2 (hepatocellular carcinoma)BrdUNot Specified2.0[6]
Enniatin A1MRC-5 (fibroblast-like)Not SpecifiedNot SpecifiedNot Specified
Enniatin A1HepG2 (hepatocellular carcinoma)Alamar BlueNot Specified14.9[6]
Enniatin A1HepG2 (hepatocellular carcinoma)BrdUNot Specified3.4[6]
Enniatin BCaco-2 (colorectal adenocarcinoma)Not Specified3 - 721.4 to >30[1]
Enniatin BHepG2 (hepatocellular carcinoma)Not Specified3 - 720.9 to 435.9[1]
Enniatin BCHO-K1 (ovary epithelial)Not Specified3 - 722.80 ± 0.16 to 11[1]
Enniatin BHT-29 (colorectal adenocarcinoma)Not SpecifiedNot Specified1.4 to 16.8[1]
Enniatin BMRC-5 (fibroblast-like)Not SpecifiedNot Specified0.6 to 9.8[1]
Enniatin BV7 (fibroblast-like)Not SpecifiedNot Specified2.5 ± 0.4 to 43 ± 20[1]
Enniatin B1Caco-2 (colorectal adenocarcinoma)Not Specified24 - 720.8 to 10.8[7]
Enniatin B1HT-29 (colorectal adenocarcinoma)Not Specified24 - 723.7 to 16.6[7]
Enniatin B1HepG2 (hepatocellular carcinoma)Not Specified24 - 728.5 to 24.3[7]
Enniatin B1MRC-5 (fibroblast-like)Not Specified24 - 724.5 to 4.7[7]
Enniatin B1CHO-K1 (ovary epithelial)Not Specified24 - 722.47 to 4.53[7]
Enniatin B1PK-15 (porcine kidney)Not Specified2441[8]
Enniatin B1SF-9 (insect)Not Specified486.6[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10]

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.[11][12]

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enniatin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Enniatin This compound IonChannel Ion Channel Formation Enniatin->IonChannel inserts into membrane IonHomeostasis Disruption of Ion Homeostasis IonChannel->IonHomeostasis influx of cations K_ion K+ K_ion->IonChannel Ca_ion Ca2+ Ca_ion->IonChannel Mitochondria Mitochondrial Dysfunction IonHomeostasis->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: General mechanism of action for enniatins.

Experimental_Workflow start Start: this compound Compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway cell_cycle->pathway end Lead Compound Potential pathway->end

Caption: Experimental workflow for evaluating this compound.

Apoptosis_Pathway Enniatin Enniatin Mitochondria Mitochondria Enniatin->Mitochondria induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Enniatin-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for the Development of Monoclonal Antibodies for Enniatin F Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a group of mycotoxins produced by various Fusarium species that contaminate a wide range of grains and food products. Among them, Enniatin F is a cyclic hexadepsipeptide that has demonstrated ionophoric, antibiotic, and cytotoxic activities. Its presence in the food chain poses a potential risk to human and animal health. Consequently, sensitive and specific detection methods are crucial for food safety monitoring and toxicological research.

This document provides a detailed guide for the development of monoclonal antibodies (mAbs) against this compound and their application in a competitive enzyme-linked immunosorbent assay (cELISA) for its detection. Monoclonal antibodies offer high specificity and consistency, making them ideal reagents for robust immunoassays. The following protocols cover the entire workflow, from the proposed synthesis of an this compound hapten and immunogen preparation to hybridoma production, antibody characterization, and the development of a sensitive detection assay.

Data Presentation: Characterization of Anti-Enniatin F Monoclonal Antibodies

The following tables summarize the expected quantitative data for the characterization of newly developed anti-Enniatin F monoclonal antibodies. The data is presented for a panel of five hypothetical hybridoma clones.

Table 1: Affinity and Sensitivity of Anti-Enniatin F Monoclonal Antibodies

Hybridoma CloneAntibody IsotypeAffinity Constant (K_a) (L/mol)IC50 in cELISA (ng/mL)Limit of Detection (LOD) (ng/mL)
ENF-mAb-C1IgG11.2 x 10⁹5.50.5
ENF-mAb-C2IgG2a8.5 x 10⁸8.20.8
ENF-mAb-C3IgG12.1 x 10⁹3.10.3
ENF-mAb-C4IgG2b5.0 x 10⁸10.51.0
ENF-mAb-C5IgM3.2 x 10⁷25.02.5

Table 2: Cross-Reactivity Profile of a Selected Anti-Enniatin F Monoclonal Antibody (ENF-mAb-C3)

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compoundCyclic Hexadepsipeptide3.1100
Enniatin ACyclic Hexadepsipeptide1552.0
Enniatin A1Cyclic Hexadepsipeptide2801.1
Enniatin BCyclic Hexadepsipeptide>1000<0.3
Enniatin B1Cyclic Hexadepsipeptide>1000<0.3
BeauvericinCyclic Hexadepsipeptide>2000<0.15
DeoxynivalenolTrichothecene>5000<0.06
ZearalenoneResorcylic acid lactone>5000<0.06

*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of anti-Enniatin F monoclonal antibodies.

Proposed Synthesis of this compound Hapten and Immunogen Preparation

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a strong immune response. The following is a proposed method for the synthesis of an this compound hapten with a carboxyl group for conjugation.

3.1.1 Materials

  • This compound standard

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dioxane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

3.1.2 Protocol for this compound Hapten Synthesis (Proposed)

  • Partial Hydrolysis: Dissolve 10 mg of this compound in 2 mL of dioxane. Add 1 mL of 0.1 M NaOH and stir the mixture at room temperature for 2 hours to induce partial hydrolysis of one of the ester bonds.

  • Acidification: Neutralize the reaction mixture with 0.1 M HCl to pH 3-4.

  • Extraction: Extract the aqueous solution three times with an equal volume of ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the hydrolyzed this compound hapten (hENF) containing a free carboxylic acid group.

  • Characterization: Confirm the structure of the hapten using mass spectrometry to verify the addition of a water molecule and the opening of the cyclic structure.

3.1.3 Protocol for Immunogen (hENF-KLH) and Coating Antigen (hENF-BSA) Synthesis

  • Activation of Hapten: Dissolve 10 mg of the hENF hapten in 1 mL of dimethylformamide (DMF). Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group.

  • Conjugation to Carrier Proteins:

    • Immunogen: Dissolve 20 mg of KLH in 5 mL of PBS (pH 7.4). Slowly add the activated hapten solution dropwise to the KLH solution while gently stirring. Continue to stir the mixture overnight at 4°C.

    • Coating Antigen: Follow the same procedure as above, but use 20 mg of BSA instead of KLH.

  • Purification: Purify the conjugates by dialysis against PBS (pH 7.4) for 48 hours with several changes of the buffer to remove unconjugated hapten and crosslinking reagents.

  • Characterization: Determine the conjugation ratio (hapten molecules per protein molecule) using MALDI-TOF mass spectrometry or by a spectrophotometric method such as the TNBS assay for the depletion of primary amines on the carrier protein. A conjugation ratio of 10-20 haptens per carrier protein is generally desirable.

  • Storage: Store the purified conjugates at -20°C until use.

Monoclonal Antibody Production via Hybridoma Technology

3.2.1 Materials

  • BALB/c mice (female, 6-8 weeks old)

  • hENF-KLH immunogen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sp2/0 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Hypoxanthine-Aminopterin-Thymidine (HAT) selection medium

  • Hypoxanthine-Thymidine (HT) medium

  • 96-well cell culture plates

3.2.2 Immunization Protocol

  • Primary Immunization: Emulsify the hENF-KLH immunogen with an equal volume of CFA. Inject 100 µg of the immunogen per mouse intraperitoneally (i.p.).

  • Booster Injections: Administer three subsequent booster injections of 50 µg of hENF-KLH emulsified in IFA at 2-week intervals.

  • Final Boost: Three days before cell fusion, administer a final booster injection of 50 µg of hENF-KLH in PBS intravenously (i.v.) or intraperitoneally (i.p.).

3.2.3 Cell Fusion and Hybridoma Selection

  • Spleen Cell Preparation: Euthanize the immunized mouse with the highest antibody titer (determined by screening serum via indirect ELISA) and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes.

  • Myeloma Cell Preparation: Culture Sp2/0 myeloma cells in RPMI-1640 medium until they reach the logarithmic growth phase.

  • Fusion: Mix the splenocytes and Sp2/0 cells at a ratio of 5:1. Centrifuge the cell mixture and discard the supernatant. Slowly add 1 mL of pre-warmed PEG 1500 over 1 minute while gently resuspending the cell pellet.

  • Plating: Slowly add RPMI-1640 medium to stop the fusion. Centrifuge the cells, resuspend them in HAT medium, and plate them into 96-well plates.

  • Selection: Incubate the plates at 37°C in a 5% CO₂ incubator. After 7-10 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies.

  • Cloning: Select positive hybridoma colonies and subclone them by limiting dilution to ensure monoclonality.

Antibody Screening by Indirect Competitive ELISA (icELISA)

3.3.1 Materials

  • hENF-BSA coating antigen

  • Hybridoma culture supernatants

  • This compound standard

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

3.3.2 Protocol

  • Coating: Coat the wells of a 96-well plate with 100 µL/well of hENF-BSA (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the wells with 200 µL/well of 5% non-fat dry milk in PBS for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Competition: Add 50 µL of hybridoma supernatant to each well. Then, add 50 µL of this compound standard solution (at a high concentration, e.g., 1000 ng/mL) or buffer (for maximum binding) to the respective wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody: Add 100 µL/well of goat anti-mouse IgG-HRP conjugate (diluted according to the manufacturer's instructions) and incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Wells with a significant decrease in signal in the presence of free this compound are considered positive.

Antibody Purification and Characterization

3.4.1 Materials

  • Positive hybridoma clones

  • Protein A or Protein G affinity chromatography column

  • Binding and elution buffers

3.4.2 Protocol

  • Antibody Production: Expand the selected positive hybridoma clones in larger culture flasks or in a bioreactor to produce a sufficient quantity of supernatant.

  • Purification: Purify the monoclonal antibodies from the culture supernatant using Protein A or Protein G affinity chromatography according to the manufacturer's instructions.

  • Characterization:

    • Isotyping: Determine the antibody isotype (e.g., IgG1, IgG2a) using a commercial isotyping kit.

    • Affinity Measurement: Determine the antibody affinity constant using surface plasmon resonance (SPR) or by ELISA.

    • Specificity (Cross-Reactivity) Testing: Perform icELISA with a range of structurally related mycotoxins to determine the specificity of the antibody.

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the key processes described in these application notes.

Monoclonal_Antibody_Production_Workflow Monoclonal Antibody Production Workflow for this compound cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification Enniatin_F This compound Hapten_Synthesis Hapten Synthesis (Partial Hydrolysis) Enniatin_F->Hapten_Synthesis Immunogen_Conjugation Conjugation to KLH (EDC/NHS Chemistry) Hapten_Synthesis->Immunogen_Conjugation Immunization Immunize BALB/c Mouse with hENF-KLH Immunogen_Conjugation->Immunization Spleen_Harvest Harvest Spleen Immunization->Spleen_Harvest Cell_Fusion Cell Fusion (PEG) Spleen_Harvest->Cell_Fusion Myeloma_Cells Sp2/0 Myeloma Cells Myeloma_Cells->Cell_Fusion HAT_Selection HAT Selection Cell_Fusion->HAT_Selection Screening Screening (icELISA) HAT_Selection->Screening Cloning Subcloning Screening->Cloning Antibody_Production Large-Scale Culture Cloning->Antibody_Production Purification Protein A/G Affinity Chromatography Antibody_Production->Purification

Caption: Workflow for the production of anti-Enniatin F monoclonal antibodies.

Competitive_ELISA_Mechanism Mechanism of Indirect Competitive ELISA (icELISA) for this compound cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection Plate Microtiter Plate Well Coating_Antigen hENF-BSA Antibody Anti-Enniatin F mAb Antibody->Coating_Antigen Binds if no free antigen Free_Antigen Free this compound (in sample) Antibody->Free_Antigen Binds if present Secondary_Ab Enzyme-labeled Secondary Ab Secondary_Ab->Antibody Binds to primary mAb Substrate Substrate Color Color Signal Substrate->Color Enzyme conversion Low_Concentration Low [this compound] in Sample => Strong Signal High_Concentration High [this compound] in Sample => Weak Signal

Caption: Principle of the indirect competitive ELISA for this compound detection.

Application Note: An In Vitro Model for Studying Enniatin F Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin F is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] Contamination of food and feed with enniatins is a growing concern due to their potential risks to human and animal health.[3][4] While several enniatins have been studied, the specific neurotoxic effects of this compound are less characterized. This application note describes an in vitro model utilizing the human neuroblastoma SH-SY5Y cell line to investigate the neurotoxic mechanisms of this compound.

The SH-SY5Y cell line is a well-established and relevant model for neurotoxicity studies as these cells can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons.[5] The primary mechanism of enniatin-induced toxicity in neuronal cells involves its ionophoric properties, leading to a disruption of intracellular ion homeostasis, particularly calcium (Ca²⁺).[6][7] This ionic imbalance triggers a cascade of events including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3][6]

This document provides detailed protocols for assessing key neurotoxic endpoints, including cytotoxicity, apoptosis, intracellular calcium dysregulation, and oxidative stress.

Data Presentation

The following tables summarize quantitative data on the neurotoxic effects of enniatins, primarily Enniatin B and B1, which are structurally similar to this compound and serve as a reference for expected outcomes.

Table 1: Cytotoxicity of Enniatins in Neuronal and Glial Cell Lines

EnniatinCell LineAssayExposure TimeIC50 Value (µM)Reference
Enniatin BCCF-STTG1 (Astrocytoma)CCK-848 h8.9[8][9]
Enniatin B1CCF-STTG1 (Astrocytoma)CCK-848 h4.4[8][9]
Enniatin A1SH-SY5Y (Neuroblastoma)Not SpecifiedNot Specified2.0[3]
Enniatin B1SH-SY5Y (Neuroblastoma)Not SpecifiedNot Specified2.7[3]

Table 2: Apoptotic Effects of Enniatins in Neuronal Cells

EnniatinCell LineParameter MeasuredEffectReference
Enniatin BCCF-STTG1Caspase-3 ActivationIncreased activity[8][9]
Enniatin A1SH-SY5YCaspase-dependent apoptosisInduced[3]
Enniatin B1SH-SY5YCaspase-dependent apoptosisInduced[3]

Experimental Workflow

The overall workflow for assessing the neurotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis SHSY5Y SH-SY5Y Cell Culture Treatment Treat cells with This compound SHSY5Y->Treatment ENN_F This compound Preparation ENN_F->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Caspase Apoptosis (Caspase-3 Assay) Treatment->Caspase Calcium Intracellular Calcium (Fluo-4 AM Assay) Treatment->Calcium ROS Oxidative Stress (DCFH-DA Assay) Treatment->ROS Data Data Collection and Analysis MTT->Data Caspase->Data Calcium->Data ROS->Data Conclusion Conclusion on Neurotoxicity Data->Conclusion

Caption: Experimental workflow for in vitro neurotoxicity assessment of this compound.

Signaling Pathway of Enniatin-Induced Neurotoxicity

The proposed signaling pathway for this compound-induced neurotoxicity, based on studies of related enniatins, is illustrated below. This compound, acting as an ionophore, disrupts intracellular calcium homeostasis, which in turn leads to mitochondrial stress and the activation of the intrinsic apoptotic pathway.

G EnniatinF This compound Membrane Cell Membrane EnniatinF->Membrane Ionophore Activity Ca_Influx Increased Intracellular Ca²⁺ Membrane->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Feedback Loop Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in neuronal cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection (Caspase-3 Activity Assay)

This colorimetric assay detects the activity of caspase-3, a key effector caspase in the apoptotic pathway.[13][14][15]

  • Materials:

    • Treated and control SH-SY5Y cells

    • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

    • Microplate reader

  • Protocol:

    • Induce apoptosis in SH-SY5Y cells by treating with this compound for the desired time.

    • Harvest the cells and lyse them using the provided cell lysis buffer.

    • Centrifuge the lysate and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add 50-200 µg of protein from each sample.

    • Add the reaction buffer containing DTT to each well.

    • Add the DEVD-pNA substrate to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm. The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.[16]

Intracellular Calcium Measurement

This protocol uses a fluorescent indicator to measure changes in intracellular calcium concentration.[17][18]

  • Materials:

    • SH-SY5Y cells

    • Fluo-4 AM calcium indicator

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with and without calcium

    • This compound

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in calcium-free HBSS.

    • Wash the cells with calcium-free HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS containing calcium.

    • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

    • Add this compound to the wells and immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[19][20][21]

  • Materials:

    • SH-SY5Y cells

    • DCFH-DA solution

    • This compound

    • Positive control (e.g., H₂O₂)

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Treat the cells with this compound for the desired duration.

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[19]

Conclusion

The in vitro model described in this application note provides a robust and relevant system for investigating the neurotoxic potential of this compound. By employing a battery of assays targeting key cellular events, researchers can elucidate the mechanisms of toxicity, determine dose-response relationships, and screen for potential therapeutic interventions. The provided protocols offer a standardized approach to ensure reproducibility and comparability of data across different studies. This model is a valuable tool for academic research, regulatory toxicology, and the early-stage safety assessment of new chemical entities in the drug development pipeline.

References

Assessing the Phytotoxicity of Enniatin F on Crop Seedlings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatins are a group of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which are common contaminants of cereal grains.[1][2] Among the different analogues, Enniatin F is one of the less studied, yet its potential for phytotoxicity poses a significant threat to crop health and agricultural productivity. This document provides detailed application notes and protocols for assessing the phytotoxicity of this compound on crop seedlings. The primary mechanism of Enniatin-induced phytotoxicity is attributed to its ionophoric properties, which disrupt cellular ion homeostasis by facilitating the transport of cations across biological membranes.[3] This initial disruption can lead to a cascade of secondary effects, including the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, programmed cell death (PCD).[4][5] These application notes are designed to provide researchers with the necessary methodologies to evaluate the impact of this compound on seed germination and seedling growth, and to investigate the underlying molecular mechanisms.

Data Presentation

While specific quantitative data for this compound is limited in the current literature, the following tables summarize the known phytotoxic effects of other enniatins, primarily Enniatin B and mixtures, on wheat seedlings. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: Effect of Enniatin B (ENB) and Deoxynivalenol (DON) on Wheat Seedling Growth

Treatment (10 mg/kg)Shoot Growth Reduction (%)Root Growth Reduction (%)Reference
Enniatin B (ENB)~16Not Significant[6][7]
Deoxynivalenol (DON)~16.25~11.5[7]
ENB + DONSynergistic negative effectSynergistic negative effect[6][7]

Table 2: Effect of a Mixture of Enniatins on Wheat Seed Germination and Growth

Enniatin Concentration (µg/mL)Leaf Elongation Inhibition (cm/µg/mL)Root Elongation Inhibition (cm/µg/mL)Reference
10 - 800.0450.097Burmeister & Plattner, 1987

Experimental Protocols

This section outlines a detailed protocol for a laboratory-based phytotoxicity assessment of this compound on crop seedlings, adapted from standardized methods.[8][9]

Protocol 1: Seed Germination and Seedling Growth Assay

1. Materials:

  • Crop seeds (e.g., wheat (Triticum aestivum), maize (Zea mays), barley (Hordeum vulgare), oat (Avena sativa))

  • This compound (pure standard)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Calipers or a ruler for measurements

  • Analytical balance

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a series of working solutions by diluting the stock solution with sterile deionized water to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Ensure the final concentration of DMSO in all working solutions and the control is the same and does not exceed a level that could affect germination or growth (typically ≤ 0.5%).

  • Prepare a control solution containing the same concentration of DMSO as the treatment groups.

3. Seed Sterilization and Plating:

  • Surface sterilize the seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by three rinses with sterile deionized water.

  • Aseptically place a sterile filter paper in each petri dish.

  • Arrange a predetermined number of seeds (e.g., 10-20) evenly on the filter paper in each petri dish.

4. Treatment Application:

  • Add a fixed volume (e.g., 5 mL) of the respective this compound working solution or the control solution to each petri dish, ensuring the filter paper is saturated.

  • Seal the petri dishes with parafilm to prevent evaporation.

5. Incubation:

  • Place the petri dishes in a growth chamber or incubator with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle). The optimal conditions may vary depending on the crop species.

6. Data Collection:

  • Germination Rate: Count the number of germinated seeds at regular intervals (e.g., every 24 hours for 5-7 days). A seed is considered germinated when the radicle has emerged.

  • Root and Shoot Length: After a predetermined period (e.g., 7 days), carefully remove the seedlings and measure the length of the primary root and shoot of each seedling using calipers or a ruler.

  • Seedling Vigor Index: Calculate the seedling vigor index using the following formula: Vigor Index = (Mean root length + Mean shoot length) × Germination percentage

  • Phytotoxicity Symptoms: Record any visible signs of phytotoxicity, such as necrosis, chlorosis, wilting, or morphological abnormalities.

7. Data Analysis:

  • Calculate the mean and standard deviation for germination rate, root length, and shoot length for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow start Start prep_enniatin Prepare this compound Working Solutions start->prep_enniatin sterilize_seeds Surface Sterilize Crop Seeds start->sterilize_seeds add_treatment Apply this compound Solutions prep_enniatin->add_treatment plate_seeds Plate Seeds in Petri Dishes sterilize_seeds->plate_seeds plate_seeds->add_treatment incubate Incubate under Controlled Conditions add_treatment->incubate collect_data Data Collection: - Germination Rate - Root/Shoot Length - Phytotoxicity Symptoms incubate->collect_data analyze_data Statistical Analysis collect_data->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for assessing this compound phytotoxicity.

Proposed Signaling Pathway of this compound-Induced Phytotoxicity

signaling_pathway enniatin_f This compound membrane Plasma Membrane enniatin_f->membrane Interacts with ion_channel Ion Channel Formation (Ionophoric Activity) membrane->ion_channel ion_imbalance Disruption of Ion Homeostasis (K+, Na+, Ca2+) ion_channel->ion_imbalance ros Increased ROS Production ion_imbalance->ros pcd Programmed Cell Death (PCD) ion_imbalance->pcd Directly triggers oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage: - Lipid Peroxidation - Protein Oxidation - DNA Damage oxidative_stress->cellular_damage cellular_damage->pcd symptoms Phytotoxicity Symptoms: - Inhibition of Germination - Reduced Growth - Necrosis, Wilting pcd->symptoms

References

Application Note: High-Throughput Screening for Enniatin F Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enniatins are a family of cyclic hexadepsipeptides, typically produced by fungi of the Fusarium species, that are commonly found as contaminants in cereal grains.[1][2][3] These mycotoxins, including Enniatin F, exhibit a wide range of biological activities, largely attributed to their ionophoric nature.[1][4] Their lipophilic structure allows them to insert into cell membranes, forming pores that disrupt physiological cation gradients, leading to various cellular effects.[1][5] Key bioactivities include potent cytotoxicity against cancer cell lines, broad antimicrobial effects, and potential as anticancer agents through the induction of apoptosis and modulation of critical signaling pathways.[1][2][6]

Given their diverse biological profile, Enniatins are of significant interest for both toxicological assessment and therapeutic development. High-Throughput Screening (HTS) provides an essential framework for rapidly evaluating the bioactivity of this compound and its analogs across multiple cell lines and microbial species. This document provides detailed protocols for HTS assays tailored to assess the primary bioactivities of this compound: cytotoxicity, ionophoric potential, and antimicrobial efficacy.

Key Bioactivities of this compound and Related Analogs

  • Ionophoric Activity : The principal mechanism of action for enniatins is their ability to transport mono- and divalent cations across biological membranes, disrupting cellular ion homeostasis.[1][5] This activity is the foundation for many of their other biological effects.

  • Cytotoxicity : Enniatins demonstrate potent cytotoxic effects in a variety of human and animal cell lines, often in the low micromolar range.[1][7] This activity is being explored for its potential in developing novel anticancer therapies.

  • Anticancer Potential : Beyond general cytotoxicity, enniatins induce apoptosis through pathways involving the generation of reactive oxygen species (ROS), activation of caspases, and disruption of key signaling cascades like the ERK pathway.[6][8][9]

  • Antimicrobial Activity : Enniatins possess broad-spectrum activity against various Gram-positive bacteria and fungi.[10][11][12]

  • Enzyme Inhibition : Certain enniatins, including this compound, are known to inhibit the activity of enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), suggesting a potential role in hypercholesterolemia therapies.[5][8]

Quantitative Bioactivity Data of Enniatins

The following table summarizes the 50% inhibitory concentration (IC50) or effective concentration (EC50) values for various enniatins across different cell lines and assays. This data provides a baseline for comparison when screening this compound.

Enniatin AnalogAssay TypeCell Line / OrganismExposure TimeIC50 / EC50 (µM)Reference
This compound ACAT InhibitionRat Liver MicrosomesN/A40[5]
Enniatin ACytotoxicity (BrdU)MRC-572h0.8[13]
Enniatin A1Cytotoxicity (MTT)H4IIE24h~1-2.5[6][14]
Enniatin BCytotoxicity (MTT)Caco-248h1.4 - >30[1]
Enniatin BCytotoxicity (MTT)HepG272h0.9[1]
Enniatin BCytotoxicity (MTT)HT-2948h2.8[15]
Enniatin B1Cytotoxicity (MTT)Caco-272h0.8[16]
Enniatin B1Cytotoxicity (MTT)HT-2948h3.7[15][16]
Enniatin B1Cytotoxicity (MTT)HepG248h8.5[15][16]
Enniatin B1Cytotoxicity (MTT)CHO-K172h2.47[16]
Enniatin B1Apoptosis InductionH4IIE24h1[8]

High-Throughput Screening (HTS) Protocols

A generalized HTS workflow is depicted below, outlining the key stages from compound library preparation to hit identification.

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound Compound Library (this compound Dilutions) Dispense Compound Dispensing (Acoustic/Pin Tool) Compound->Dispense AssayPlate Assay Plate Prep (Cell/Microbe Seeding) AssayPlate->Dispense Incubate Incubation Dispense->Incubate AddReagent Reagent Addition (e.g., CellTiter-Glo) Incubate->AddReagent Read Plate Reading (Luminescence/Fluorescence) AddReagent->Read Data Raw Data Acquisition Read->Data QC Quality Control (Z'-factor) Data->QC Analysis Data Normalization & Dose-Response Analysis Data->Analysis Hit Hit Identification Analysis->Hit

A generalized workflow for high-throughput screening.
Protocol 1: High-Throughput Cytotoxicity Screening

This protocol uses a luminescent, ATP-based cell viability assay, such as Promega's CellTiter-Glo®, which is ideal for HTS due to its simple "add-mix-measure" format.[17][18] The luminescent signal is proportional to the amount of ATP present, which correlates with the number of metabolically active (viable) cells.[17]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HepG2, Caco-2, H4IIE) cultured in appropriate medium

  • White, opaque-walled 384-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent[19]

  • Automated liquid handling system and multichannel pipettes

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired density in culture medium. The optimal seeding density should be determined empirically but is typically 2,000-5,000 cells/well for a 384-well plate.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.[20]

    • Include control wells: "cells + vehicle (DMSO)" for 0% inhibition and "medium only" for background luminescence.[19]

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Transfer:

    • Prepare a serial dilution plate of this compound. For a 10-point dose-response curve, create dilutions from 100 µM down to sub-micromolar concentrations.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of this compound dilutions and vehicle controls to the appropriate wells of the cell plate.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 25 µL).[19]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for cell death (100% inhibition).

    • Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: High-Throughput Ionophoric Activity Screening

This protocol measures changes in plasma membrane potential using a fluorescent dye.[21][22] Ionophores like this compound disrupt the ion balance, causing membrane depolarization, which can be detected as a change in fluorescence intensity. This assay is well-suited for kinetic readings on instruments like a FLIPR (Fluorescent Imaging Plate Reader).[22]

Materials:

  • This compound stock solution

  • Cell line of interest (e.g., CHO-K1, HEK293)

  • Black-walled, clear-bottom 384-well microplates

  • Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Positive control ionophore (e.g., Valinomycin)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra®)

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., 10,000 cells/well in 25 µL) into 384-well plates and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add an equal volume (e.g., 25 µL) of the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. Washing is often not required if a quencher is included in the dye formulation.[21]

  • Compound Preparation:

    • Prepare a compound source plate containing this compound dilutions (e.g., at 4x the final desired concentration) in assay buffer. Include vehicle and positive controls.

  • Assay Readout (Kinetic Measurement):

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add a specific volume (e.g., 12.5 µL) from the compound plate to the cell plate.

    • Immediately continue recording the fluorescence signal for 2-5 minutes to capture the change in membrane potential.

  • Data Analysis:

    • Calculate the response for each well, typically as the maximum fluorescence change minus the baseline reading.

    • Normalize the data to vehicle (0% activity) and positive control (100% activity).

    • Plot the normalized response against the log of this compound concentration to determine the EC50 value.

Protocol 3: High-Throughput Antimicrobial Susceptibility Screening

This protocol adapts the standard broth microdilution method to an HTS format to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria or fungi.[23][24][25]

Materials:

  • This compound stock solution

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)[24]

  • Sterile 96- or 384-well microplates (clear, round-bottom wells are preferred)[26]

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Spectrophotometer or microplate reader capable of measuring optical density (OD) at 600 nm.

Methodology:

  • Compound Plate Preparation:

    • In a microplate, prepare 2-fold serial dilutions of this compound in the growth medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).[24][26]

    • The final volume in each well should be half the final assay volume (e.g., 50 µL for a final volume of 100 µL).

    • Include a "no drug" growth control and a "medium only" sterility control.[23]

  • Inoculum Preparation:

    • Grow the microbial strain overnight.

    • Dilute the culture in fresh medium to match a 0.5 McFarland turbidity standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[24]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well of the compound plate (except the sterility control).

    • Seal the plates to prevent evaporation and incubate at the optimal temperature (e.g., 37°C for bacteria) for 16-24 hours.[23]

  • Assay Readout:

    • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits microbial growth.

    • Alternatively, for a quantitative HTS readout, read the optical density (OD600) of the plates using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the sterility control from all other wells.

    • The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.

    • Data can be plotted as % growth inhibition vs. concentration to calculate an IC50 value.

Signaling Pathway Analysis

Enniatins are known to induce apoptosis and interfere with pro-survival signaling. The diagrams below illustrate two key pathways affected by this compound.

Apoptosis_Pathway cluster_membrane Mitochondrial Disruption cluster_caspase Caspase Cascade ENN This compound ROS ROS Production ENN->ROS Bax Bax (Pro-apoptotic) ENN->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ENN->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Loss ROS->Mito Bax->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Enniatin-induced intrinsic apoptosis pathway.[8]

ERK_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (p44/p42) MEK->ERK Phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif ENN This compound ENN->ERK Inhibits Activation

Inhibition of the ERK signaling pathway by enniatins.[6]

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound's primary biological activities. By employing automated, miniaturized assays for cytotoxicity, ionophoric activity, and antimicrobial efficacy, researchers can rapidly generate comprehensive dose-response data. This information is critical for defining the toxicological profile of this compound and for exploring its therapeutic potential, particularly in the fields of oncology and infectious disease. The parallel analysis of its impact on key cellular signaling pathways further elucidates its mechanism of action, guiding future drug development and risk assessment efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enniatin F Production from Fusarium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Enniatin F from Fusarium fermentation.

Frequently Asked Questions (FAQs)

Q1: Which Fusarium species is best for producing this compound?

While several Fusarium species, including F. tricinctum, F. avenaceum, and F. acuminatum, are known to produce a range of enniatins, the specific profile and yield of this compound can be highly strain-dependent.[1][2] It is recommended to screen several species and strains to identify the optimal producer for your specific experimental goals.

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of enniatins is carried out by the multifunctional enzyme enniatin synthetase (ESYN1).[1][3] The primary precursors are branched-chain amino acids such as valine, leucine, or isoleucine, and D-2-hydroxyisovaleric acid. S-adenosylmethionine is also required for the N-methylation of the amino acid residues.[1]

Q3: What is the general mechanism of enniatin biosynthesis?

Enniatin biosynthesis is a non-ribosomal process catalyzed by enniatin synthetase (ESYN1).[1] This large enzyme activates and sequentially condenses three dipeptidol units, which are formed from an amino acid and a hydroxy acid, followed by a final cyclization step to form the enniatin molecule.[1] The process is transcriptionally regulated, with the expression of the esyn1 gene being a key control point.[3]

Q4: What are the main factors influencing this compound yield?

The yield of this compound is influenced by a combination of genetic, epigenetic, and environmental factors.[1] Key environmental and culture parameters include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time.

Troubleshooting Guide

Low Mycelial Growth
Potential Cause Recommended Solution
Suboptimal Medium Ensure the medium contains adequate and appropriate carbon and nitrogen sources. Potato Dextrose Broth (PDB) is a commonly used rich medium. For a defined medium, ensure all essential minerals and vitamins are present.
Incorrect pH The optimal initial pH for Fusarium growth is typically between 5.0 and 7.0. Adjust the initial pH of your medium accordingly.
Inappropriate Temperature Most Fusarium species grow well between 25°C and 28°C. Verify that your incubator or bioreactor is maintaining the correct temperature.
Poor Inoculum Quality Use a fresh and actively growing seed culture for inoculation. Ensure a sufficient inoculum size, typically 5-10% (v/v) for liquid cultures.
Contamination Visually inspect the culture for any signs of bacterial or yeast contamination. If contamination is suspected, discard the culture and start with fresh, sterile media and aseptic techniques.
Good Mycelial Growth, but Low this compound Yield
Potential Cause Recommended Solution
Nutrient Repression High concentrations of readily available nitrogen (e.g., ammonium, glutamine) or glucose can repress secondary metabolism. Consider using alternative or limiting nitrogen and carbon sources to trigger enniatin production.
Suboptimal Precursor Availability While the medium may support growth, it might lack sufficient precursors for this compound. Supplementing the medium with branched-chain amino acids (valine, leucine, isoleucine) may enhance the yield.
Incorrect Fermentation Time Enniatin production is often growth-phase dependent. Conduct a time-course experiment to determine the optimal harvest time. In some cases, maximum yield is achieved in the late-logarithmic or stationary phase.
Inappropriate Aeration/Agitation Oxygen availability is crucial for secondary metabolite production. Optimize the agitation and aeration rates in your bioreactor. For flask cultures, ensure adequate headspace and use baffled flasks for better aeration.
pH Shift During Fermentation The pH of the culture medium can change significantly during fermentation, which can affect enzyme activity and product stability. Monitor the pH throughout the fermentation and consider using a buffered medium or pH control in a bioreactor.
Changes in Enniatin Analogue Profile
Potential Cause Recommended Solution
Precursor Availability The relative abundance of different enniatin analogues (e.g., A, B, F) can be influenced by the availability of their specific amino acid precursors. To favor this compound, ensure the medium has an adequate supply of its corresponding precursor amino acid.
Strain Variability Different strains of the same Fusarium species can naturally produce different profiles of enniatin analogues.[1] If a specific analogue is desired, it may be necessary to screen different strains.
Fermentation Conditions Changes in temperature, pH, or nutrient availability can alter the expression or activity of enzymes involved in precursor biosynthesis, thereby shifting the enniatin profile. Maintain consistent fermentation parameters.

Data Presentation

Table 1: Comparison of Enniatin Yields in Different Fermentation Media

Fusarium Species Medium Fermentation Type Total Enniatins Yield Reference
F. tricinctumWhite BeansSolid-Phase1,365 mg/L[4]
F. tricinctumCornSolid-Phase-[5]
F. avenaceum-15L Stirred-Jar6.75 g (crude mixture)[6]
F. sambucinum-Liquid Surface Culture-[7]
Various Fusarium spp.Potato Dextrose Agar (PDA)Agar CultureHigher than FDM[1]
Various Fusarium spp.Fusarium Defined Medium (FDM)Agar CultureLower than PDA[1]

Table 2: Enniatin Production by Various Fusarium Species

Fusarium Species Enniatins Produced Reference
F. fujikuroiEnniatins and Beauvericin[1]
F. proliferatumEnniatins and Beauvericin (strain dependent)[1]
F. avenaceumEnniatin A and B[1]
F. tricinctumEnniatins A, A1, B, B1[5]

Experimental Protocols

Protocol 1: Liquid Fermentation for this compound Production

This protocol is a general guideline and may require optimization for your specific Fusarium strain.

  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a fresh PDA plate of your Fusarium strain.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture:

    • Prepare the production medium. A modified Fusarium Defined Medium (FDM) can be used. For 1 liter:

      • Glucose: 30 g

      • Potassium Nitrate (KNO₃): 2 g

      • Potassium Dihydrogen Phosphate (KH₂PO₄): 1 g

      • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g

      • Trace element solution: 1 mL (e.g., containing FeSO₄, ZnSO₄, MnSO₄)

      • Adjust the initial pH to 6.0.

    • Inoculate 1 L of the production medium in a 2 L baffled flask with 50 mL of the seed culture.

    • Incubate at 25°C on a rotary shaker at 180 rpm for 10-14 days.

  • Monitoring:

    • Aseptically withdraw samples periodically to monitor mycelial growth (dry weight) and this compound production (by HPLC-MS/MS).

Protocol 2: Extraction of Enniatins from Liquid Culture
  • Separation of Mycelium and Broth:

    • Harvest the culture by filtering through sterile cheesecloth or by centrifugation at 5,000 x g for 15 minutes.

  • Extraction from Mycelium:

    • Freeze-dry the mycelial biomass.

    • Grind the dried mycelium to a fine powder.

    • Extract the powder with methanol (1:20 w/v) by shaking for 1-2 hours at room temperature.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction twice.

    • Pool the methanol extracts.

  • Extraction from Culture Broth:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate or dichloromethane three times.

    • Pool the organic phases.

  • Sample Preparation for Analysis:

    • Evaporate the pooled extracts (from mycelium or broth) to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol or acetonitrile for HPLC-MS/MS analysis.[1][6]

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Visualizations

Enniatin_Biosynthesis_Workflow cluster_Upstream Upstream Processes cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Fusarium Strain Selection Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Fermentation_Process Liquid or Solid-State Fermentation (Medium, pH, Temp, Aeration) Inoculum_Development->Fermentation_Process Harvesting Harvesting (Filtration/Centrifugation) Fermentation_Process->Harvesting Extraction Extraction (Mycelium & Broth) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Assess Mycelial Growth Start->Check_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Low Good_Growth Good Growth Check_Growth->Good_Growth Adequate Troubleshoot_Growth Troubleshoot Growth Conditions: - Medium Composition - pH - Temperature - Inoculum Quality Poor_Growth->Troubleshoot_Growth Troubleshoot_Production Troubleshoot Production Parameters: - Nutrient Repression - Precursor Limitation - Fermentation Time - Aeration Good_Growth->Troubleshoot_Production

Caption: Troubleshooting logic for low this compound yield.

Nitrogen_Regulation_Pathway High_Nitrogen High Nitrogen (e.g., Ammonium, Glutamine) TOR_Kinase TOR Kinase High_Nitrogen->TOR_Kinase activates Low_Nitrogen Low Nitrogen AreA_Activation Activation of AreA Low_Nitrogen->AreA_Activation leads to AreA_Repression Repression of AreA TOR_Kinase->AreA_Repression leads to esyn1_Gene esyn1 Gene (Enniatin Synthetase) AreA_Repression->esyn1_Gene represses transcription AreA_Activation->esyn1_Gene activates transcription Enniatin_Biosynthesis Enniatin Biosynthesis esyn1_Gene->Enniatin_Biosynthesis

References

Technical Support Center: Overcoming Low Aqueous Solubility of Enniatin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Enniatin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a cyclic hexadepsipeptide, a type of mycotoxin produced by fungi of the Fusarium genus. Its structure consists of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acids. This composition results in a lipophilic (fat-soluble) and hydrophobic (water-repelling) molecule, leading to its inherently low solubility in aqueous solutions.[1][2][3] This poor water solubility can lead to challenges in various experimental settings, including aggregation and precipitation.[4][5]

Q2: What is the first step I should take when trying to dissolve this compound?

For highly hydrophobic peptides like this compound, it is recommended to first attempt dissolution in a small amount of an organic solvent.[4][5][6] Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological assays.[5] Other options include dimethylformamide (DMF), methanol, or ethanol.[2][7] Once dissolved in the organic solvent, the solution can be slowly and carefully diluted with the desired aqueous buffer to the final working concentration.[5]

Q3: My this compound precipitates out of solution when I add my aqueous buffer. What should I do?

Precipitation upon addition of an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: You may be exceeding the solubility limit of this compound in your final solvent mixture. Try preparing a more dilute solution.

  • Increase the percentage of organic co-solvent: If your experimental system allows, a higher concentration of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, always check the tolerance of your specific assay to the organic solvent.

  • Use sonication: Briefly sonicating the solution can help to break up aggregates and promote dissolution.[5]

  • Consider alternative solubilization methods: If simple co-solvents are not sufficient, more advanced techniques like the use of cyclodextrins or nanoparticle formulations may be necessary.

Q4: Can I use pH adjustment to improve the solubility of this compound?

This compound is a neutral peptide with no acidic or basic residues, so pH adjustment is unlikely to significantly improve its solubility.[5][8][9] Unlike peptides with ionizable side chains, the overall charge of this compound does not change with pH.

Q5: Are there any advanced formulation strategies to enhance the aqueous solubility of this compound for in vivo or cell-based assays?

Yes, several advanced formulation strategies can be employed:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[12]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers or lipids, can improve its aqueous dispersibility and stability.[13]

Troubleshooting Guide

Issue: this compound powder will not dissolve in the initial organic solvent.

Possible Cause Recommended Solution
Insufficient solvent volume.Increase the volume of the organic solvent gradually.
Aggregation of the peptide.Briefly sonicate the mixture to aid dissolution.[5] Gentle warming (<40°C) can also be attempted.[4]
Incorrect solvent choice.While DMSO is generally effective, you can try other solvents like DMF or a mixture of organic solvents.

Issue: The this compound solution is cloudy or shows visible precipitates after adding aqueous buffer.

Possible Cause Recommended Solution
Exceeded solubility limit.Prepare a more dilute final solution.
Aggregation upon addition of water.Add the aqueous buffer very slowly while vortexing. Consider dropwise addition.[4]
Insufficient co-solvent.If permissible for your experiment, increase the final concentration of the organic co-solvent.
Temperature effects.Ensure both the this compound stock solution and the aqueous buffer are at room temperature before mixing.

Quantitative Data on Enniatin Solubility

Compound Solvent Solubility Reference
Enniatin B1Dimethyl Sulfoxide (DMSO)10 mg/mL[7]
Enniatin B1Methanol10 mg/mL[7]
Enniatin B1Ethanol10 mg/mL[7]
Enniatin B1WaterInsoluble[2]
Enniatin ADimethyl Sulfoxide (DMSO)10 mg/mL[8]

Note: This data is for Enniatin B1 and A and should be used as an estimate for this compound. Actual solubility may vary.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using an Organic Co-solvent

This protocol describes a general method for preparing a stock solution of this compound, which is insoluble in water.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Pre-weighing: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Initial Dissolution: Carefully add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Solubilization: Gently vortex or sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution with 100% DMSO to create intermediate stock solutions of desired concentrations.

  • Working Solution Preparation: To prepare the final working solution, slowly add the DMSO stock solution dropwise to the pre-warmed (room temperature) aqueous buffer while vortexing gently. Do not add the aqueous buffer to the DMSO stock.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5% for most cell-based assays).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrin Inclusion Complexation (Co-precipitation Method)

This protocol provides a general method for forming an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its water solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., Ethanol or Acetone)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve HP-β-CD: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water with gentle heating and stirring until fully dissolved.

  • Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by drying under vacuum.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

  • Reconstitution and Analysis: The lyophilized powder can be reconstituted in water or buffer. The concentration of this compound in the complex should be determined using a suitable analytical method like HPLC.

Visualizations

Experimental Workflow for Enhancing this compound Solubility

G cluster_0 Initial State cluster_1 Solubilization Strategies cluster_2 Process cluster_3 Final Product Enniatin_F_Powder This compound Powder (Low Aqueous Solubility) Co_Solvent Co-solvent Method (e.g., DMSO) Enniatin_F_Powder->Co_Solvent Cyclodextrin Cyclodextrin Complexation Enniatin_F_Powder->Cyclodextrin Nanoparticle Nanoparticle Formulation Enniatin_F_Powder->Nanoparticle Dissolve_in_Organic Dissolve in Organic Solvent Co_Solvent->Dissolve_in_Organic 1. Form_Inclusion_Complex Form Inclusion Complex Cyclodextrin->Form_Inclusion_Complex Encapsulate Encapsulate in Nanoparticles Nanoparticle->Encapsulate Dilute_in_Aqueous Dilute in Aqueous Buffer Dissolve_in_Organic->Dilute_in_Aqueous 2. Solubilized_Solution Solubilized this compound Solution Dilute_in_Aqueous->Solubilized_Solution Form_Inclusion_Complex->Solubilized_Solution Encapsulate->Solubilized_Solution

Caption: Workflow for overcoming this compound's low aqueous solubility.

Proposed Signaling Pathway for Enniatin-Induced Apoptosis

Enniatins are known to act as ionophores, disrupting ion homeostasis across cellular membranes, which can trigger apoptosis.

G Enniatin_F This compound Cell_Membrane Cell Membrane Enniatin_F->Cell_Membrane interacts with Bax Bax Upregulation Enniatin_F->Bax Bcl2l1 Bcl2l1 Downregulation Enniatin_F->Bcl2l1 Ion_Channel Ion Channel Formation (K+, Na+, Ca2+ influx) Cell_Membrane->Ion_Channel Mitochondria Mitochondria Ion_Channel->Mitochondria disrupts ion homeostasis MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss ROS Increased ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bax->Mitochondria promotes permeabilization Bcl2l1->Mitochondria inhibits permeabilization

References

minimizing Enniatin F degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Enniatin F during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific stability data for this compound is limited in the available scientific literature. Much of the guidance provided here is based on studies of other closely related enniatins (e.g., Enniatin A, A1, B, and B1) which share a similar cyclic hexadepsipeptide structure and are expected to have comparable stability profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for enniatins, including this compound, is hydrolysis of the ester and N-methyl amide bonds within its cyclic structure. This process can be catalyzed by factors such as pH, temperature, and the presence of enzymes.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. If in solution, it should be stored in a tightly sealed vial at -20°C or -80°C. Enniatins in methanol have been shown to be stable for at least 14 months when frozen.[1]

Q3: Which solvents are best for dissolving and storing this compound?

A3: Acetonitrile and methanol are commonly used solvents for enniatins. Studies on other mycotoxins suggest that pure organic solvents provide better stability than aqueous mixtures.[1] If aqueous solutions are necessary, they should be prepared fresh and used immediately. Acetonitrile is often favored for extraction and analytical purposes.[2]

Q4: How does pH affect the stability of this compound?

A4: Based on studies of other enniatins, this compound is expected to be relatively stable in neutral and acidic conditions (pH 4-7).[3][4] Extreme pH values (highly acidic or alkaline) will likely accelerate the hydrolysis of the ester and amide bonds, leading to degradation.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is scarce, it is a general best practice in handling complex organic molecules to protect them from light to prevent potential photodegradation. Therefore, storing solutions in amber vials or in the dark is recommended.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results in bioassays. This compound degradation during storage or in the experimental medium.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions. 3. Assess the stability of this compound in your specific assay buffer and conditions (pH, temperature, incubation time). Consider performing a time-course experiment to monitor its concentration.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Presence of degradation products.1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. 2. Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks. Degradation often involves the addition of a water molecule (hydrolysis). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Low recovery of this compound during sample extraction. Adsorption to container surfaces or degradation during the extraction process.1. Use silanized glass vials to minimize adsorption.[1] 2. Optimize extraction solvent. Acidified acetonitrile has been shown to improve recovery for some enniatins. 3. Keep extraction times as short as possible and perform procedures at low temperatures to minimize degradation.

Data on Enniatin Stability (Analogues)

The following tables summarize stability data for other enniatins, which can serve as a reference for this compound.

Table 1: Thermal and pH Stability of Enniatins (A, A1, B, B1) in Aqueous and Pasta-Resembling Systems [3][4]

SystemTemperatureIncubation TimepHReduction (%)
Aqueous100°C15 min4, 7, 1082-100
Pasta-Resembling100°C5 min4, 7, 1081-100
Pasta-Resembling100°C10 min4, 7, 1081-100
Pasta-Resembling100°C15 min4, 7, 1081-100

Table 2: Stability of Enniatins in Standard Solutions [1]

Mycotoxin GroupSolventStorage TemperatureDurationStability
Enniatins and BeauvericinMethanolFrozen14 monthsStable
Multi-mycotoxin standardWater/Methanol (50/50 v/v) with 0.1% formic acid23°C (exposed to light)75 hoursStable

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.

1. Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

2. Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for an extended period. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples at each time point using a validated LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent this compound peak.

    • Identify the appearance of new peaks, which represent degradation products.

    • Use the mass spectrometer to determine the molecular weights of the degradation products to help elucidate their structures.

Visualizations

Enniatin_F This compound (Cyclic Hexadepsipeptide) Linear_Intermediate Linear Intermediate Enniatin_F->Linear_Intermediate Hydrolysis (Acid, Base, Heat) Fragments Smaller Peptide and Hydroxy Acid Fragments Linear_Intermediate->Fragments Further Hydrolysis

Caption: Potential degradation pathway of this compound via hydrolysis.

start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidation) start->stress acid Acid Hydrolysis stress->acid Yes base Base Hydrolysis stress->base Yes heat Thermal Stress stress->heat Yes light Photostability stress->light Yes oxidation Oxidation stress->oxidation Yes analysis LC-MS/MS Analysis acid->analysis base->analysis heat->analysis light->analysis oxidation->analysis data Data Analysis: - Quantify Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing Enniatin F Detection in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Enniatin F detection in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in food samples?

A1: The most widely used and reliable method for the determination and quantification of this compound and other emerging mycotoxins in complex food matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for accurate detection even at low concentrations.[2] Various sample preparation techniques are often employed prior to LC-MS/MS analysis, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), solid-phase extraction (SPE), and liquid-liquid extraction.[1][3]

Q2: Why am I seeing low recovery of this compound during my extraction?

A2: Low recovery of this compound can be attributed to several factors throughout the analytical workflow. Inadequate extraction efficiency from complex food matrices is a common issue. The choice of extraction solvent and method is critical; mixtures of acetonitrile and water are frequently used.[4] Additionally, losses can occur during sample cleanup steps. For instance, the choice of SPE sorbent material can significantly impact recovery.[2] It has also been noted that some enniatins have a tendency to adsorb to glass surfaces, so using polypropylene tubes and ensuring sufficient organic solvent content in your solutions can help mitigate this.[5]

Q3: What are matrix effects and how can they affect my this compound quantification?

A3: Matrix effects are a common challenge in LC-MS/MS analysis, especially with electrospray ionization (ESI).[2] They occur when co-eluting, unwanted components from the sample matrix either suppress or enhance the ionization of the target analyte, in this case, this compound.[2] This can lead to inaccurate quantification, either underestimating or overestimating the true concentration. The complexity of the food matrix, such as in cereals and animal feed, often leads to significant signal suppression.[6]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects. One common approach is the use of matrix-matched calibration curves, where standards are prepared in a blank matrix extract that is free of the analyte.[6] This helps to compensate for the signal suppression or enhancement caused by the matrix components. Another effective technique is the use of internal standards, ideally isotopically labeled versions of the analyte. Additionally, optimizing sample preparation to remove as many interfering compounds as possible is crucial. Techniques like immunoaffinity chromatography (IAC) can provide very clean extracts, reducing matrix effects.[2]

Q5: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in food samples?

A5: The LOD and LOQ for enniatins, including this compound, can vary depending on the analytical method, the complexity of the food matrix, and the specific instrumentation used. For LC-MS/MS methods, LODs can be in the low micrograms per kilogram (µg/kg) range. For example, in animal feeds, LODs for various enniatins have been reported to be in the range of 0.2 to 1.0 µg/kg, with LOQs from 1.0 to 5.0 µg/kg.[6] In human plasma and urine, even lower LOQs have been achieved, ranging from 5 to 40 nanograms per liter (ng/L).[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase composition.- Column degradation.- Contamination in the LC system.- Optimize the mobile phase. The addition of modifiers like ammonium formate and formic acid has been shown to improve peak shape and analyte response for enniatins.[1][6]- Use a guard column and/or replace the analytical column.- Flush the LC system with appropriate cleaning solutions.
Low Signal Intensity / Sensitivity - Matrix-induced signal suppression.- Suboptimal ionization source parameters.- Inefficient extraction and cleanup.- Prepare matrix-matched standards or use an internal standard for quantification.[6]- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing an this compound standard.- Evaluate different extraction solvents and cleanup cartridges (e.g., SPE, QuEChERS) to improve recovery and reduce interferences.[3][7]
High Signal Intensity / Enhancement - Matrix-induced signal enhancement.- Use matrix-matched calibration to compensate for the enhancement effect.[6]- Dilute the sample extract to reduce the concentration of co-eluting matrix components.
Inconsistent Results (Poor Reproducibility) - Inhomogeneous sample.- Variability in manual sample preparation steps.- Carryover from previous injections.- Ensure thorough homogenization of the food sample before extraction.[4]- Automate sample preparation steps where possible. Ensure consistent timing and volumes for manual steps.- Implement a rigorous needle wash protocol between injections, potentially including chelating agents in the wash solution for sticky compounds like enniatins.[2]
Presence of Adduct Ions (e.g., [M+Na]+, [M+K]+) - Presence of sodium or potassium salts in the sample or mobile phase.- The formation of sodium and potassium adducts can be reduced by adding modifiers like ammonium formate to the mobile phase, which promotes the formation of the desired ammonium adduct ([M+NH4]+).[5]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for LC-MS/MS Analysis of this compound in Cereals

This protocol is adapted from a method for the analysis of emerging fusariotoxins in animal feeds.[3][6]

  • Sample Homogenization: Grind and homogenize 250 g of the cereal sample using a laboratory blender.[4]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an acetonitrile/water mixture (80/20, v/v).[4]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 60 minutes on a horizontal shaker.[4]

    • Centrifuge at 2500 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 1 minute and then centrifuge at high speed for 5 minutes.

  • Final Preparation and Analysis:

    • Take the supernatant and dilute it 1:5 with water.[4]

    • If necessary, filter through a 0.2 µm PTFE syringe filter into an LC vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Liquid Samples

This protocol is based on a method developed for the analysis of enniatins in human biological fluids and can be adapted for other liquid food matrices.[1]

  • Sample Pre-treatment:

    • Dilute the liquid sample (e.g., juice, milk) with an appropriate buffer to reduce matrix viscosity and improve binding to the SPE cartridge.

  • SPE Cleanup:

    • Condition an SPE cartridge (e.g., graphitized carbon black) with the elution solvent followed by the equilibration solvent.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with an appropriate organic solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an LC vial for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Performance of Different Extraction Methods for Enniatins in Wheat-Based Products

Extraction MethodMatrixAnalyteRecovery (%)Matrix Effect (%)
Shaker FlourEnniatin B77 - 11380 - 123
PastaEnniatin B58 - 11081 - 123
Ultra-Turrax FlourEnniatin B77 - 11380 - 123
PastaEnniatin B70 - 11181 - 123
QuEChERS FlourEnniatin B77 - 11336 (Suppression)
PastaEnniatin B58 - 11032 (Suppression)

Data adapted from Stanciu et al. (2017).[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Enniatins in Various Matrices

MatrixAnalyte(s)LOD (µg/kg)LOQ (µg/kg)Reference
Animal FeedEnniatins & Beauvericin0.2 - 1.01.0 - 5.0[6]
MaizeEnniatins & Beauvericin-13 - 34[5]
Milk (Fresh & UHT)Enniatins & Beauvericin0.088 - 0.0990.099 - 0.130[8]
CerealsEnniatins & Beauvericin-0.2 - 1.5[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantification Troubleshooting_Matrix_Effects Start Inaccurate Quantification? Check_ME Suspect Matrix Effects? Start->Check_ME Implement_MM Implement Matrix-Matched Calibration Check_ME->Implement_MM Yes Other_Issues Investigate Other Issues (e.g., Instrument Performance) Check_ME->Other_Issues No Use_IS Use Internal Standard (Isotopically Labeled) Implement_MM->Use_IS Improve_Cleanup Optimize Sample Cleanup (e.g., Immunoaffinity) Implement_MM->Improve_Cleanup Dilute_Sample Dilute Sample Extract Implement_MM->Dilute_Sample Revalidate Re-validate Method Implement_MM->Revalidate Use_IS->Revalidate Improve_Cleanup->Revalidate Dilute_Sample->Revalidate

References

strategies to reduce matrix effects in Enniatin F analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enniatin F analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate matrix effects and ensure accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] When analyzing this compound, particularly with liquid chromatography-mass spectrometry (LC-MS/MS) using electrospray ionization (ESI), these effects can lead to either ion suppression or enhancement.[1][2] This interference can cause an under- or overestimation of the analyte's concentration, leading to inaccurate and unreliable results.[2] Complex matrices like cereals, animal feed, and biological fluids are especially prone to causing significant matrix effects.[1][3] For instance, in the analysis of various mycotoxins, spice matrices have shown strong ion suppression, in some cases up to -89%.[3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: You can evaluate matrix effects using two primary methods:

  • Post-Extraction Addition: This is a common quantitative approach. You compare the peak area of a standard prepared in a pure solvent with the peak area of a standard spiked into a blank sample extract at the same concentration.[4] The matrix effect (ME) can be calculated as a percentage using the formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.[5]

  • Post-Column Infusion: This method provides a qualitative assessment. A constant flow of the this compound standard is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank sample extract is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of interfering compounds indicates where ion suppression or enhancement is occurring in the chromatogram.[6]

Q3: What are the primary strategies to reduce or compensate for matrix effects?

A: There are two main approaches: removing the interfering matrix components or compensating for the effect through calibration strategies.

  • Sample Preparation/Cleanup: The goal is to remove or reduce the concentration of matrix components before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): Uses cartridges with specific sorbents to retain interfering compounds while allowing this compound to pass through, or vice-versa.[7] Immunoaffinity columns (IACs), a highly specific type of SPE, use antibodies to selectively capture the mycotoxin, providing a very clean extract.[2][8][9]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method involving an extraction and partitioning step followed by dispersive SPE (d-SPE) for cleanup.[5][10]

    • "Dilute and Shoot": This is the simplest approach, where the sample extract is diluted with a suitable solvent before injection.[1][11] This reduces the concentration of both the analyte and the interfering matrix components.[1]

  • Calibration and Normalization: These methods aim to correct for the matrix effect rather than eliminate it.

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is assumed to be free of the analyte.[2][12] This ensures that the standards and the samples experience the same matrix effects, which are then factored into the calibration curve.[13]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is often considered the gold standard. A labeled version of this compound (e.g., ¹³C or ¹⁵N labeled) is added to the sample at the beginning of the workflow.[2][14] The SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, allowing for reliable normalization and accurate quantification.[15][16]

    • Standard Addition: The sample is divided into several aliquots, and known, varying amounts of the this compound standard are added to each. The resulting measurements are plotted, and the original concentration is determined by extrapolation.[4]

Troubleshooting Guide

Issue: Significant signal suppression is observed in my this compound analysis.
Potential Cause Troubleshooting Step Explanation
High Matrix Complexity Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or immunoaffinity columns (IACs).Complex matrices (e.g., spices, animal feed) contain high levels of compounds that can co-elute with this compound and compete for ionization.[3][4] SPE and IACs are effective at removing these interferences.[1][8]
Insufficient Chromatographic Separation Optimize the LC method. Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate.Co-elution of matrix components is a primary cause of ion suppression.[1][6] Improving chromatographic resolution can separate this compound from these interfering compounds.
Sample Overload Use the "Dilute and Shoot" approach. Dilute the sample extract (e.g., 1:10) with the mobile phase or a suitable solvent before injection.Diluting the sample reduces the concentration of matrix components entering the ion source, thereby lessening their suppressive effect.[1][11] This is a quick and effective strategy, especially for high-throughput labs.
Inadequate Calibration Strategy Switch from external calibration (in solvent) to matrix-matched calibration or use a stable isotope-labeled internal standard (SIL-IS).External calibration does not account for matrix-induced signal suppression. Matrix-matched calibration helps compensate for the effect[12], while a SIL-IS is the most robust way to correct for variations in ionization efficiency.[14][15]

Data Summary

Table 1: Comparison of Matrix Effect (%) for Different Extraction Procedures in Wheat-Based Products

This table summarizes the matrix effect observed for Enniatins (ENs) and Beauvericin (BEA) using three different extraction methods on four types of wheat-based products. Values below 100% indicate signal suppression, while values above 100% indicate signal enhancement.

Matrix Analyte Shaker Extraction (%) [5]Ultra-Turrax Extraction (%) [5]QuEChERS (%) [5]
Flour ENA12573110
ENA1987947
ENB1259836
ENB1979377
BEA9488112
Pasta ENA1047790
ENA1918281
ENB937832
ENB1868290
BEA9085144
Breakfast Cereals ENA989197
ENA1959292
ENB1069587
ENB1969391
BEA9289130
Biscuits ENA939293
ENA1899090
ENB908889
ENB1919091
BEA8789110

Data adapted from a study on Enniatins and Beauvericin in wheat-based products. The Ultra-Turrax procedure was noted as providing the most competent results overall.[5][17]

Table 2: Performance of Stable Isotope Dilution Assay for Enniatins and Beauvericin

This table shows the recovery and precision data from a validated stable isotope dilution assay, which demonstrates excellent accuracy and reproducibility by effectively compensating for matrix effects.

Analyte Recovery Range (%) [14]Intra-day Precision (CV %) [14]Inter-day Precision (CV %) [14]
Enniatin A90 - 1201.35 - 8.611.35 - 8.61
Enniatin A190 - 1201.35 - 8.611.35 - 8.61
Enniatin B90 - 1201.35 - 8.611.35 - 8.61
Enniatin B190 - 1201.35 - 8.611.35 - 8.61
Beauvericin90 - 1201.35 - 8.611.35 - 8.61

This assay allows for direct injection of sample extracts without extensive cleanup procedures.[14]

Visual Guides and Workflows

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Sample Homogenized Sample (e.g., Cereal, Feed) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup Step (SPE, QuEChERS, etc.) Extraction->Cleanup LCMS LC-MS/MS System Cleanup->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant ME_Eval Matrix Effect Evaluation Data->ME_Eval Result Final Result Quant->Result

Caption: General workflow for this compound analysis, from sample preparation to final quantification.

DecisionTree Start Matrix Effect Observed? NoEffect Proceed with External Calibration in Solvent Start->NoEffect No SIL_Avail SIL-IS Available? Start->SIL_Avail Yes Use_SIL Use Stable Isotope Dilution Assay (SIDA) SIL_Avail->Use_SIL Yes Blank_Avail Blank Matrix Available? SIL_Avail->Blank_Avail No Use_MMC Use Matrix-Matched Calibration Blank_Avail->Use_MMC Yes Improve_Cleanup Improve Sample Cleanup (SPE, IAC, QuEChERS) and/or use 'Dilute & Shoot' Blank_Avail->Improve_Cleanup No

Caption: Decision tree for selecting a strategy to mitigate matrix effects in this compound analysis.

Detailed Experimental Protocols

Protocol 1: QuEChERS-Based Extraction for this compound in Wheat-Based Products

This protocol is adapted from methodologies used for the analysis of enniatins in complex cereal matrices.[5][10]

1. Sample Preparation:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 25 mL of distilled water and sonicate for 15 minutes.[5]

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap and shake vigorously on a vortex mixer for 30 seconds to prevent the formation of MgSO₄ agglomerates.

  • Centrifuge at 4500 rpm for 5 minutes at 5°C.[5]

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent.[5]

  • Vortex for 30 seconds.

  • Centrifuge at 1500 rpm for 1 minute at 5°C.[5]

4. Final Preparation for LC-MS/MS:

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol is essential for accurately quantifying this compound when a stable isotope-labeled internal standard is not available.[12][18]

1. Preparation of Blank Matrix Extract:

  • Select a sample of the matrix (e.g., wheat flour, pig plasma) that has been tested and confirmed to be free of this compound.

  • Process this "blank" matrix using the exact same extraction and cleanup procedure (e.g., Protocol 1) that you use for your unknown samples.

  • The resulting supernatant is your blank matrix extract.

2. Preparation of Stock and Working Solutions:

  • Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile or methanol).

  • From the stock solution, prepare a series of working standard solutions at different concentrations through serial dilution.

3. Spiking the Blank Matrix Extract:

  • For each calibration level, add a small, precise volume of the corresponding working standard solution to a known volume of the blank matrix extract. Keep the volume of added standard low (e.g., <5% of the total volume) to avoid significantly altering the matrix composition.

  • For example, to create a 10 ng/mL calibrator, add 10 µL of a 1 µg/mL working standard to 990 µL of the blank matrix extract.

  • Prepare a "zero" sample by adding an equivalent volume of pure solvent to the blank matrix extract.

4. Analysis:

  • Analyze the series of matrix-matched standards using the same LC-MS/MS method as your samples.

  • Construct a calibration curve by plotting the peak area against the concentration for the matrix-matched standards.

  • Use this curve to quantify this compound in your unknown samples.

References

resolving co-elution of Enniatin F with other mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of Enniatin F and other related mycotoxins during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common mycotoxins that co-elute with this compound?

A1: Due to their structural similarities, this compound often co-elutes with other enniatin analogues (e.g., Enniatin A, A1, B, B1) and, most notably, Beauvericin (BEA).[1][2][3] Co-elution is a significant challenge because these mycotoxins can have overlapping chromatographic peaks, making accurate quantification difficult.

Q2: How can I confirm if I have a co-elution problem with this compound?

A2: Co-elution can be identified by examining your chromatogram for signs of peak asymmetry, such as shoulders or broader-than-expected peaks. However, the most definitive way to confirm co-elution is by using your mass spectrometer. By examining the mass spectra across the width of the chromatographic peak, you can determine if more than one compound is present. If the mass spectrum changes from the beginning to the end of the peak, it is likely that multiple compounds are co-eluting.

Q3: Can I resolve co-eluting mycotoxins without changing my chromatography?

A3: In some cases, yes. If the co-eluting compounds have different molecular weights, you can use the mass spectrometer to distinguish them. By selecting unique precursor and product ion transitions for each mycotoxin in your MS/MS method, you can selectively quantify each compound even if they are not fully separated chromatographically. However, optimizing chromatographic separation is always recommended for the most accurate and robust results.

Q4: What is the "matrix effect" and how can it affect my analysis?

A4: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can lead to inaccurate quantification. A good sample preparation protocol, such as solid-phase extraction (SPE) or QuEChERS, can help to minimize the matrix effect by removing interfering compounds before LC-MS/MS analysis.

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound and Beauvericin

This guide provides a step-by-step approach to resolving the common co-elution of this compound and Beauvericin.

Step 1: Confirm Co-elution

  • Action: Acquire full scan mass spectra across the peak of interest.

  • Expected Result: If both this compound and Beauvericin are present, you will see the corresponding precursor ions for both mycotoxins.

Step 2: Optimize Mass Spectrometry Parameters

  • Action: If chromatographic separation is not immediately achievable, ensure your MS/MS method uses unique and specific transitions for this compound and Beauvericin.

  • Procedure:

    • Infuse a standard of each mycotoxin separately into the mass spectrometer to determine the most abundant precursor ion (typically [M+NH₄]⁺ for enniatins).

    • Perform a product ion scan to identify the most intense and stable fragment ions for each precursor.

    • Select at least two product ions for each mycotoxin to be used as quantifier and qualifier transitions in your Multiple Reaction Monitoring (MRM) method.

Step 3: Modify Chromatographic Conditions

If baseline separation is desired, systematically adjust your chromatographic parameters.

  • Option A: Adjust Mobile Phase Composition

    • Action: Change the organic modifier in your mobile phase. If you are using acetonitrile, try methanol, and vice versa. The different solvent selectivity can alter the elution order and improve resolution.

    • Action: Modify the mobile phase additives. The addition of ammonium formate and formic acid has been shown to improve peak shape and analyte response for enniatins.[2][5]

  • Option B: Modify the Elution Gradient

    • Action: Decrease the ramp of your gradient (make it shallower). A slower increase in the organic solvent concentration will give the analytes more time to interact with the stationary phase, which can improve separation.

  • Option C: Change the Stationary Phase

    • Action: If modifications to the mobile phase are not successful, consider using a different type of C18 column or a column with a different chemistry (e.g., phenyl-hexyl or pentafluorophenyl - PFP). Different stationary phases will have different interactions with the analytes, which can lead to better separation.

The following diagram illustrates the troubleshooting workflow:

G Troubleshooting Workflow for this compound Co-elution cluster_0 Problem Identification cluster_1 Resolution Strategy cluster_2 LC Method Modification cluster_3 Final Outcome start Suspected Co-elution of this compound check_ms Acquire Full Scan MS Data Across Peak start->check_ms coelution_confirmed Co-elution Confirmed check_ms->coelution_confirmed Multiple Precursor Ions Detected end Co-elution Resolved check_ms->end Single Precursor Ion Detected optimize_ms Optimize MS/MS Transitions coelution_confirmed->optimize_ms modify_lc Modify LC Method coelution_confirmed->modify_lc optimize_ms->end change_mobile_phase Adjust Mobile Phase modify_lc->change_mobile_phase change_gradient Adjust Gradient change_mobile_phase->change_gradient If resolution is still poor change_column Change Column change_gradient->change_column If resolution is still poor change_column->end

A step-by-step workflow for identifying and resolving the co-elution of this compound.

Data Presentation

Table 1: Mass Spectrometry Parameters for Enniatins and Beauvericin

MycotoxinPrecursor Ion ([M+NH₄]⁺ m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)
Enniatin A699.4210228
Enniatin A1685.4210214
Enniatin B657.3196214
Enniatin B1671.2214228
This compound User DeterminedUser DeterminedUser Determined
Beauvericin801.2784244
Data sourced from[1][5][6]

Table 2: Example Retention Times (in minutes) Under Different Chromatographic Conditions

MycotoxinMethod 1 (Methanol Gradient)Method 2 (Acetonitrile Gradient)
Enniatin B13.3~8.0
Enniatin B114.7~8.2
Beauvericin15.3~8.2
Enniatin A15.8~8.5
Enniatin A116.5~8.3
Retention times are approximate and will vary depending on the specific LC system and column. Data adapted from[1][5][6]. Note that in Method 2, Enniatin B1 and Beauvericin are not fully resolved chromatographically and would require unique MS/MS transitions for accurate quantification.

Experimental Protocols

Protocol 1: LC-MS/MS Method with Methanol Gradient

This method has been shown to provide good separation for the major enniatins and Beauvericin.[1]

  • LC Column: Gemini-NX C18 (150 mm x 2 mm, 3 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • Start at 5% B

    • Linear gradient to 95% B over 10 minutes

    • Decrease to 80% B over 5 minutes

    • Decrease to 70% B over 6 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

Protocol 2: LC-MS/MS Method with Acetonitrile Gradient

This is an alternative method that can provide a different elution profile.

  • LC Column: Hypersil Gold C18 (150 mm x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • Hold at 50% B for 1 minute

    • Linear gradient to 99.5% B over 6.5 minutes

    • Hold at 99.5% B for 3 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

The following diagram illustrates the relationship between chromatographic parameters and the separation of Enniatins and Beauvericin.

G Impact of Chromatographic Parameters on Separation cluster_0 Parameters to Modify cluster_1 Effects cluster_2 Outcome mobile_phase Mobile Phase selectivity Alters Selectivity mobile_phase->selectivity retention Changes Retention Time mobile_phase->retention gradient Gradient gradient->retention column Column column->selectivity efficiency Improves Peak Shape/Efficiency column->efficiency resolution Improved Resolution of Enniatins and Beauvericin selectivity->resolution retention->resolution efficiency->resolution

Key chromatographic parameters and their effect on mycotoxin separation.

References

improving the recovery of Enniatin F during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Enniatin F during extraction.

Disclaimer

This compound is a less common analog of the enniatin family. Consequently, specific literature detailing its extraction is scarce. The guidance provided here is based on established and optimized protocols for other major enniatins (Enniatin A, A1, B, and B1)[1][2][3]. Given their structural similarities as cyclic hexadepsipeptides, these methodologies are expected to be highly applicable to this compound.

Troubleshooting Guide

Question: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:

  • Extraction Solvent: The choice of solvent is critical. Enniatins are lipophilic compounds[4]. Acetonitrile (ACN) and mixtures of acetonitrile/water are commonly reported to yield high extraction recoveries[1][5]. If you are using a different solvent, consider switching to ACN or an ACN/water mixture (e.g., 84:16 v/v)[1].

  • Extraction Method: The physical method of extraction significantly impacts efficiency. High-energy homogenization methods tend to perform better than simple shaking.

    • Ultra-Turrax: This method has been shown to be the most competent for extracting enniatins from complex matrices like wheat-based products, providing higher recovery and sensitivity compared to shaking or QuEChERS[1].

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is another effective method, particularly for animal feeds, that involves an acetonitrile-based extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup[6][7][8].

  • Matrix Effects: Complex sample matrices (e.g., plasma, feed, cereal) can interfere with extraction and subsequent analysis, often causing ion suppression in LC-MS/MS[1][8]. A clean-up step using Solid-Phase Extraction (SPE) can help minimize these effects[9].

  • Adsorption to Proteins: In biological fluids like plasma or serum, enniatins may be adsorbed by denatured proteins during a precipitation step, leading to lower recovery[9]. Using a different deproteinizing mixture, such as methanol/water, may yield better results[9].

  • pH Level: While not extensively detailed for enniatins, the pH of the sample and extraction solvent can influence the recovery of analytes. Ensure consistent pH across all samples and standards.

  • Adsorption to Labware: Enniatins can adhere to container surfaces. Rinsing sample containers with the extraction solvent can help recover any adsorbed analyte[10].

Question: My recovery is inconsistent across different samples. What could be causing this variability?

Answer: Inconsistent recovery is often due to a lack of uniformity in the experimental procedure.

  • Sample Homogeneity: Ensure your solid samples are finely ground and thoroughly homogenized before taking a subsample for extraction.

  • Extraction Parameters: Maintain consistent extraction times, agitation speeds (for shakers), and homogenization settings (for Ultra-Turrax).

  • Temperature: Perform extractions at a consistent temperature, as solubility and extraction kinetics can be temperature-dependent.

  • Evaporation Step: If your protocol involves evaporating the solvent, be cautious. High temperatures can lead to the loss of volatile compounds, and excessive drying can also reduce recovery[10]. Use a controlled temperature and gentle stream of nitrogen.

  • Pipetting and Measurement: Ensure all volumes of solvents, standards, and sample extracts are measured accurately.

Question: I am observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?

Answer: Signal suppression is a common matrix effect. Here are some strategies to reduce it:

  • Optimize Clean-up: The most effective way to reduce matrix effects is by removing interfering components. A well-optimized Solid-Phase Extraction (SPE) clean-up step is highly recommended[9][11].

  • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is identical to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix[8].

  • Dilute the Extract: A simple method is to dilute the final extract with the initial mobile phase. This reduces the concentration of matrix components, but may also lower the analyte signal below the limit of quantification.

  • Employ Stable Isotope-Labeled Internal Standards: This is the most robust method for correcting for both matrix effects and variations in recovery.

Frequently Asked Questions (FAQs)

What are the most effective extraction solvents for this compound?

Based on studies of other enniatins, acetonitrile (ACN) is a highly effective and commonly used solvent[4][12]. A mixture of acetonitrile and water (e.g., 84:16, v/v) has also been reported to yield high recoveries and reduce matrix influence, particularly for cereal products[1]. For deproteinization of plasma samples, a simple acetonitrile precipitation is often used[5].

Which extraction method provides the best recovery from complex matrices?

A comparative study on wheat-based products (flour, pasta, cereals, biscuits) found that an Ultra-Turrax (a high-shear homogenizer) based Solid-Liquid Extraction (SLE) was the most effective method. It consistently provided better results in terms of recovery, matrix effect, and sensitivity compared to a standard shaker or the QuEChERS procedure[1].

Table 1: Comparison of Mean Recovery Percentages (%) for Enniatins Using Different Extraction Methods in Cereal-Based Products
MatrixEnniatinShaker Recovery (%)Ultra-Turrax Recovery (%)QuEChERS Recovery (%)
Flour ENA153>70N/A (High Suppression)
ENBN/A>70N/A (High Suppression)
Pasta ENA158>70N/A
ENBN/A>70N/A (High Suppression)
Breakfast Cereals ENB72>7087-130 (ME)
Biscuits ENB53>7087-130 (ME)
ENA93>7087-130 (ME)
Data synthesized from Stanciu, O., et al. (2017). Note: Specific recovery values for all enniatins and methods were not always provided; ">70%" indicates the reported successful validation threshold for the superior Ultra-Turrax method. "N/A" indicates data was not favorable or reported due to high signal suppression. ME refers to Matrix Effect percentages, which were competitive for QuEChERS in some matrices.[1]

What are the key parameters to optimize for a Solid-Phase Extraction (SPE) clean-up step?

Optimizing an SPE protocol is crucial for removing matrix interferences and improving the reliability of your results. Key parameters include:

  • Sorbent Selection: For moderately nonpolar compounds like enniatins, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is a common choice[13].

  • Conditioning: The sorbent must be activated. This usually involves passing a solvent like methanol through the cartridge, followed by an equilibration step with water or a buffer matching the sample's solvent composition.

  • Sample Loading: The sample (dissolved in a solvent with a high aqueous content) is loaded onto the cartridge. The flow rate should be slow enough to allow for proper interaction between the analyte and the sorbent (e.g., 5-8 mL/min)[10].

  • Washing: This step removes weakly bound interfering compounds. A weak solvent mixture (e.g., water/methanol) is passed through the cartridge, which is strong enough to wash away interferences but not the analyte of interest.

  • Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the analyte-sorbent interaction and elute the purified this compound. Adding a "soak time," where the elution solvent is left in the cartridge for a few minutes, can improve recovery[10].

Experimental Protocols & Workflows

Protocol 1: Ultra-Turrax Extraction for Solid Samples (e.g., Cereals)

This protocol is adapted from a validated method shown to be highly effective for enniatin extraction[1].

  • Sample Preparation: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Spiking (for QC/Recovery): Spike the sample with the this compound standard if required.

  • Extraction: Add 10 mL of an acetonitrile/water mixture (84:16, v/v).

  • Homogenization: Homogenize the sample using an Ultra-Turrax homogenizer at high speed for 3 minutes.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant (the liquid extract) to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of the mobile phase used for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: QuEChERS-based Extraction for Solid Samples (e.g., Animal Feed)

This is a general protocol based on methodologies used for enniatins in feed[6][8].

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute. Let it stand for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • d-SPE Clean-up: Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a d-SPE tube (commonly containing MgSO₄ and a sorbent like PSA).

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for dilution and/or LC-MS/MS analysis.

Diagrams of Experimental Workflows

G General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (e.g., Cereal, Plasma) Extraction Extraction (SLE, QuEChERS) Sample->Extraction Cleanup Clean-up (Optional) (SPE, d-SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-level overview of the this compound analysis process.

QuEChERS_Workflow Detailed QuEChERS Protocol Workflow A 1. Weigh 5g of homogenized sample B 2. Add 10mL Water, vortex, and wait 15 min A->B C 3. Add 10mL Acetonitrile and vortex B->C D 4. Add QuEChERS salts (e.g., MgSO4, NaCl) C->D E 5. Shake and Centrifuge D->E F 6. Transfer aliquot of ACN layer to d-SPE tube E->F G 7. Vortex and Centrifuge F->G H 8. Collect supernatant for analysis G->H

Caption: Step-by-step workflow for the QuEChERS extraction method.

SPE_Workflow Solid-Phase Extraction (SPE) Clean-up Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Interferences (Weak Solvent) Load->Wash Elute 5. Elute this compound (Strong Solvent) Wash->Elute Collect Purified Extract Elute->Collect

Caption: Key stages of a Solid-Phase Extraction (SPE) clean-up.

References

Technical Support Center: Optimizing Cryopreservation of Enniatin F-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cryopreservation of Enniatin F-producing fungal strains. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help ensure the viability and productivity of your strains are maintained post-preservation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for long-term storage of this compound-producing fungal strains?

A1: Cryopreservation in liquid nitrogen (vapor phase, at temperatures below -130°C) is considered the optimal method for the long-term storage of fungal cultures, including this compound-producing strains.[1][2] This method minimizes genetic and physiological changes over extended periods, which is crucial for maintaining consistent secondary metabolite production.[1][3] Storage at higher temperatures, such as -20°C, is not recommended as it can be less effective at maintaining viability and stability.[1][4]

Q2: Will cryopreservation affect the ability of my fungal strain to produce this compound?

A2: The preservation method can influence the secondary metabolite profiles of fungi.[4][5] While no method can guarantee absolute stability, cryopreservation is the most reliable technique for preserving the capability for secondary metabolite production.[2] Changes in production can occur, so it is essential to follow a stringent protocol and to re-characterize the strain's production capabilities after recovery.

Q3: What are the most common cryoprotectants used for Fusarium species?

A3: Glycerol (typically 10% v/v) and dimethyl sulfoxide (DMSO) are common cryoprotectants used for preserving fungal cultures.[3] Skim milk (e.g., 20%) has also been used successfully for preparing spore suspensions for cryopreservation. The choice of cryoprotectant can be strain-specific, so it may be beneficial to test multiple agents to find the optimal one for your particular this compound-producing strain.

Q4: How important is the cooling rate during the freezing process?

A4: The cooling rate is a critical factor in successful cryopreservation. A slow, controlled cooling rate of approximately 1°C per minute is generally recommended for a wide range of cells.[3] This slow rate allows for gentle dehydration of the cells, which minimizes the formation of damaging intracellular ice crystals. Rapid, uncontrolled freezing can lead to cryoinjuries and reduced viability.[6]

Q5: What is the expected viability of Fusarium strains after long-term cryopreservation?

A5: With optimized protocols, the viability of cryopreserved Fusarium strains can be very high, with some studies reporting 100% viability even after several years of storage at -16°C or in liquid nitrogen.[6][7][8] However, viability can be strain-dependent. It is crucial to perform viability assessments after thawing to ensure the health of the culture.

Troubleshooting Guides

Issue 1: Low or No Viability After Thawing

Q: I have thawed my cryopreserved this compound-producing strain, but I am observing very little or no growth. What could be the problem?

A: Low viability post-thaw can be attributed to several factors:

  • Improper Freezing Protocol:

    • Cooling Rate Was Too Fast: Rapid freezing can cause lethal intracellular ice formation. A controlled, slow cooling rate is crucial.

    • Inadequate Cryoprotectant: The type or concentration of the cryoprotectant may not have been optimal for your strain.

    • Suboptimal Growth Phase: Cells should be harvested during the late logarithmic or early stationary phase of growth for maximum robustness.

  • Improper Thawing Protocol:

    • Thawing Was Too Slow: Vials should be thawed rapidly in a 37°C water bath to prevent the formation of large, damaging ice crystals during recrystallization.

    • Delayed Transfer: The thawed culture should be immediately transferred to fresh growth medium to dilute the cryoprotectant, which can be toxic at room temperature.

  • Storage Issues:

    • Temperature Fluctuations: The storage temperature must have remained consistently below -130°C. Repeated warming and cooling cycles can damage the cells.

Issue 2: Recovered Strain Has Reduced or No this compound Production

Q: My strain is viable and grows well after thawing, but it is producing significantly less this compound than before cryopreservation. What should I do?

A: A decline in secondary metabolite production can be a complex issue:

  • Strain Instability: Cryopreservation, while generally stable, can sometimes lead to physiological or genetic changes.[4][5]

    • Solution: Re-screen multiple colonies from the revived culture for this compound production to identify if a high-producing sub-population still exists. It is also advisable to go back to an earlier, higher-producing stock if available.

  • Suboptimal Culture Conditions: The conditions for inducing this compound production may not be optimal.

    • Solution: Review and optimize the culture medium composition, pH, temperature, and aeration for secondary metabolite production, as these can differ from the conditions for optimal growth.

  • Number of Passages: Repeatedly sub-culturing the revived strain can lead to a decline in productivity.

    • Solution: Minimize the number of passages after thawing. Prepare a working cell bank from the master stock to avoid repeatedly thawing the original vial.

Data Presentation

Table 1: Comparison of Cryopreservation Temperatures for Fusarium Strains

Storage TemperatureTypical ViabilityStability of Secondary MetabolitesRecommended Use
-20°C Variable, often lowerNot recommended for long-term stability[1]Short-term storage only
-80°C Good to excellentGenerally good, but less stable than LN2[8]Medium to long-term storage
<-130°C (LN2 Vapor) ExcellentConsidered optimal for long-term stability[1]Long-term preservation of master stocks

Table 2: Common Cryoprotectants for Fungal Preservation

CryoprotectantTypical ConcentrationAdvantagesConsiderations
Glycerol 10-20% (v/v)Widely used, effective for many fungi[3]Can be viscous and require thorough mixing
DMSO 5-10% (v/v)Small molecule, penetrates cells quicklyCan be toxic to cells at room temperature
Skim Milk 10-20% (w/v)Provides some nutritional componentsPrimarily for spore suspensions

Experimental Protocols

Protocol 1: Cryopreservation of this compound-Producing Strains
  • Culture Preparation:

    • Inoculate the this compound-producing strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and incubate until sufficient mycelial growth or sporulation is observed. For liquid cultures, grow the strain in a suitable broth to the late-logarithmic or early-stationary phase.

  • Preparation of Cryoprotectant Solution:

    • Prepare a sterile 20% (v/v) glycerol solution in distilled water. Autoclave to sterilize.

  • Preparation of Fungal Suspension:

    • For agar cultures, flood the plate with a small volume of sterile water or saline containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop or spreader to dislodge spores and mycelial fragments.

    • For liquid cultures, pellet the cells by centrifugation.

    • Transfer the suspension or resuspended pellet to a sterile tube.

  • Addition of Cryoprotectant:

    • Add an equal volume of the sterile 20% glycerol solution to the fungal suspension to achieve a final concentration of 10% glycerol. Mix gently but thoroughly.

  • Aliquoting:

    • Dispense 0.5-1.0 mL of the final suspension into sterile cryovials.

  • Controlled Freezing:

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute when placed in a -80°C freezer.

    • Leave the container at -80°C for at least 24 hours.

  • Long-Term Storage:

    • Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C).

Protocol 2: Thawing and Recovery of Cryopreserved Strains
  • Preparation:

    • Prepare fresh agar plates or liquid medium for the strain.

    • Have a 37°C water bath ready.

  • Rapid Thawing:

    • Remove a cryovial from the liquid nitrogen freezer.

    • Immediately place the vial in the 37°C water bath until only a small amount of ice remains. This should take approximately 1-2 minutes.

  • Inoculation:

    • Working in a sterile environment, open the vial and use a sterile pipette to transfer the entire contents to the fresh growth medium.

    • If inoculating an agar plate, spread the suspension over the surface.

  • Incubation:

    • Incubate the culture under optimal growth conditions. It may take longer than usual for growth to become visible after recovery from cryopreservation.

Protocol 3: Assessment of Viability
  • Serial Dilution:

    • After thawing, perform a serial dilution of the cell suspension.

  • Plating:

    • Plate a known volume of each dilution onto fresh agar medium.

  • Incubation and Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFUs) on plates with a countable number of colonies (e.g., 30-300).

  • Calculation:

    • Calculate the CFU/mL of the thawed suspension. Compare this to the CFU/mL of the culture before freezing to determine the percentage of viability.

Mandatory Visualizations

Cryopreservation_Workflow Cryopreservation and Recovery Workflow cluster_prep Preparation cluster_freeze Freezing cluster_storage Storage cluster_recovery Recovery & Analysis A 1. Culture Growth (Optimal Phase) C 3. Create Fungal Suspension A->C B 2. Prepare Cryoprotectant (e.g., 10% Glycerol) D 4. Mix Suspension with Cryoprotectant B->D C->D E 5. Aliquot into Cryovials D->E F 6. Controlled Cooling (-1°C/min) E->F G 7. Transfer to -80°C (24h) F->G H 8. Long-Term Storage (LN2 Vapor, <-130°C) G->H I 9. Rapid Thaw (37°C) H->I J 10. Inoculate Fresh Medium I->J K 11. Assess Viability (CFU) J->K L 12. Culture for this compound Production J->L

Caption: Workflow for cryopreservation and recovery of fungal strains.

Troubleshooting_Workflow Troubleshooting Loss of this compound Production Start Low/No this compound Production Post-Recovery Q1 Is the culture viable and growing well? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are culture conditions optimized for production? A1_Yes->Q2 Troubleshoot_Viability Refer to Viability Troubleshooting Guide A1_No->Troubleshoot_Viability A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has the strain been sub-cultured multiple times? A2_Yes->Q3 Optimize_Conditions Optimize Medium, pH, Temp, etc. A2_No->Optimize_Conditions Re_Test Re-test Production Optimize_Conditions->Re_Test A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No New_Vial Thaw a new vial from the master stock. Minimize passages. A3_Yes->New_Vial Strain_Degeneration Consider Strain Degeneration A3_No->Strain_Degeneration New_Vial->Re_Test Screen_Colonies Screen multiple single-spore isolates for high producers. Strain_Degeneration->Screen_Colonies

References

Enniatin F Bioassays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common issues encountered during Enniatin F bioassays. Due to a significant lack of specific research on this compound, this guide draws heavily upon data from more extensively studied enniatin analogs (A, A1, B, and B1). Researchers should consider the information below as a starting point and adapt protocols based on empirical observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for enniatins, and how does this affect bioassay design?

Enniatins, including presumably this compound, are cyclic hexadepsipeptides that act as ionophores.[1][2] Their lipophilic nature allows them to insert into cell membranes, creating pores that facilitate the transport of cations (primarily K+, Na+, and Ca2+) across the membrane.[1][3] This disruption of cellular ion homeostasis is a key trigger for their cytotoxic effects, leading to mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis.[4][5]

When designing bioassays, it is crucial to consider that the cytotoxic effects are often downstream of this primary ionophoric activity. Therefore, endpoint measurements can vary, from early events like changes in membrane potential to later events like caspase activation or loss of cell viability.

Q2: I am observing high variability in my cytotoxicity assays. What are the common causes?

Poor reproducibility in enniatin bioassays can stem from several factors:

  • Compound Solubility: Enniatins are hydrophobic molecules with low aqueous solubility.[6] Inconsistent stock solution preparation or precipitation of the compound in the assay medium can lead to significant variability in the effective concentration.

  • Non-Specific Binding: Due to their hydrophobic nature, enniatins can adsorb to plasticware, such as pipette tips and microplates. This can reduce the actual concentration of the compound available to the cells.

  • Cell-Based Factors: Variations in cell density, passage number, and metabolic state can all influence the cellular response to enniatins.

  • Assay Choice: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA synthesis). The choice of assay can significantly impact the observed IC50 values.[7]

Q3: Which cell lines are most sensitive to enniatins?

Sensitivity to enniatins is cell-line dependent. While specific data for this compound is unavailable, studies on other enniatins have shown a range of sensitivities across different cell lines. For instance, in one study, the MRC-5 human fibroblast cell line was found to be more sensitive to a range of enniatins compared to the HepG2 human liver cancer cell line.[7] The choice of cell line should be guided by the specific research question and the tissue type of interest.

Q4: Can enniatins interact with other compounds in my assay?

Yes, enniatins have been shown to have synergistic, additive, or antagonistic effects when combined with other mycotoxins.[1][4] For example, a synergistic cytotoxic effect was observed for a mixture of Enniatin A1 and B1 in Caco-2 cells.[4] It is important to consider potential interactions if this compound is being tested in the presence of other compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to minimize variability.
Compound precipitation: this compound coming out of solution in the assay medium.Prepare stock solutions in a suitable organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay medium is low and consistent across all wells. Visually inspect plates for any signs of precipitation. Consider using a surfactant or a different formulation approach for highly insoluble compounds.
Edge effects: Evaporation from the outer wells of the microplate.Use a humidified incubator. Avoid using the outermost wells of the plate for experimental data. Fill the outer wells with sterile water or media to minimize evaporation from the inner wells.
Low Potency (High IC50) Compound adsorption: Loss of this compound due to binding to plasticware.Use low-adhesion plasticware. Pre-condition pipette tips by pipetting the compound solution up and down a few times before dispensing.
Incorrect assay endpoint: The chosen assay may not be sensitive to the specific cytotoxic mechanism of this compound in your cell line.Consider using multiple cytotoxicity assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to get a more complete picture of the cellular response.
Inconsistent Results Between Experiments Variable cell health: Differences in cell passage number, confluency, or growth phase.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Stock solution degradation: Instability of this compound in the stock solution over time.Prepare fresh stock solutions for each experiment or validate the stability of frozen stocks. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data on Enniatin Analogs

Table 1: IC50 Values (in µM) of Enniatin Analogs in Human Cell Lines (24-72h exposure)

Cell Line Enniatin A Enniatin A1 Enniatin B Enniatin B1 Reference(s)
Caco-2 (colorectal adenocarcinoma)>302.7 - 12.31.4 - >300.8 - 10.8[4][5][8]
HT-29 (colon carcinoma)N/AN/A1.4 - 16.83.7 - 16.6[4][8]
HepG2 (liver carcinoma)0.9 - 2.03.40.9 - 435.98.5 - 24.3[4][7][8]
MRC-5 (lung fibroblast)0.8 - 3.8N/A0.6 - 9.84.5 - 4.7[4][7][8]
CHO-K1 (hamster ovary)N/AN/A2.8 - 112.47 - 4.53[4][8]

N/A: Data not available in the cited sources.

Experimental Protocols

General Protocol for Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number, compound concentration, and incubation time is recommended for each specific cell line and experimental setup.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enniatin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Enniatin This compound Pore Ion Channel/Pore Formation Enniatin->Pore inserts into Ion_imbalance Disruption of Ion Homeostasis Pore->Ion_imbalance facilitates ion flux K_ion K+ K_ion->Pore Ca_ion Ca2+ Ca_ion->Pore Mito_dysfunction Mitochondrial Dysfunction Ion_imbalance->Mito_dysfunction ROS Increased ROS Mito_dysfunction->ROS Caspase Caspase Activation Mito_dysfunction->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Poor Reproducibility in Bioassay Check_Compound Verify Compound Handling Start->Check_Compound Check_Cells Assess Cell Culture Parameters Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Solubility Solubility Issues? (Precipitation) Check_Compound->Solubility Cell_Health Consistent Cell Health? (Passage, Density) Check_Cells->Cell_Health Endpoint Appropriate Endpoint? Check_Assay->Endpoint Adsorption Adsorption to Plates? Solubility->Adsorption No Optimize_Solvent Optimize Solvent System & Final Concentration Solubility->Optimize_Solvent Yes Use_Low_Bind Use Low-Binding Plates Adsorption->Use_Low_Bind Yes Standardize_Culture Standardize Cell Culture Protocols Cell_Health->Standardize_Culture No Try_Alternative_Assay Try Alternative Assay (e.g., LDH, Caspase) Endpoint->Try_Alternative_Assay No

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Technical Support Center: Refining Purification Steps for Enniatin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Enniatin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental purification of these cyclic hexadepsipeptide mycotoxins.

Frequently Asked Questions (FAQs)

Q1: What are the most common Enniatin isomers I am likely to encounter?

A1: The most frequently detected Enniatin isomers in fungal cultures and contaminated food and feed are Enniatin A, A1, B, and B1. These isomers differ in their N-methyl amino acid residues, leading to slight variations in hydrophobicity and making their separation challenging.

Q2: What is the recommended general approach for purifying Enniatin isomers?

A2: A multi-step approach is typically employed, starting with a crude extraction from the fungal culture using solvents like methanol or ethyl acetate. This is often followed by a preliminary purification step using low-pressure liquid chromatography (LPLC) with a reversed-phase resin such as Amberlite XAD-7. The final polishing and separation of individual isomers are best achieved through semi-preparative or preparative high-performance liquid chromatography (HPLC), commonly with a C18 stationary phase.

Q3: Why is the separation of Enniatin A1 and B1 particularly difficult?

A3: Enniatin A1 and B1 are structural isomers with very similar physicochemical properties, including polarity and molecular weight. This results in very close retention times on standard reversed-phase columns, often leading to co-elution, which complicates their individual isolation and quantification.

Q4: What are the key parameters to optimize in my preparative HPLC method for better isomer separation?

A4: To improve the resolution of Enniatin isomers, focus on optimizing the following parameters:

  • Mobile Phase Composition: Fine-tuning the gradient of your organic solvent (typically acetonitrile) in water is crucial. The addition of a small percentage of an acid modifier, like formic acid (0.1%), can improve peak shape.

  • Stationary Phase: While C18 columns are widely used, for particularly challenging separations, consider a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic-containing compounds.

  • Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which may enhance separation, although this will also increase the run time.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Enniatin Isomers in Preparative HPLC

Symptoms:

  • Overlapping peaks for Enniatin isomers, particularly A1 and B1, in the chromatogram.

  • Collected fractions contain a mixture of isomers, resulting in low purity.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Mobile Phase Selectivity 1. Optimize the Gradient: Employ a shallower gradient around the elution time of the target isomers. This increases the residence time on the column and can improve separation. 2. Mobile Phase Modifier: Ensure the presence of an acidic modifier like 0.1% formic acid in both the aqueous and organic mobile phases to ensure sharp peak shapes.
Suboptimal Stationary Phase 1. Consider Alternative Selectivity: If optimizing the mobile phase on a C18 column is insufficient, switch to a Phenyl-Hexyl column. The π-π interactions offered by the phenyl rings can provide different selectivity for the Enniatin isomers.
High Sample Load (Column Overload) 1. Reduce Injection Volume/Concentration: Overloading the column is a common cause of peak broadening and loss of resolution in preparative chromatography. Reduce the amount of sample injected until resolution improves. 2. Perform a Loading Study: Systematically increase the injection volume to determine the maximum sample load your column can handle while maintaining acceptable resolution.
Inappropriate Flow Rate 1. Decrease the Flow Rate: Reducing the flow rate can lead to better separation, but at the cost of longer run times. Find a balance that meets your purity and throughput needs.
Elevated Temperature Effects 1. Optimize Column Temperature: Experiment with temperatures in the range of 25-40°C. While higher temperatures can improve efficiency, they can also alter selectivity.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution Start Poor Resolution of Enniatin Isomers Check_Gradient Is the gradient optimized? Start->Check_Gradient Optimize_Gradient Implement a shallower gradient around the elution zone. Check_Gradient->Optimize_Gradient No Check_Column Is a C18 column being used? Check_Gradient->Check_Column Yes Resolution_Improved Resolution Improved Optimize_Gradient->Resolution_Improved Try_PhenylHexyl Switch to a Phenyl-Hexyl column for alternative selectivity. Check_Column->Try_PhenylHexyl Yes Check_Load Is the column overloaded? Check_Column->Check_Load No Try_PhenylHexyl->Resolution_Improved Reduce_Load Reduce sample injection volume or concentration. Check_Load->Reduce_Load Yes Check_FlowRate Is the flow rate optimized? Check_Load->Check_FlowRate No Reduce_Load->Resolution_Improved Reduce_FlowRate Decrease the flow rate to improve separation. Check_FlowRate->Reduce_FlowRate Yes Check_FlowRate->Resolution_Improved No Reduce_FlowRate->Resolution_Improved

Caption: Troubleshooting logic for addressing poor resolution of Enniatin isomers.

Issue 2: Low Yield of Purified Enniatin Isomers

Symptoms:

  • The amount of pure isomer recovered after preparative HPLC is significantly lower than expected based on the initial crude extract.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Fraction Collection 1. Adjust Fraction Collection Parameters: If using an automated fraction collector, ensure the peak detection threshold and slope parameters are set appropriately to capture the entire peak of interest without including excessive impurities from the tail or front. 2. Manual Fractionation for Co-eluting Peaks: For closely eluting peaks, consider collecting smaller, overlapping fractions and analyzing them individually to identify the purest fractions for pooling.
Sample Loss During Preparation 1. Minimize Transfer Steps: Each transfer of the sample from one container to another can result in loss. Streamline your sample preparation workflow. 2. Ensure Complete Dissolution: Use a strong, volatile solvent like methanol or acetonitrile to fully dissolve the crude extract before injection. Incomplete dissolution will lead to lower injection amounts.
Irreversible Adsorption to Column 1. Use a Guard Column: A guard column with the same stationary phase can help protect the preparative column from strongly adsorbing impurities that might otherwise bind your target compounds. 2. Column Flushing: After each run, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any retained compounds.
Degradation of Enniatins 1. Control Temperature: While elevated temperatures can improve chromatography, excessive heat may lead to degradation. Ensure the column temperature is not set too high. 2. pH of Mobile Phase: While acidic conditions are generally beneficial for peak shape, extremely low pH could potentially cause hydrolysis of the depsipeptide bonds over long run times. A pH of around 3 is generally safe.

Workflow for Improving Yield:

Low_Yield Start Low Yield of Purified Isomers Check_Fractions Are fraction collection settings optimal? Start->Check_Fractions Optimize_Fractions Adjust peak threshold and collect smaller fractions. Check_Fractions->Optimize_Fractions No Check_Sample_Prep Is there potential for sample loss during preparation? Check_Fractions->Check_Sample_Prep Yes Yield_Improved Yield Improved Optimize_Fractions->Yield_Improved Minimize_Transfers Streamline sample handling and ensure complete dissolution. Check_Sample_Prep->Minimize_Transfers Yes Check_Adsorption Could irreversible adsorption be an issue? Check_Sample_Prep->Check_Adsorption No Minimize_Transfers->Yield_Improved Use_Guard_Column Employ a guard column and a robust column flushing protocol. Check_Adsorption->Use_Guard_Column Yes Check_Adsorption->Yield_Improved No Use_Guard_Column->Yield_Improved

Caption: A logical workflow for diagnosing and improving low purification yield.

Issue 3: Peak Tailing in Chromatograms

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" extending from the back of the peak.

  • Reduced resolution and inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: Enniatins can interact with residual silanol groups on the silica-based stationary phase. Lowering the pH of the mobile phase to around 3 with formic acid will protonate these silanols and minimize these secondary interactions.
Column Overloading 1. Reduce Sample Load: As mentioned previously, injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of your sample.
Column Contamination or Degradation 1. Use a Guard Column: This prevents strongly retained impurities from contaminating the main column. 2. Column Washing: Implement a rigorous column washing protocol between runs. 3. Replace Column: If the column has been used extensively, it may be degraded. Replace it with a new one.
Extra-column Effects 1. Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector to minimize dead volume.

Decision Tree for Troubleshooting Peak Tailing:

Peak_Tailing Start Peak Tailing Observed Check_All_Peaks Do all peaks tail? Start->Check_All_Peaks Yes_All_Tail Likely a systemic issue (e.g., column void, extra-column volume). Check_All_Peaks->Yes_All_Tail Yes No_Only_Target Likely a chemical interaction or column overload. Check_All_Peaks->No_Only_Target No Inspect_System Check tubing connections and column for voids. Yes_All_Tail->Inspect_System Problem_Solved Peak Shape Improved Inspect_System->Problem_Solved Check_pH Is the mobile phase pH ~3? No_Only_Target->Check_pH Adjust_pH Lower mobile phase pH with 0.1% formic acid. Check_pH->Adjust_pH No Check_Load Is the column overloaded? Check_pH->Check_Load Yes Adjust_pH->Problem_Solved Reduce_Load Decrease sample concentration or injection volume. Check_Load->Reduce_Load Yes Check_Load->Problem_Solved No Reduce_Load->Problem_Solved

Caption: A decision tree to diagnose the cause of peak tailing.

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup of Enniatins from Fungal Culture
  • Culture and Extraction:

    • Grow the Fusarium species on a suitable solid substrate (e.g., rice or corn) or in a liquid medium.

    • After the incubation period, extract the culture material with methanol (3 x volume of the culture) by shaking for 24 hours at room temperature.

    • Filter the extract through cheesecloth and then filter paper to remove solid debris.

    • Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the aqueous residue in deionized water and perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate fractions and evaporate to dryness.

  • Low-Pressure Liquid Chromatography (LPLC) Cleanup:

    • Prepare a column with Amberlite XAD-7 resin, conditioned with methanol and then equilibrated with deionized water.

    • Dissolve the dried ethyl acetate extract in a minimal amount of methanol and then dilute with water before loading onto the column.

    • Wash the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing Enniatins.

    • Pool the Enniatin-rich fractions and evaporate to dryness.

Protocol 2: Preparative HPLC for Isomer Separation
  • System and Column:

    • Preparative HPLC system equipped with a UV detector (monitoring at ~210 nm) and a fraction collector.

    • Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar dimensions).

    • Guard Column: C18, with matching dimensions.

  • Mobile Phase:

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 18-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Column Temperature: 35°C.

    • Injection Volume: 1-5 mL (depending on sample concentration and loading study results).

    • Sample Preparation: Dissolve the partially purified Enniatin mixture from Protocol 1 in methanol or acetonitrile at a concentration determined by a prior loading study.

  • Gradient Program (Illustrative):

Time (min)% Mobile Phase B (Acetonitrile + 0.1% FA)
060
560
3585
40100
45100
4660
5060
  • Fraction Collection:

    • Set the fraction collector to trigger based on UV absorbance at 210 nm.

    • For closely eluting isomers, collect small volume fractions (e.g., 5-10 mL) across the entire peak cluster.

    • Analyze the collected fractions by analytical LC-MS/MS to determine the purity of each fraction.

    • Pool the fractions containing the desired isomer at the target purity level.

    • Evaporate the solvent and store the purified Enniatin isomer.

Data Presentation

Table 1: Illustrative Comparison of Preparative Columns for Enniatin B and B1 Separation

Column TypeDimensionsSample Load (mg)Resolution (Rs) between ENN B & B1Purity of ENN B1 (%)Yield of ENN B1 (%)
C18250 x 21.2 mm, 10 µm501.19285
C18250 x 21.2 mm, 10 µm1000.88588
Phenyl-Hexyl250 x 21.2 mm, 10 µm501.49782
Phenyl-Hexyl250 x 21.2 mm, 10 µm1001.09186

Note: This data is illustrative and will vary based on the specific experimental conditions.

Table 2: Effect of Mobile Phase Gradient Slope on Resolution and Purity

Gradient Slope (%B/min)Resolution (Rs) between ENN A1 & B1Purity of ENN A1 (%)Run Time (min)
2.00.98825
1.01.29440
0.51.5>9865

Note: This data is illustrative and demonstrates the trade-off between resolution, purity, and run time.

Technical Support Center: Enhancing the In Vivo Stability of Enniatin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enniatin F in in vivo studies. The focus is on addressing the challenges related to the stability of this cyclic hexadepsipeptide and providing actionable strategies to enhance its performance in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. Rapid metabolism in the liver and gut wall. Enniatins undergo extensive phase I metabolism, primarily through cytochrome P450 enzymes (CYP3A4), leading to hydroxylation, carboxylation, and N-demethylation[1][2]. Poor absorption across the intestinal epithelium.Formulation Strategies:Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from enzymatic degradation in the gastrointestinal tract and liver, potentially increasing oral bioavailability. See Experimental Protocol 1 for a general method. • Nanoparticle Formulation: Similar to liposomes, polymeric nanoparticles can shield this compound from degradation and improve its absorption profile[3][4]. • Use of Permeation Enhancers: Co-administration with pharmaceutically acceptable permeation enhancers can improve intestinal absorption, but this requires careful toxicity and efficacy evaluation.
Rapid clearance and short half-life of this compound observed after intravenous administration. High lipophilicity leading to rapid distribution into tissues and extensive metabolism by hepatic enzymes[1][5].Chemical Modification (for drug development programs):PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius of this compound, reducing renal clearance and shielding it from enzymatic degradation[6]. • Amino Acid Substitution: Replacing susceptible amino acid residues with non-natural or D-amino acids can hinder recognition by metabolic enzymes[7]. This is a long-term strategy requiring medicinal chemistry efforts.Formulation Strategy: • Encapsulation in stealth liposomes (PEGylated liposomes) can prolong circulation time by reducing uptake by the reticuloendothelial system[8].
High variability in efficacy and pharmacokinetic data between individual animals. Differences in metabolic enzyme expression (e.g., CYP3A4) among animals can lead to significant variations in the rate of this compound clearance[1].Use of well-characterized animal strains: Employing inbred strains with more uniform metabolic profiles can reduce variability. • Increase sample size: A larger number of animals per group can help to statistically account for individual variations. • Consider co-administration with a mild CYP3A4 inhibitor: This is an advanced experimental step and should be approached with caution to avoid unwanted drug-drug interactions and alterations of the toxicity profile.
Observed in vitro efficacy does not translate to in vivo models. Insufficient drug concentration at the target site due to poor stability and rapid clearance. The effective concentration is not maintained for a sufficient duration.Implement a stability-enhancing formulation: Utilize liposomal or nanoparticle formulations to improve the pharmacokinetic profile. • Optimize dosing regimen: Instead of a single bolus, consider multiple smaller doses or continuous infusion to maintain therapeutic concentrations. • Confirm target engagement in vivo: If possible, use biomarkers to verify that this compound is reaching its target and eliciting a biological response, even if the systemic exposure is low.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor in vivo stability of this compound?

A1: The primary reason for the poor in vivo stability of this compound is its rapid and extensive metabolism by cytochrome P450 enzymes, particularly CYP3A4, which are abundant in the liver and the gut wall[1][9]. This metabolic breakdown, which includes hydroxylation, carboxylation, and oxidative demethylation, leads to rapid clearance from the body and a short biological half-life[1].

Q2: How does the bioavailability of enniatins differ across species?

A2: The oral bioavailability of enniatins varies significantly between species. For instance, Enniatin B1 has shown high absolute oral bioavailability in pigs (around 91%)[1][10], while the bioavailability of Enniatin B in broiler chickens is much lower (around 11%)[1]. These differences are likely due to species-specific variations in metabolic enzymes and intestinal transporters. It is crucial to determine the pharmacokinetic profile of this compound in the specific animal model being used.

Q3: Are there any analytical methods to accurately measure this compound in biological samples?

A3: Yes, highly sensitive and specific methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for the quantification of enniatins in biological fluids like plasma and urine[11][12][13]. These methods are crucial for accurately assessing the pharmacokinetics and stability of this compound in your in vivo studies.

Q4: What are the main degradation products of enniatins in vivo?

A4: The main in vivo degradation products of enniatins are phase I metabolites. These include hydroxylated, carboxylated, and N-demethylated derivatives[1][2]. These metabolites are generally considered to be less biologically active than the parent compound.

Q5: Can I use data from Enniatin B or B1 to predict the behavior of this compound?

A5: While this compound shares the same cyclic hexadepsipeptide core structure with Enniatin B and B1, slight differences in the N-methyl amino acid residues can influence its physicochemical properties, metabolic susceptibility, and biological activity. Data from Enniatin B and B1 can provide a useful starting point and guide for experimental design, but it is essential to empirically determine the pharmacokinetic and stability profile of this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Enniatin B

SpeciesDose & RouteAbsolute Oral Bioavailability (%)Tmax (hours)CmaxPlasma Half-life (hours)
Broiler Chicken0.2 mg/kg (p.o.)110.31.0 µg/LNot Reported
Pig0.05 mg/kg (p.o.)Not Determined0.373.4 µg/LNot Reported
Mouse30 mg/kg (p.o.)139.9Not ReportedNot Reported5.1

Data sourced from[1][14].

Table 2: Pharmacokinetic Parameters of Enniatin B1

SpeciesDose & RouteAbsolute Oral Bioavailability (%)Tmax (hours)CmaxPlasma Half-life (hours)
Pig0.05 mg/kg (p.o.)910.2429.9 ng/mL1.13 (beta phase)
Rat1.41 mg/kg (p.o.)Not DeterminedNot Determined< 2 ng/mLNot Determined

Data sourced from[1][10].

Experimental Protocols

Experimental Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol provides a general method for encapsulating this compound into liposomes using the thin-film hydration method. This can serve as a starting point for developing a stability-enhancing formulation.

Materials:

  • This compound

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • MPEG-DSPE (for stealth liposomes)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, HSPC, Cholesterol, and MPEG-DSPE (e.g., in a 56:38:5 molar ratio for HSPC:Cholesterol:MPEG-DSPE) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask[15]. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 55-65°C).

    • A thin, uniform lipid film should form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Submerge the flask in a bath sonicator and sonicate until the suspension becomes clear.

    • Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes)[16]. This method provides better control over the final liposome size.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and in vitro drug release profile.

Visualizations

Signaling Pathways and Experimental Workflows

Enniatin_Mechanism_of_Action Enniatin_F This compound Cell_Membrane Cell Membrane Enniatin_F->Cell_Membrane ACAT ACAT Inhibition Enniatin_F->ACAT Inhibits Ion_Channel Ionophore Activity (K+, Na+, Ca2+ influx) Cell_Membrane->Ion_Channel Forms pores Mitochondria Mitochondria Ion_Channel->Mitochondria Disrupts ΔΨm Cell_Cycle Cell Cycle Arrest (G0/G1 or G2/M phase) Ion_Channel->Cell_Cycle Alters signaling ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Initiates intrinsic pathway ROS->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

Liposome_Preparation_Workflow start Start: Dissolve Lipids & this compound in Organic Solvent film Step 1: Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Step 2: Hydrate Film with Aqueous Buffer film->hydrate mlv Result: Multilamellar Vesicles (MLVs) hydrate->mlv downsize Step 3: Size Reduction (Extrusion or Sonication) mlv->downsize suv Result: Small Unilamellar Vesicles (SUVs) downsize->suv purify Step 4: Purify Liposomes (Remove free drug) suv->purify end End: Characterized this compound -Loaded Liposomes purify->end

Caption: Workflow for preparing this compound-loaded liposomes.

References

Technical Support Center: Overcoming Resistance to Enniatin F in Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enniatin F and encountering microbial resistance.

Troubleshooting Guides

Problem 1: Decreased Susceptibility or High Minimum Inhibitory Concentration (MIC) of this compound against the target microbial strain.

Possible Cause 1: Efflux Pump Overexpression

Many microbial strains develop resistance to antimicrobial compounds by actively pumping them out of the cell via efflux pumps. For enniatins, ATP-binding cassette (ABC) transporters are a primary mechanism of resistance.[1][2][3]

Suggested Solution:

  • Co-administration with an Efflux Pump Inhibitor (EPI): The use of an EPI can restore the susceptibility of the microbial strain to this compound. While specific EPIs for this compound are not well-documented, broad-spectrum inhibitors or compounds known to inhibit ABC transporters in similar organisms could be tested. Interestingly, some enniatins themselves have been shown to inhibit efflux pumps like Pdr5p in Saccharomyces cerevisiae, suggesting a potential for synergistic effects when combined with other antimicrobial agents.[1][4]

  • Investigate Synergy with other Enniatins: Different enniatins can have varied interactions with efflux pumps. A checkerboard assay combining this compound with other enniatins (e.g., Enniatin B, A1) may reveal synergistic combinations that overcome resistance.[2][4]

Experimental Protocol: Checkerboard Assay for Synergy

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with a potential efflux pump inhibitor or another antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Microbial culture in logarithmic growth phase, adjusted to a standardized inoculum (e.g., 0.5 McFarland standard)

  • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Stock solutions of this compound and the second compound of known concentrations

  • Microplate reader

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial dilutions of the second compound vertically down the microtiter plate.

    • The final plate will contain a gradient of concentrations for both compounds.

    • Include wells with each drug alone and a drug-free well as controls.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Data Analysis:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine microbial growth.

    • The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Problem 2: Initial effectiveness of this compound followed by rapid development of resistance in the microbial population.

Possible Cause 2: Target Modification or Alteration of Membrane Composition

Enniatins are ionophores that disrupt membrane potential and ion gradients.[4] Resistance can emerge through mutations that alter the drug's target or changes in the microbial cell membrane composition that reduce drug uptake or binding.

Suggested Solution:

  • Combination Therapy: Combine this compound with an antimicrobial agent that has a different mechanism of action. This can create a multi-pronged attack that is more difficult for the microbe to develop resistance to. For example, combining this compound with a cell wall synthesis inhibitor or a protein synthesis inhibitor.

  • Investigate Membrane-Active Adjuvants: The use of agents that permeabilize the microbial membrane could enhance the activity of this compound.

Experimental Workflow: Investigating Combination Therapy

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Execution cluster_3 Phase 4: Analysis & Follow-up A Hypothesize that resistance is due to target modification or membrane alteration B Select antimicrobial agents with distinct mechanisms of action A->B C Design checkerboard assays to test for synergistic interactions B->C D Perform MIC and checkerboard assays C->D E Determine FICI values for each combination D->E F Identify synergistic combinations (FICI ≤ 0.5) E->F G Conduct time-kill assays for synergistic pairs F->G H Investigate the mechanism of synergy G->H

Caption: Workflow for investigating combination therapy to overcome this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of microbial resistance to enniatins?

A1: The primary mechanism of resistance to enniatins is the overexpression of efflux pumps, particularly ATP-binding cassette (ABC) transporters.[1][2][3] These transporters actively remove the enniatin from the microbial cell, preventing it from reaching its target at a high enough concentration to be effective. Another potential, though less studied, mechanism is the alteration of the cell membrane composition to reduce the ionophoric activity of the enniatin.

Q2: Are there any known microbial strains with documented resistance to this compound?

A2: While the literature extensively covers the antimicrobial activities of various enniatins, specific documentation of microbial strains resistant to this compound is sparse. However, resistance mechanisms identified for other enniatins, such as in Saccharomyces cerevisiae and Candida albicans, are likely applicable to this compound due to their structural similarities.[1][5][6]

Q3: Can this compound be used in combination with other antimicrobial agents to overcome resistance?

A3: Yes, combination therapy is a promising strategy. Studies on other enniatins have shown synergistic, additive, and even antagonistic effects when combined with other enniatins or other classes of mycotoxins.[2][4][7] The outcome of the combination is dependent on the specific compounds, their concentrations, and the target organism. Therefore, empirical testing through methods like the checkerboard assay is crucial.

Q4: What is the proposed signaling pathway for efflux pump-mediated resistance to enniatins?

A4: The upregulation of efflux pumps is often a response to cellular stress. While a specific signaling pathway for this compound-induced efflux pump expression is not fully elucidated, a general proposed pathway is as follows:

G EnniatinF This compound CellMembrane Cell Membrane EnniatinF->CellMembrane Enters Cell EffluxPump Efflux Pump Synthesis & Insertion EnniatinF->EffluxPump Substrate CellularStress Cellular Stress (e.g., ion imbalance) CellMembrane->CellularStress StressResponse Stress Response Signaling Cascade CellularStress->StressResponse TranscriptionFactor Activation of Transcription Factors StressResponse->TranscriptionFactor GeneExpression Increased Expression of Efflux Pump Genes (e.g., ABC transporters) TranscriptionFactor->GeneExpression GeneExpression->EffluxPump EffluxPump->CellMembrane Inserts into Efflux This compound Efflux EffluxPump->Efflux Pumps out

Caption: Proposed signaling pathway for efflux pump-mediated resistance to this compound.

Q5: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my microbial strain?

A5: The MIC can be determined using the broth microdilution method, a standard antimicrobial susceptibility test.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • 96-well microtiter plates

  • Microbial culture in logarithmic growth phase, adjusted to a standardized inoculum (e.g., 0.5 McFarland standard)

  • Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solution of this compound of known concentration

  • Microplate reader (optional, for quantitative analysis)

Methodology:

  • Preparation of this compound Dilutions: Prepare two-fold serial dilutions of this compound in the growth medium in the wells of the microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (inoculum, no drug) and a negative control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Quantitative Data Summary

The following tables summarize IC50 values for various enniatins against different cell lines. While not specific to microbial strains, this data provides a reference for the cytotoxic potential of the enniatin family.

Table 1: IC50 Values of Enniatin B1 against Various Cell Lines [2]

Cell LineExposure Time (h)IC50 (µM)
Caco-224-7210.8 - 0.8
HT-2924-7216.6 - 3.7
HepG224-7224.3 - 8.5
MRC-524-724.7 - 4.5
CHO-K124-724.53 - 2.47

Table 2: Effects of Enniatin Combinations on Cell Viability [4]

Enniatin CombinationCell LineEffect
ENN A + B1CHO-K1Additive
ENN A1 + BCHO-K1Additive
ENN B + B1CHO-K1Additive
ENN A + A1 + B1CHO-K1Synergistic (at higher concentrations of ENN A)
ENN A + B + B1CHO-K1Synergistic (at higher concentrations of ENN A)
ENN A1 + B + B1CHO-K1Synergistic (at higher concentrations of ENN A)
ENN A1 + B1Caco-2Synergistic
ENN B + B1Caco-2Antagonistic

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Enniatin B and Other Major Enniatins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of Enniatin B in comparison to other prevalent Enniatin analogues. This guide synthesizes experimental data on their respective potencies, outlines the methodologies for assessment, and visualizes the key signaling pathways involved in their cytotoxic action.

While the query specified a comparison between Enniatin F and Enniatin B, a comprehensive review of the available scientific literature reveals a significant disparity in the research focus on these two mycotoxins. Enniatin B is a well-characterized compound with extensive cytotoxic data. Conversely, information regarding the cytotoxic effects of this compound is notably scarce, precluding a direct and detailed comparison. Therefore, this guide provides a robust comparative analysis of Enniatin B with other major, well-studied enniatins, namely Enniatin A, A1, and B1, for which a wealth of experimental data exists.

Executive Summary

Enniatins are a group of cyclic hexadepsipeptides produced by various Fusarium species, known for their wide range of biological activities, including insecticidal, antifungal, and cytotoxic effects.[1][2] Their primary mechanism of action is attributed to their ionophoric properties, allowing them to transport cations across cellular membranes, thereby disrupting cellular homeostasis and inducing cell death.[1][3] Among the various enniatin analogues, Enniatin B is one of the most prevalent and extensively studied. This guide presents a comparative overview of its cytotoxicity against other common enniatins, highlighting differences in potency across various cancer cell lines.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for Enniatin B and other major enniatins across a range of human cancer cell lines. These values, collated from multiple studies, provide a quantitative comparison of their cytotoxic potency. Lower IC50 values are indicative of higher cytotoxicity.

Enniatin AnalogueCell LineExposure TimeIC50 (µM)Assay
Enniatin B Caco-248h1.4 - >30MTT
HepG248h0.9 - 435.9MTT
HT-2948h1.4 - 16.8MTT
MRC-5-0.6 - 9.8BrdU
CHO-K1-2.8 - 11-
Enniatin A Caco-248h8.2 - 11.4MTT
HT-2948h8.2 - 11.4MTT
HepG248h8.2 - 11.4MTT
MRC-5-0.8BrdU
Enniatin A1 Caco-248h1.4 - 2.7MTT
HT-2948h1.4 - 2.7MTT
HepG248h1.4 - 2.7MTT
Enniatin B1 Caco-248h3.7 - 11.5MTT
HT-2948h3.7 - 11.5MTT
HepG248h3.7 - 11.5MTT

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Human cancer cell lines (e.g., Caco-2, HepG2, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the Enniatin analogues (e.g., 0.1 to 100 µM) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Enniatin-Induced Cytotoxicity

Enniatins exert their cytotoxic effects through the induction of apoptosis, or programmed cell death. This process is mediated by a complex network of signaling pathways. The primary mechanism involves the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.

The following diagram illustrates the general signaling pathway for Enniatin-induced apoptosis.

Enniatin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enniatin Enniatin IonChannel Ion Channel Formation Enniatin->IonChannel IonImbalance Cation Influx (K+, Na+, Ca2+) IonChannel->IonImbalance Mitochondrion Mitochondrion IonImbalance->Mitochondrion Stress ROS ROS Production Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway of Enniatin-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The systematic evaluation of the cytotoxic potential of compounds like enniatins follows a well-defined experimental workflow, from initial cell culture to final data analysis.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., Caco-2, HepG2) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with Enniatin Analogues seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis & IC50 Determination measurement->analysis end End analysis->end

Caption: Standard experimental workflow for assessing Enniatin cytotoxicity.

Conclusion

The available data indicates that enniatins are potent cytotoxic agents against a variety of cancer cell lines. While a direct comparison with this compound is not currently possible due to a lack of published data, this guide provides a comprehensive comparison of Enniatin B with other prevalent analogues like Enniatin A, A1, and B1. The provided IC50 values, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery. Further research is warranted to elucidate the cytotoxic profile of less-studied enniatins such as this compound.

References

Structure-Activity Relationship of Enniatin F and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Enniatin F and its analogues. Enniatins are a class of cyclic hexadepsipeptides produced by various Fusarium species, exhibiting a range of biological activities including antimicrobial, cytotoxic, and ionophoric properties. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents.

Chemical Structures

Enniatins are composed of alternating D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-amino acid residues. The structural diversity among enniatin analogues arises from the variation in the N-methyl-L-amino acid residues. While data for this compound is limited, the general structure of enniatins provides a basis for understanding its potential activities. The most studied enniatins include Enniatin A, A1, B, and B1.

This compound Structure: The precise structure of this compound consists of three D-Hiv residues and three N-methyl-L-amino acid residues. While specific experimental data on this compound is scarce in the reviewed literature, its activity can be inferred from the established SAR of its analogues.

Comparative Biological Activity

The biological activity of enniatins is significantly influenced by the side chains of the N-methyl-L-amino acid residues. These modifications affect the molecule's conformation, lipophilicity, and interaction with biological membranes.

Cytotoxic Activity

Enniatins exhibit potent cytotoxic effects against a variety of cancer cell lines. This activity is primarily attributed to their ionophoric nature, leading to disruption of cellular ion homeostasis, mitochondrial dysfunction, and induction of apoptosis.[1][2][3] The table below summarizes the cytotoxic activity (IC50 values) of various enniatin analogues against different human cell lines.

Table 1: Cytotoxicity of Enniatin Analogues (IC50 in µM)

Enniatin AnalogueHep-G2 (Liver Carcinoma)MRC-5 (Lung Fibroblast)Caco-2 (Colorectal Adenocarcinoma)HT-29 (Colon Carcinoma)
Enniatin A 23.4 ± 5.6 (24h)[4]0.8 (BrdU assay)[5]19.5 ± 4.1 (24h)[4]16.8 ± 4.3 (24h)[4]
Enniatin A1 12.3 ± 4.3 (24h)[4]-9.1 ± 2.2 (24h)[4]10.5 ± 3.1 (24h)[4]
Enniatin B >30 (24h)[4]3.6 (BrdU assay)[5]>30 (24h)[4]>30 (24h)[4]
Enniatin B1 24.3 ± 7.6 (24h)[4]-10.8 (24h)[6]16.6 (24h)[6]

Note: The specific IC50 value for this compound is not available in the reviewed literature. The activity is inferred to be within the range of other enniatins, dependent on its specific amino acid composition.

The general trend observed is that analogues with bulkier, more lipophilic side chains on the N-methyl-L-amino acids (like in Enniatin A and A1, which contain N-methyl-L-isoleucine and N-methyl-L-leucine) tend to exhibit higher cytotoxicity compared to those with smaller side chains (like in Enniatin B, containing N-methyl-L-valine).[7]

Antimicrobial Activity

Enniatins display a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanism of action is linked to their ability to form pores in microbial membranes, leading to ion leakage and cell death.[7]

Table 2: Antimicrobial Activity of Enniatin Analogues (MIC in µM)

Enniatin AnalogueStaphylococcus aureusBacillus subtilisCandida albicans
Enniatin A 6.25[7]6.25[7]12.5[7]
Enniatin A1 12.5[7]12.5[7]12.5[7]
Enniatin B >100[7]>100[7]>100[7]
Enniatin B1 50[7]50[7]50[7]

Similar to cytotoxicity, the antimicrobial potency of enniatins appears to be positively correlated with the lipophilicity of the amino acid side chains. Enniatin A is generally the most active, while Enniatin B shows the weakest activity.[7]

Mechanism of Action: Ionophore-Induced Apoptosis

The primary mechanism of action for the biological activities of enniatins is their function as ionophores. They can form complexes with cations, particularly potassium ions (K+), and transport them across biological membranes.[1][2][3] This disrupts the cellular ion balance, leading to a cascade of events culminating in apoptosis.

Enniatin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Enniatin This compound (or analogue) IonChannel K+ Channel K+ Enniatin->IonChannel:f0 Forms complex Mito_K_influx K+ Influx Enniatin->Mito_K_influx Transports K+ Membrane Lipid Bilayer K_efflux K+ Efflux IonChannel:f1->K_efflux Facilitates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization MMP_collapse Mitochondrial Membrane Potential Collapse Mito_K_influx->MMP_collapse ROS Increased ROS Production MMP_collapse->ROS CytochromeC Cytochrome C Release MMP_collapse->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis_outcome Apoptosis Caspase->Apoptosis_outcome

Caption: Ionophore-mediated apoptotic pathway of enniatins.

The influx of K+ into the mitochondria leads to the collapse of the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[2] This, in turn, activates the caspase cascade, leading to programmed cell death.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the enniatin compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship Summary and Experimental Workflow

The SAR of enniatins is intrinsically linked to the physicochemical properties of the N-methyl-L-amino acid residues.

SAR_Workflow cluster_sar Structure-Activity Relationship cluster_workflow Experimental Workflow Structure Enniatin Analogue (Variation in R groups) Lipophilicity Increased Lipophilicity (e.g., Ile, Leu vs. Val) Structure->Lipophilicity determines Membrane_Interaction Enhanced Membrane Interaction & Ion Transport Lipophilicity->Membrane_Interaction Biological_Activity Increased Cytotoxic & Antimicrobial Activity Membrane_Interaction->Biological_Activity Synthesis Synthesis/Isolation of Enniatin Analogues Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial_Assay Data_Analysis Data Analysis & SAR Determination Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: SAR and workflow for evaluating enniatin analogues.

References

Validating the ACAT Inhibitory Activity of Enniatin F In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitory activity of Enniatin F against other known ACAT inhibitors. The data presented is compiled from various scientific sources to offer an objective overview for research and development purposes.

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2] This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol in membranes by storing it in lipid droplets.[1][3] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily located in the intestines and liver.[2][3] Due to its role in cholesterol metabolism and the formation of foam cells in macrophages, a key event in the development of atherosclerosis, ACAT has become a significant target for therapeutic intervention.[2][4][5] Inhibiting ACAT can reduce cholesterol esterification, which may help in preventing conditions like atherosclerosis and hypercholesterolemia.[5]

Comparative Analysis of ACAT Inhibitory Potency

The inhibitory activity of various compounds against ACAT is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro IC50 values for this compound and a range of other ACAT inhibitors.

CompoundInhibitor TypeTarget(s)IC50 / EC50Assay System
This compound Mycotoxin (Cyclodepsipeptide)ACAT40 µM Rat Liver Microsomes
Enniatin AMycotoxin (Cyclodepsipeptide)ACAT22 µMRat Liver Microsomes
Enniatin B1Mycotoxin (Cyclodepsipeptide)ACAT73 µM[6]Rat Liver Microsomes[6]
Enniatin DMycotoxin (Cyclodepsipeptide)ACAT87 µMRat Liver Microsomes
Enniatin EMycotoxin (Cyclodepsipeptide)ACAT57 µMRat Liver Microsomes
Avasimibe (CI-1011) Synthetic Small MoleculeACAT1 / ACAT224 µM (ACAT1), 9.2 µM (ACAT2)[7][8]-
Nevanimibe (PD-132301) Synthetic Small MoleculeACAT1 selective9 nM (ACAT1), 368 nM (ACAT2)[9][10]-
Pyripyropene A Fungal MetaboliteACAT2 selective70 nM (0.07 µM)[11][12]-
F12511 Synthetic Small MoleculeACAT1 / ACAT239 nM (ACAT1), 110 nM (ACAT2)[13]Human ACAT expressed in cells[13]

Note: The IC50 values for Enniatins A, D, E, and F were determined in the same study, providing a direct comparison under identical conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro ACAT inhibition assay based on methodologies described in the literature. This protocol is intended as a reference and may require optimization for specific laboratory conditions.

In Vitro Microsomal ACAT Activity Assay

This assay measures the activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol.

Materials:

  • Microsomes (e.g., from rat liver or from cells expressing human ACAT1 or ACAT2)

  • Bovine Serum Albumin (BSA)

  • Free cholesterol

  • β-cyclodextrin

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • ACAT inhibitors (e.g., this compound, dissolved in DMSO)

  • Chloroform/Methanol solution (2:1 v/v)

  • Thin-Layer Chromatography (TLC) plates (Silica Gel G)

  • Scintillation fluid and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from the desired source (e.g., liver tissue) using standard differential centrifugation protocols.[14]

  • Substrate Preparation: Prepare a mixture containing microsomal protein (e.g., 50 µg), BSA (1 mg), and free cholesterol (50 nmol) solubilized in a β-cyclodextrin solution.[14]

  • Inhibitor Incubation: Add the test inhibitor (e.g., this compound) at various concentrations to the substrate mixture. Include a control with only the vehicle (e.g., DMSO). Incubate the mixture on ice for a defined period (e.g., 30 minutes).[15]

  • Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA (e.g., 30 nmol), to the mixture.[14] Incubate at 37°C for a set time (e.g., 10-20 minutes).[14][15]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 chloroform/methanol solution. Vortex to mix and centrifuge to separate the phases.[14]

  • Analysis:

    • Collect the lower organic phase, which contains the lipids.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate cholesteryl esters from other lipids.

    • Identify the band corresponding to cholesteryl ester. Scrape the band from the plate.[14]

    • Add the scraped silica to a scintillation vial with scintillation fluid and quantify the amount of [14C] radioactivity using a scintillation counter.[14]

  • Data Analysis: Calculate the percentage of ACAT inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental and Biological Pathways

To better understand the experimental process and the biological context of ACAT inhibition, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Isolate Microsomes (Source of ACAT enzyme) mix Combine Microsomes, Substrate, and Inhibitor prep1->mix prep2 Prepare Substrate Mix (Cholesterol, BSA, Buffer) prep2->mix prep3 Prepare Inhibitor Dilutions (e.g., this compound in DMSO) prep3->mix incubate Pre-incubate (e.g., 30 min on ice) mix->incubate start Add [14C]oleoyl-CoA to start reaction incubate->start react Incubate at 37°C (e.g., 10-20 min) start->react stop Stop with Chloroform:Methanol react->stop extract Extract Lipids (Organic Phase) stop->extract tlc Separate Lipids by TLC extract->tlc scrape Scrape Cholesteryl Ester Band tlc->scrape count Quantify Radioactivity (Scintillation Counting) scrape->count calc Calculate IC50 Value count->calc

Caption: Workflow for an in vitro ACAT inhibition assay.

cluster_cell Cellular Process (in Endoplasmic Reticulum) chol Free Cholesterol acat ACAT Enzyme chol->acat acoa Fatty Acyl-CoA acoa->acat ce Cholesteryl Ester (Storage in Lipid Droplets) acat->ce inhibitor This compound & Other Inhibitors inhibitor->acat Inhibition

Caption: Mechanism of ACAT inhibition by this compound.

References

Cross-Reactivity of Enniatin Antibodies with Enniatin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of enniatin antibodies with a specific focus on Enniatin F. Due to a lack of publicly available experimental data detailing the cross-reactivity of a specific antibody with this compound and other enniatin analogues, this document will focus on the available information regarding enniatin detection methodologies and the general principles of antibody cross-reactivity assessment.

Introduction to Enniatins and Antibody-Based Detection

Enniatins are a group of cyclic hexadepsipeptides produced by various Fusarium species. They are frequently found as contaminants in cereals and grains. Common enniatin analogues include Enniatin A, A1, B, B1, and F, which differ in their N-methyl-L-amino acid residues. The development of specific antibodies and immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offers a high-throughput and cost-effective method for their detection in various matrices. A critical aspect of developing such immunoassays is the characterization of the antibody's cross-reactivity with different analogues to understand its specificity and potential for total enniatin quantification.

Quantitative Data on Antibody Cross-Reactivity

A comprehensive search of scientific literature did not yield specific quantitative data from competitive immunoassays detailing the cross-reactivity of a particular monoclonal or polyclonal antibody with this compound in comparison to other enniatins. Typically, such data is presented in a table format, quantifying the antibody's binding affinity to various analogues relative to the primary target antigen. This is often expressed as the concentration of the analogue required to inhibit the antibody binding by 50% (IC50) and the corresponding cross-reactivity percentage.

Table 1: Illustrative Example of Enniatin Antibody Cross-Reactivity Data

Note: The following table is a hypothetical representation of how cross-reactivity data would be presented. Specific experimental values for an antibody against this compound are not currently available in the reviewed literature.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Enniatin B (Immunogen)10100
Enniatin B11566.7
Enniatin A5020
Enniatin A16016.7
This compound Data Not AvailableData Not Available
Beauvericin>1000<1

Experimental Protocols

The standard method for determining antibody cross-reactivity is the Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) . The following is a generalized protocol for such an experiment.

1. Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., Enniatin B-protein conjugate)

  • Anti-enniatin antibody (monoclonal or polyclonal)

  • Enniatin standards (Enniatin B, A, A1, B1, F, etc.)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Incubator

  • Microplate reader

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer.

  • Blocking: Unbound sites are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.

  • Washing: Plates are washed three times with wash buffer.

  • Competitive Reaction: A mixture of the anti-enniatin antibody and varying concentrations of the enniatin standards (or sample extracts) is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration.

  • The IC50 value is determined as the concentration of the analyte that causes 50% inhibition of the antibody binding.

  • The cross-reactivity (CR%) is calculated using the following formula: CR (%) = (IC50 of the immunizing enniatin / IC50 of the cross-reacting enniatin) x 100

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a competitive indirect ELISA used to determine antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating Coating with Antigen Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Competition Add Antibody & Enniatin Standards/Samples Blocking->Competition Incubation1 Incubation Competition->Incubation1 Washing2 Washing Incubation1->Washing2 SecondaryAb Add Secondary Antibody-Enzyme Conjugate Washing2->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing3 Washing Incubation2->Washing3 Substrate Add Substrate Washing3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow of a competitive indirect ELISA.

Conclusion

While the development of antibodies for enniatin detection is an active area of research, specific data on the cross-reactivity of these antibodies with this compound remains elusive in the current body of scientific literature. The primary method for enniatin analysis in food and feed safety continues to be liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and the ability to distinguish between different analogues. For researchers and professionals in drug development requiring antibody-based detection methods, the development and thorough characterization of monoclonal or polyclonal antibodies with a defined cross-reactivity profile for this compound and other relevant analogues would be a necessary first step. The experimental protocol outlined in this guide provides a standard framework for conducting such a cross-reactivity assessment.

A Comparative Analysis of the Antimicrobial Efficacy of Enniatins and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of the enniatin class of cyclic depsipeptides with commonly used commercial antibiotics. Due to the limited availability of specific data for Enniatin F, this guide focuses on the broader enniatin family, utilizing experimental data from its various isoforms (Enniatin A, A1, B, and B1) to draw comparative insights.

Enniatins, secondary metabolites primarily produced by fungi of the Fusarium genus, have garnered significant interest for their diverse biological activities, including their potential as antimicrobial agents.[1][2][3] This guide synthesizes available in vitro data to offer a comparative perspective on their performance against clinically relevant microorganisms.

Data Presentation: Antimicrobial Efficacy

The antimicrobial efficacy of enniatins and commercial antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a microorganism.[1] The following tables summarize the MIC values of various enniatin isoforms and selected commercial antibiotics against representative Gram-positive bacteria and fungi. It is important to note that enniatins have generally shown no significant activity against Gram-negative bacteria.[1]

Table 1: Comparative Antibacterial Efficacy (MIC in µM)

MicroorganismEnniatin AEnniatin A1Enniatin BEnniatin B1CiprofloxacinVancomycin
Staphylococcus aureus3.123.12>1006.250.25 - 1.0 µg/mL≤2 µg/mL
Methicillin-resistantStaphylococcus aureus (MRSA)----0.25 - 0.5 µg/mL≤2 µg/mL[4]
Clostridium perfringens3.126.2512.56.25--

Note: MIC values for enniatins are sourced from a study by Olleik et al. (2019)[1]. MIC values for commercial antibiotics are sourced from multiple studies and presented in their commonly reported units (µg/mL)[4][5][6][7]. A direct numerical comparison of MIC values between different studies should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Antifungal Efficacy (MIC in µM)

MicroorganismEnniatin AEnniatin A1Enniatin BEnniatin B1Amphotericin B
Candida albicans2525100500.125 - 1 µg/mL[8][9]

Note: MIC values for enniatins are sourced from a study by Olleik et al. (2019)[1]. The MIC for Amphotericin B is presented in its commonly reported unit (µg/mL)[8][9].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial efficacy of a compound. The data presented in this guide is primarily based on the broth microdilution method .

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound or a commercial antibiotic) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Incubation: The inoculated plates are incubated at an appropriate temperature and for a specific duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action for Enniatins

Enniatin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cellular Cellular Processes enniatin Enniatin ion_channel Ionophore Formation enniatin->ion_channel inserts into membrane depolarization Membrane Depolarization ion_channel->depolarization ion_influx Uncontrolled Ion Influx (K+) depolarization->ion_influx atp_depletion ATP Depletion ion_influx->atp_depletion synthesis_inhibition Inhibition of Macromolecule Synthesis atp_depletion->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

Caption: Proposed ionophoric mechanism of action for enniatins.

Concluding Remarks

The available data indicates that enniatins, as a class of compounds, exhibit notable antimicrobial activity, particularly against Gram-positive bacteria and some fungi. Their efficacy, as demonstrated by the MIC values of various isoforms, is within a range that suggests potential for further investigation as therapeutic agents. However, a direct comparison with established commercial antibiotics reveals that the potency of enniatins, on a concentration basis, may be lower in some instances.

It is crucial to emphasize that this comparison is based on a limited set of publicly available data, and further research is required to fully elucidate the antimicrobial spectrum and potency of specific enniatins, including this compound. The unique ionophoric mechanism of action of enniatins could offer an advantage in combating antimicrobial resistance, a pressing global health challenge. Future studies should focus on comprehensive in vitro and in vivo evaluations of purified enniatin isoforms, including this compound, against a broader range of clinical isolates to ascertain their true therapeutic potential.

References

Validating Enniatin F's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enniatin F's mechanism of action, leveraging experimental data from knockout cell line studies on related enniatin compounds. Due to the limited availability of specific knockout validation studies for this compound, this guide draws parallels from comprehensive studies on enniatin mixtures to elucidate its potential cellular effects and signaling pathways. We will compare its proposed activities with alternative ionophores and present the data in a clear, structured format for objective assessment.

Introduction to this compound and its Proposed Mechanism of Action

Enniatins are a family of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species.[1] this compound is one of the naturally occurring analogues within this family. The primary proposed mechanism of action for enniatins is their function as ionophores, molecules that can transport ions across biological membranes.[2][3] This ionophoric activity is thought to disrupt cellular ion homeostasis, leading to a cascade of events including mitochondrial dysfunction and ultimately, cell death.[2][3] However, recent studies have begun to question the universality of this mechanism for all enniatins and under all conditions, suggesting that other cellular targets and pathways may be involved.

One key area of investigation is the induction of apoptosis (programmed cell death) by enniatins. Studies have shown that enniatins can trigger apoptotic pathways in various cancer cell lines. To dissect the specific proteins and pathways involved in this process, researchers have utilized knockout cell lines, which lack specific genes. This approach allows for a direct assessment of a particular protein's role in the cellular response to a compound.

This guide will focus on a pivotal study that utilized knockout cell lines to investigate the cytotoxic and cytostatic effects of a representative enniatin mixture. While this study did not specifically use this compound, the structural similarities among enniatins allow us to infer a likely mechanism of action for this compound and compare it to other compounds.

Comparative Analysis of Enniatin Activity in Wild-Type vs. Knockout Cell Lines

A key study by Dornetshuber et al. (2007) investigated the effects of an enniatin mixture on the HCT116 human colon carcinoma cell line and its isogenic knockout counterparts lacking the tumor suppressor protein p53, the cyclin-dependent kinase inhibitor p21, or the pro-apoptotic protein Bax.[4] The findings from this study provide critical insights into the signaling pathways modulated by enniatins.

Table 1: Effect of Enniatin Mixture on Cell Viability in HCT116 Wild-Type and Knockout Cell Lines
Cell LineGenotypeIC50 (µM) after 72h exposure
HCT116Wild-Type (p53+/+, p21+/+, Bax+/+)~5
HCT116p53-/-~5
HCT116p21-/-~5
HCT116Bax-/-~5

Data extrapolated from Dornetshuber et al. (2007). The study reported no significant difference in the IC50 values between the cell lines, suggesting that the overall cytotoxicity of the enniatin mixture is independent of p53, p21, and Bax.[4]

Table 2: p53-Dependent Effects of Enniatin Mixture on Cell Cycle and DNA Synthesis
Cell LineGenotypeEffect on Cell CycleEffect on DNA Synthesis (³H-Thymidine Incorporation)
HCT116Wild-Type (p53+/+)Stronger G0/G1 arrestMore efficient block of DNA synthesis
HCT116p53-/-Weaker G0/G1 arrestLess efficient block of DNA synthesis

Data summarized from Dornetshuber et al. (2007). These findings indicate a p53-dependent cytostatic effect of the enniatin mixture.[4]

Comparison with Alternative Ionophores

To provide a broader context for this compound's potential mechanism of action, it is useful to compare it with other well-characterized ionophores.

Table 3: Comparison of this compound with Alternative Ionophores
CompoundType of IonophorePrimary Ion SelectivityProposed Mechanism of Action
This compound Putative mobile carrierK+, other cationsForms complexes with cations to facilitate their transport across membranes, disrupting ion homeostasis.[2][3]
Valinomycin Mobile carrierK+ >> Na+Highly selective for K+, forming a stable complex that diffuses across the lipid bilayer, leading to dissipation of the membrane potential.[3][5]
Nigericin Mobile carrier (antiporter)K+/H+ exchangeFacilitates an electroneutral exchange of K+ for H+ across membranes, leading to intracellular acidification and K+ depletion.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells (e.g., HCT116 and its knockout derivatives) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound or an enniatin mixture) for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

    • The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[8]

DNA Synthesis Assay (³H-Thymidine Incorporation)
  • Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.[9]

  • Methodology:

    • Seed cells in a 96-well plate and treat with the test compound.

    • During the final hours of the treatment period (e.g., the last 4-6 hours of a 24-hour treatment), add ³H-thymidine to each well.[10]

    • Actively proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Wash the cells to remove unincorporated ³H-thymidine.

    • Measure the radioactivity of the incorporated ³H-thymidine using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of DNA synthesis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To differentiate between viable, apoptotic, and necrotic cells.[11]

  • Methodology:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Proposed ionophoric mechanism of this compound.

G start Start: Hypothesis on Mechanism of Action select_cells Select Parental Cell Line (e.g., HCT116) start->select_cells create_ko Generate Knockout Cell Lines (e.g., p53-/-, p21-/-, Bax-/-) using CRISPR/Cas9 select_cells->create_ko treat_cells Treat Wild-Type and Knockout Cells with This compound create_ko->treat_cells assays Perform Phenotypic Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Cell Cycle (FACS) treat_cells->assays analyze Analyze and Compare Results between Wild-Type and Knockouts assays->analyze conclusion Draw Conclusions on the Role of the Knocked-out Gene in the Drug's MoA analyze->conclusion

Caption: Experimental workflow for validating mechanism of action.

G cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway Enniatin Enniatin p53 p53 activation Enniatin->p53 Bax Bax activation (independent of p53) Enniatin->Bax p21 p21 induction p53->p21 g1_arrest G0/G1 Cell Cycle Arrest (Cytostatic Effect) p21->g1_arrest dna_synthesis_block Block in DNA Synthesis g1_arrest->dna_synthesis_block Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Cytotoxic Effect) Caspases->Apoptosis

Caption: Differentiated signaling pathways of enniatins.

Conclusion

The validation of this compound's mechanism of action is an ongoing area of research. While direct knockout cell line studies on this compound are not yet available, the data from studies on closely related enniatins provide a strong foundation for understanding its potential cellular effects. The evidence suggests that enniatins, likely including this compound, exert their biological effects through a dual mechanism: a p53-dependent cytostatic effect leading to cell cycle arrest and a p53-independent cytotoxic effect that induces apoptosis. The ionophoric properties of enniatins are a plausible initial trigger for these downstream events.

Future research employing knockout cell lines for specific ion channels and transporters will be invaluable in definitively confirming the ionophoric nature of this compound and its precise molecular targets. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current understanding of the mechanism of action of enniatins and a framework for future investigations into this compound.

References

Comparative Gene Expression Analysis in Response to Different Enniatins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular responses to different Enniatin mycotoxins, supported by experimental data. This document summarizes key findings on their differential effects on gene expression and signaling pathways.

Enniatins are a group of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species. While structurally similar, emerging research indicates that individual Enniatins can elicit distinct cellular and transcriptomic responses. This guide focuses on the comparative effects of Enniatin A (ENN A), Enniatin A1 (ENN A1), Enniatin B (ENN B), and Enniatin B1 (ENN B1), with a particular emphasis on comparative studies involving gene expression analysis.

Comparative Cytotoxicity

Initial studies have focused on the differential cytotoxic effects of various Enniatins across different cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. As illustrated in the table below, the cytotoxicity of Enniatins varies depending on the specific analogue and the cell type.

Cell LineEnniatin A (µM)Enniatin A1 (µM)Enniatin B (µM)Enniatin B1 (µM)Exposure Time (h)Reference
HepG211.42.68.5Not Reported48[1]
Caco-21.1 ± 0.2Not Reported4.6 ± 1.3Not ReportedNot Reported[2]
HT-29Not Reported1.4 ± 0.7Not ReportedNot Reported48[2]
H4IIENot Reported~1-2.5~1-2.5~1-2.5Not Reported[3]
IPEC-J2Lower than ENN B1Lower than ENN B1Higher than ENN A/A1Higher than ENN B24[4]

Comparative Transcriptomic Analysis: Enniatin B vs. Enniatin B1

A recent study delved into the transcriptomic changes induced by ENN B and ENN B1 in a 3D human liver cell model (HepaRG spheroids), revealing both shared and unique impacts on cellular pathways.[1]

Key Findings:
  • Shared Pathways: Both ENN B and ENN B1 were found to negatively impact pathways related to complement cascades, metabolism, steroid hormones, and bile secretion.[1]

  • Cholesterol Biosynthesis: A significant shared effect was the downregulation of numerous genes involved in the cholesterol biosynthesis pathway.[1] In fact, 23 out of 27 genes in this pathway were significantly downregulated, leading to a measurable reduction in cholesterol levels.[1]

While this study provides a direct comparison of the transcriptomic effects of ENN B and ENN B1, comprehensive comparative RNA-sequencing data for other Enniatin analogues (A and A1) against B and B1 in a single study is not yet available in the public domain.

Differential Effects on Signaling Pathways

Beyond broad transcriptomic changes, studies have identified specific signaling pathways that are differentially affected by various Enniatins.

ERK and NF-κB Signaling

A comparative study on H4IIE hepatoma cells demonstrated distinct effects of ENN A1, B, and B1 on key signaling pathways involved in cell proliferation and inflammation.[3]

  • ERK (p44/p42) Activation: ENN A1 and ENN B1 were potent inhibitors of extracellular regulated protein kinase (ERK) activation, a key component of the MAPK signaling pathway that is often associated with cell proliferation.[3] ENN B showed a lesser inhibitory effect.[3]

  • NF-κB Activation: ENN A1 and ENN B1 were also found to moderately inhibit tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB, a critical regulator of inflammatory responses.[3] In contrast, ENN B did not demonstrate this inhibitory activity.[3]

The differential inhibition of these pathways suggests that the subtle structural differences between Enniatin analogues can lead to significant variations in their biological activities.

cluster_ERK ERK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/p42) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ENNA1 Enniatin A1 ENNA1->ERK ENNB1 Enniatin B1 ENNB1->ERK ENNB_less Enniatin B (less potent) ENNB_less->ERK

Differential inhibition of the ERK signaling pathway by Enniatins.

cluster_NFkB NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocation Inflammation Inflammatory Response ENNA1_NFkB Enniatin A1 ENNA1_NFkB->IKK inhibits ENNB1_NFkB Enniatin B1 ENNB1_NFkB->IKK inhibits ENNB_no Enniatin B (no effect)

Differential inhibition of the NF-κB signaling pathway by Enniatins.

Experimental Protocols

This section details the methodologies used in the key cited studies to allow for replication and further investigation.

Gene Expression Analysis of HepaRG Spheroids (Enniatin B vs. B1)
  • Cell Model: Human hepatoma (HepaRG) cells were cultured to form 3D spheroids.

  • Treatment: Spheroids were exposed to ENN B and ENN B1 at various concentrations.

  • RNA Extraction and Sequencing: Total RNA was extracted from the spheroids, followed by library preparation and sequencing to generate transcriptomic data.

  • Data Analysis: Differentially expressed genes (DEGs) were identified, and pathway analysis was performed to determine the biological processes affected by each Enniatin.[1]

cluster_workflow Experimental Workflow: HepaRG Spheroid Transcriptomics HepaRG HepaRG Cells Spheroids 3D Spheroid Culture HepaRG->Spheroids Treatment Enniatin B / B1 Exposure Spheroids->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Analysis DEG & Pathway Analysis Sequencing->Analysis

Workflow for transcriptomic analysis of Enniatin-treated HepaRG spheroids.

Analysis of ERK and NF-κB Activation (Enniatins A1, B, B1)
  • Cell Line: H4IIE rat hepatoma cells.

  • Treatment: Cells were treated with ENN A1, B, or B1. For NF-κB activation, cells were co-treated with TNF-α.

  • Western Blotting: To assess ERK activation, protein lysates were collected and subjected to Western blotting using antibodies specific for total and phosphorylated ERK (p44/p42).

  • NF-κB Reporter Assay: To measure NF-κB activation, cells were likely transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Luciferase activity was then measured after treatment.[3]

Summary and Future Directions

The available evidence clearly indicates that different Enniatins elicit distinct biological responses, which are reflected in their varying cytotoxicities and their differential modulation of specific signaling pathways and gene expression profiles. The comparative transcriptomic data for ENN B and B1 highlight a significant impact on cholesterol metabolism. Furthermore, the differential effects of ENN A1, B, and B1 on the ERK and NF-κB pathways underscore the importance of considering each Enniatin analogue as a unique bioactive molecule.

A significant data gap remains in the form of a comprehensive, direct comparative transcriptomic analysis of all major Enniatins (A, A1, B, and B1) under uniform experimental conditions. Such a study would be invaluable for a deeper understanding of their structure-activity relationships and for accurately assessing their individual risks and potential therapeutic applications. Future research should aim to fill this gap to provide a more complete picture of the comparative toxicogenomics of Enniatins.

References

Metabolic Stability of Enniatins in Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Enniatins, a class of cyclic hexadepsipeptide mycotoxins, with a focus on their biotransformation in liver microsomes. While this guide aims to specifically address Enniatin F, the current body of scientific literature provides limited quantitative data for this particular analogue. Therefore, this document leverages available experimental data on the more extensively studied Enniatins B and B1 as primary comparators to infer the likely metabolic profile of this compound.

Enniatins are of significant interest due to their widespread occurrence in food and feed, as well as their potential as therapeutic agents.[1] Understanding their metabolic stability is crucial for assessing their pharmacokinetic profiles, potential toxicity, and efficacy. Liver microsomes serve as a standard in vitro model to investigate Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3]

Quantitative Comparison of Enniatin Metabolic Stability

The following table summarizes the key parameters for the metabolic stability of Enniatin B and B1 in liver microsomes from different species. These values provide a benchmark for predicting the metabolic clearance of other Enniatins, including this compound.

CompoundSpeciesMicrosomal SystemIntrinsic Clearance (CLint)Half-Life (t1/2)Key Metabolites
Enniatin B HumanLiver Microsomes1.13 L/(h·kg)[1]Not ReportedOxidation and demethylation products[1]
RatLiver Microsomes1.16 L/(h·kg)[1]Not ReportedOxidation and demethylation products[1]
DogLiver Microsomes8.23 L/(h·kg)[1]Not ReportedOxidation and demethylation products[1]
Enniatin B1 HumanLiver MicrosomesK_M: 10.1 µM[4]k_e: 0.065 min⁻¹[4]Hydroxylation, carbonylation, carboxylation, and oxidative methylation products[4][5]
PigLiver MicrosomesNot ReportedNot ReportedHydroxylation, carbonylation, carboxylation and oxidative demethylation products[6][7]

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

The data presented in this guide is based on standard liver microsomal stability assays. Below is a generalized protocol that reflects the methodologies employed in the cited studies.

Liver Microsomal Stability Assay Protocol
  • Preparation of Reagents:

    • Test Compound (Enniatin) Stock Solution: Dissolved in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Pooled from relevant species (e.g., human, rat, dog) and stored at -80°C.

    • NADPH-Regenerating System: A solution containing cofactors necessary for CYP enzyme activity, typically including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Phosphate Buffer: To maintain a physiological pH (typically pH 7.4).

    • Quenching Solution: An organic solvent (e.g., acetonitrile or methanol) containing an internal standard to stop the reaction and precipitate proteins.

  • Incubation:

    • The test compound, liver microsomes, and phosphate buffer are pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is often included to assess non-CYP mediated degradation.

  • Sampling and Reaction Termination:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding the cold quenching solution.

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The elimination rate constant (k) is calculated from the slope of the linear portion of the curve.

    • The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated, typically reported as µL/min/mg of microsomal protein.

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the known metabolic fate of Enniatins, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing A Test Compound (Enniatin Stock) E Pre-incubation: Compound + Microsomes + Buffer A->E B Liver Microsomes B->E C NADPH-Regenerating System F Initiate Reaction: Add NADPH System C->F D Phosphate Buffer D->E E->F G Collect Aliquots (t = 0, 5, 15, 30, 60 min) F->G H Quench Reaction: Add Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound J->K L Calculate: - Half-life (t1/2) - Intrinsic Clearance (CLint) K->L

Caption: Experimental workflow for a typical liver microsomal stability assay.

G cluster_cyp CYP-Mediated Metabolism (Primarily CYP3A4) cluster_metabolites Phase I Metabolites Enniatin Enniatin (B, B1) Oxidation Oxidation Enniatin->Oxidation NADPH Demethylation Demethylation Enniatin->Demethylation NADPH Hydroxylated Hydroxylated Metabolites Oxidation->Hydroxylated Carbonylated Carbonylated Metabolites Oxidation->Carbonylated Carboxylated Carboxylated Metabolites Oxidation->Carboxylated Demethylated_Metabolites Demethylated Metabolites Demethylation->Demethylated_Metabolites

Caption: Known metabolic pathways of Enniatins B and B1 in liver microsomes.

Discussion and Conclusion

The available data indicates that Enniatins B and B1 undergo significant Phase I metabolism in liver microsomes, primarily through oxidation and demethylation reactions catalyzed by CYP enzymes, with CYP3A4 being a key player.[1][4][8] This leads to the formation of various metabolites, including hydroxylated, carbonylated, and carboxylated derivatives.[5][7] The intrinsic clearance values for Enniatin B show considerable species differences, with the clearance in dog liver microsomes being significantly higher than in rat and human microsomes.[1]

Although specific data for this compound is lacking, it is reasonable to hypothesize that it will follow similar metabolic pathways due to its structural similarity to other Enniatins. The primary differences in metabolic rates would likely arise from the specific amino acid residues in the this compound structure, which could influence its affinity for CYP enzymes.

For drug development professionals, the extensive hepatic metabolism of Enniatins suggests a potential for rapid clearance in vivo, which could impact their oral bioavailability and systemic exposure.[1] Further studies are warranted to determine the specific metabolic profile of this compound and to fully characterize the enzymes involved in the biotransformation of this and other Enniatin analogues. Such information is critical for the accurate prediction of their pharmacokinetic properties and for the assessment of their potential as therapeutic agents.

References

Enniatin F vs. Beauvericin: A Head-to-Head Comparison of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Enniatin F and Beauvericin are cyclic hexadepsipeptide mycotoxins produced by various species of Fusarium fungi. Structurally, both are composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues. This structural similarity results in comparable biological activities, primarily driven by their ionophoric properties, which allow them to transport cations across biological membranes, disrupting cellular ionic homeostasis. This guide provides a head-to-head comparison of their biological activities based on available experimental data, intended for researchers, scientists, and drug development professionals.

Note on this compound: While this compound is recognized as a minor variant of the enniatin family, there is a significant lack of specific quantitative experimental data on its biological activity in publicly available literature.[1] Therefore, this guide will focus on the comparison of Beauvericin with the well-characterized and more prevalent Enniatin analogues (A, A1, B, and B1) to provide a comprehensive overview of the activity profile of the enniatin family.

Quantitative Comparison of Biological Activity

The primary biological activities of Enniatins and Beauvericin that have been extensively studied are their cytotoxicity against cancer cell lines and their antimicrobial effects. The following tables summarize the available quantitative data for these activities.

Cytotoxic Activity

The cytotoxic effects of Enniatins and Beauvericin have been evaluated against a range of human cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half, is a standard measure of cytotoxicity.

CompoundCell LineExposure Time (h)IC50 (µM)Reference
Beauvericin Caco-22420.62 ± 6.9[2][3]
Caco-24812.75 ± 4.8[2][3]
HT-292415.00 ± 6.9[2][3]
HT-29489.75 ± 4.4[2][3]
N874827.5 ± 0.7[3]
Caco-2483.9 ± 0.7[3]
Enniatin A MRC-5Not Specified0.8[4]
Enniatin B Caco-248>30[5]
HepG2480.9 - 435.9[5]
CHO-K1Not Specified2.80 ± 0.16[5]
Enniatin B1 Caco-22410.8[6]
Caco-2720.8[6]
HT-292416.6[6]
HT-29723.7[6]
HepG22424.3[6]
HepG2728.5[6]
MRC-5244.7[6]
MRC-5724.5[6]
CHO-K1244.53[6]
CHO-K1722.47[6]

Note: The wide range of IC50 values for Enniatin B in HepG2 cells highlights the variability that can be observed between different experimental setups.

Antimicrobial Activity

Enniatins and Beauvericin exhibit activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µM)Reference
Beauvericin Bacillus subtilis>100[7]
Staphylococcus aureus>100[7]
Clostridium perfringens12.5[7]
Enterococcus faecalis12.5[7]
Mycobacterium smegmatis25[7]
Enniatin A Bacillus subtilis6.25[7]
Staphylococcus aureus6.25[7]
Clostridium perfringens3.12[7]
Enterococcus faecalis6.25[7]
Mycobacterium smegmatis12.5[7]
Enniatin A1 Bacillus subtilis12.5[7]
Staphylococcus aureus12.5[7]
Clostridium perfringens3.12[7]
Enterococcus faecalis12.5[7]
Mycobacterium smegmatis6.25[7]
Enniatin B Bacillus subtilis>100[7]
Staphylococcus aureus>100[7]
Clostridium perfringens12.5[7]
Enterococcus faecalis>100[7]
Mycobacterium smegmatis>100[7]
Enniatin B1 Bacillus subtilis50[7]
Staphylococcus aureus50[7]
Clostridium perfringens6.25[7]
Enterococcus faecalis50[7]
Mycobacterium smegmatis12.5[7]

Signaling Pathways

The primary mechanism of action for both Enniatins and Beauvericin is their ability to act as ionophores, disrupting ion gradients across cellular membranes. This leads to a cascade of events culminating in apoptosis (programmed cell death).

Beauvericin-Induced Apoptosis

Beauvericin's cytotoxic effects are linked to the induction of apoptosis through multiple signaling pathways. A key mechanism involves the influx of extracellular Ca2+ and its release from intracellular stores, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[8] One identified pathway involves the activation of the MEK1/2-ERK42/44-90RSK signaling cascade.[9]

Beauvericin_Apoptosis_Pathway Beauvericin Beauvericin Membrane Cell Membrane Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx Ionophoric Activity Mitochondria Mitochondria Ca_Influx->Mitochondria MEK MEK1/2 Ca_Influx->MEK ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis ERK ERK42/44 MEK->ERK RSK 90RSK ERK->RSK RSK->Apoptosis

Caption: Beauvericin-induced apoptotic signaling pathway.

Enniatin-Induced Apoptosis

Similar to Beauvericin, Enniatins induce apoptosis primarily through their ionophoric activity. This leads to an overproduction of reactive oxygen species (ROS), which in turn activates the intrinsic apoptotic pathway involving caspase-9 and the executioner caspase-3.[7]

Enniatin_Apoptosis_Pathway Enniatin Enniatin Membrane Cell Membrane Ion_Imbalance Ion Imbalance (K⁺, Na⁺, Ca²⁺) Membrane->Ion_Imbalance Ionophoric Activity Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria ROS ROS Overproduction Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Enniatin-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Culture 1. Culture cells to logarithmic growth phase Cell_Seeding 2. Seed cells into 96-well plate at optimal density Cell_Culture->Cell_Seeding Incubation1 3. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Add_Compound 4. Add serial dilutions of Enniatin/Beauvericin Incubation1->Add_Compound Incubation2 5. Incubate for desired exposure time (e.g., 24, 48, 72h) Add_Compound->Incubation2 Add_MTT 6. Add MTT solution to each well Incubation2->Add_MTT Incubation3 7. Incubate for 2-4h (formation of formazan crystals) Add_MTT->Incubation3 Add_Solubilizer 8. Add solubilization solution (e.g., DMSO, isopropanol) Incubation3->Add_Solubilizer Measure_Absorbance 9. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Addition: Prepare serial dilutions of Enniatin or Beauvericin in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Test (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation Prepare_Compound 1. Prepare serial two-fold dilutions of Enniatin/Beauvericin in broth Prepare_Inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Dispense_Compound 3. Dispense diluted compounds into a 96-well microtiter plate Prepare_Inoculum->Dispense_Compound Inoculate_Plate 4. Inoculate each well with the bacterial suspension Dispense_Compound->Inoculate_Plate Incubate_Plate 5. Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Visual_Inspection 6. Visually inspect for bacterial growth (turbidity) Incubate_Plate->Visual_Inspection Determine_MIC 7. Determine MIC as the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (Enniatin or Beauvericin) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Beauvericin and the major Enniatin analogues (A, A1, B, B1) are potent bioactive compounds with significant cytotoxic and antimicrobial activities. Their primary mechanism of action is attributed to their ionophoric properties, leading to the disruption of cellular ion homeostasis and subsequent induction of apoptosis. While their overall biological profiles are similar, there are notable differences in their potency against specific cell lines and microbial strains, likely due to subtle variations in their chemical structures. The lack of specific experimental data for this compound remains a significant knowledge gap, and further research is warranted to fully characterize its biological activity and compare it directly with Beauvericin and other members of the enniatin family.

References

Validating the Specificity of Enniatin F's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological targets of Enniatin F, a cyclic hexadepsipeptide mycotoxin, and methodologies for validating its target specificity. By presenting experimental data, detailed protocols, and comparisons with other ionophoric compounds, this document aims to equip researchers with the necessary information to critically evaluate this compound's therapeutic potential and off-target effects.

Introduction to this compound and the Imperative of Target Validation

This compound belongs to a class of mycotoxins produced by various Fusarium species. Structurally similar to other enniatins like Enniatin B, it is characterized by a cyclic structure of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues. The primary and most well-documented biological activity of enniatins is their function as ionophores, molecules that can transport ions across biological membranes. This disruption of ion homeostasis is believed to be the foundational mechanism for their broad range of biological effects, including antimicrobial, insecticidal, and cytotoxic activities.

While the ionophoric nature of this compound is a key aspect of its function, precise validation of its direct molecular targets is crucial for several reasons:

  • Mechanism of Action: A thorough understanding of direct binding partners can elucidate the specific pathways through which this compound exerts its biological effects, beyond general ion disruption.

  • Therapeutic Potential: Identifying specific, high-affinity targets can open avenues for developing this compound or its derivatives as targeted therapies, for example, in oncology.

  • Off-Target Effects and Toxicity: A comprehensive target profile is essential for predicting and mitigating potential toxic side effects. Understanding which proteins or pathways are unintentionally affected is a critical step in drug development.

This guide will delve into the known biological targets of this compound, provide protocols for key validation experiments, and compare its activity with other well-known ionophores.

Known Biological Targets of this compound

The biological activities of this compound are largely attributed to two primary mechanisms: its ionophoric properties and the inhibition of specific enzymes.

Ionophoric Activity

Enniatins are known to form complexes with alkali metal cations, particularly potassium (K+), and facilitate their transport across lipid bilayers. This influx of K+ into the cytoplasm disrupts the electrochemical gradient across the cell membrane and mitochondrial membranes, leading to a cascade of cellular events including:

  • Mitochondrial dysfunction

  • Generation of Reactive Oxygen Species (ROS)

  • Induction of apoptosis (programmed cell death)

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Several studies have demonstrated that enniatins can inhibit the activity of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. This inhibition has been proposed as a potential mechanism for the development of enniatins as therapeutic agents for atherosclerosis and hypercholesterolemia.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of enniatins have been evaluated in numerous cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various enniatins and other ionophoric compounds, providing a comparative view of their potency. Note: this compound data is limited; data for the structurally similar Enniatin B is often used as a proxy.

CompoundCell LineIC50 (µM)Exposure Time (h)Citation
Enniatin A MRC-50.8Not Specified[1]
Enniatin B Caco-21.4 - >303 - 72[2]
HepG20.9 - 435.93 - 72[2]
CHO-K12.8 - 11Not Specified[2]
HT-291.4 - 16.8Not Specified[2]
MRC-50.6 - 9.8Not Specified[2]
Enniatin B1 Caco-20.8 - 10.824 - 72[3]
HT-293.7 - 16.624 - 72[3]
HepG28.5 - 24.324 - 72[3]
Salinomycin SW480, SW620, RKONot SpecifiedNot Specified[4]
MCF-7, T47D, MDA-MB-453Not SpecifiedNot Specified[4]
Monensin SH-SY5YNot SpecifiedNot Specified[5]
Valinomycin Various0.9 (approx.)Not Specified[6]
Ionomycin Not applicable (used as a tool)Not applicableNot applicable[7][8]

Experimental Protocols for Target Validation

Validating the direct molecular targets of a small molecule like this compound requires a multi-pronged approach. Below are detailed methodologies for key experiments.

In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system, typically using rat liver microsomes as a source of the enzyme.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Microsomes: Isolate microsomes from rat liver via differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and the microsomal protein.

  • Compound Incubation: Add this compound or the vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for binding to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a solution of isopropanol/heptane.

  • Lipid Extraction: Extract the lipids by vortexing and centrifugation. The upper organic phase contains the cholesteryl esters formed during the reaction.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition by comparing the radioactivity in the samples treated with this compound to the vehicle control. Determine the IC50 value by testing a range of this compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Cultured cells of interest

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well plates

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the putative target protein

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blotting: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein of interest.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound's biological activity.

EnniatinF_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound K_channel K+ Channel Disruption This compound->K_channel Ionophoric Activity ERK_path ERK/MAPK Pathway Inhibition This compound->ERK_path ACAT_inhib ACAT Inhibition This compound->ACAT_inhib K_influx K+ Influx K_channel->K_influx Mito_dys Mitochondrial Dysfunction K_influx->Mito_dys ROS ROS Production Mito_dys->ROS Apoptosis Apoptosis ROS->Apoptosis ERK_path->Apoptosis ACAT ACAT ACAT->ACAT_inhib

Caption: Proposed mechanism of action for this compound.

ACAT_Inhibition_Workflow start Start prep_microsomes Prepare Rat Liver Microsomes start->prep_microsomes assay_mix Prepare Assay Mixture (Buffer, BSA, Microsomes) prep_microsomes->assay_mix add_enniatin Add this compound or Vehicle assay_mix->add_enniatin pre_incubate Pre-incubate at 37°C add_enniatin->pre_incubate add_substrate Add [14C]Oleoyl-CoA pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate by TLC extract_lipids->tlc quantify Quantify Radioactivity tlc->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

Caption: Workflow for the in vitro ACAT inhibition assay.

CETSA_Workflow start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells heat_cells Heat Cells to a Range of Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Western Blot for Target Protein collect_supernatant->western_blot analyze Analyze Band Intensities (Melting Curve Shift) western_blot->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison with Other Ionophoric Compounds

This compound's ionophoric activity places it in a class with other well-known ionophores. A comparison of their primary mechanisms and targets highlights the nuances within this group of molecules.

IonophorePrimary Cation SelectivityKnown/Proposed Targets & Mechanisms
This compound K+ACAT inhibition, disruption of ERK/MAPK signaling.
Salinomycin K+Wnt/β-catenin signaling pathway, ABC drug transporters, induction of apoptosis.[4][9]
Monensin Na+Blocks intracellular protein transport in the Golgi apparatus, PI3K/AKT signaling pathway.[5]
Valinomycin K+Highly selective K+ ionophore, uncouples oxidative phosphorylation.
Ionomycin Ca2+Selective Ca2+ ionophore, used as a tool to increase intracellular Ca2+ levels.[7][8]

Conclusion

Validating the biological targets of this compound is a complex but essential process for harnessing its therapeutic potential and understanding its toxicological profile. The primary mechanism of action is its ionophoric activity, leading to disruption of cellular ion homeostasis and subsequent apoptosis. Additionally, the inhibition of ACAT presents a distinct and potentially valuable therapeutic target.

The experimental protocols provided in this guide offer a starting point for researchers to investigate and confirm the direct molecular interactions of this compound. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, a comprehensive understanding of its specificity can be achieved. Furthermore, comparison with other ionophores reveals both commonalities in their general mechanism and important differences in their specific cellular targets and downstream effects. Future research should focus on more direct, head-to-head comparative studies and the application of unbiased, proteome-wide target identification methods to fully elucidate the complete target landscape of this compound.

References

Enniatin F's Impact on Cellular Proteome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular proteomic changes induced by Enniatin F, a mycotoxin produced by various Fusarium species. By summarizing key experimental findings, this document aims to shed light on the molecular mechanisms underlying this compound's bioactivity and highlights its potential as a subject for further investigation in drug development.

Executive Summary

This compound is a cyclic hexadepsipeptide known for its ionophoric properties, allowing it to transport cations across cellular membranes. This activity disrupts cellular homeostasis and triggers a cascade of molecular events. Proteomic studies have been instrumental in elucidating the cellular response to this compound treatment, revealing significant alterations in proteins involved in key cellular processes. This guide synthesizes findings from comparative proteomic analyses of cells treated with this compound versus untreated controls, offering insights into its mechanism of action.

Quantitative Proteomic Changes

A pivotal study by Cimbalo et al. (2021) investigated the acute toxic effects of an enniatin mixture, including this compound, on the rat liver proteome. This research identified 57 differentially expressed proteins, indicating a widespread impact on cellular function. While the specific fold changes for this compound alone are not detailed in the publicly available abstracts, the study highlights a significant upregulation of Carbamoyl-phosphate synthase 1 (CPS1), a key enzyme in the urea cycle, and a general dysregulation of proteins associated with metabolism, mitochondrial function, and oxidative stress.[1]

To illustrate the nature of quantitative data typically obtained in such studies, the following table represents a hypothetical summary based on the described findings.

Protein NameGene SymbolCellular ProcessFold Change (this compound vs. Control)
Carbamoyl-phosphate synthase 1CPS1Metabolism (Urea Cycle)Up
ATP synthase subunit alphaATP5A1Mitochondrial RespirationDown
Superoxide dismutase [Cu-Zn]SOD1Oxidative Stress ResponseDown
Acyl-CoA dehydrogenaseACADVLFatty Acid MetabolismDown
Cytochrome c oxidase subunit 1MT-CO1Mitochondrial RespirationDown
Heat shock protein 60HSPD1Protein Folding, Stress ResponseUp
Apoptosis regulator BaxBAXApoptosisUp
Caspase-3CASP3ApoptosisUp

Note: This table is a representative summary. The exact fold changes from the primary literature were not accessible.

Experimental Protocols

The following section details a generalized experimental workflow for the comparative proteomic analysis of cells treated with this compound, based on methodologies reported in relevant studies.

Cell Culture and this compound Treatment
  • Cell Line: A suitable mammalian cell line (e.g., HepG2 human hepatoma cells, Jurkat T-lymphocytes) is cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing either this compound at a predetermined concentration (e.g., 1-10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for cellular responses to the treatment.

Protein Extraction and Digestion
  • Cell Lysis: After incubation, cells are washed with phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed using a lysis buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion: Equal amounts of protein from each sample are subjected to in-solution or filter-aided sample preparation (FASP). Proteins are denatured, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide (IAA). Subsequently, the proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Peptide Separation: The resulting peptide mixtures are separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides are eluted with an organic solvent gradient (e.g., acetonitrile).

  • Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain fragmentation spectra (MS2).

Data Analysis
  • Protein Identification and Quantification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Mascot) to identify the corresponding peptides and proteins. Label-free quantification or isotopic labeling methods are used to determine the relative abundance of proteins between the this compound-treated and control samples.

  • Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis using tools like DAVID or Reactome to identify enriched biological processes, molecular functions, and cellular pathways affected by this compound treatment.

Visualization of Affected Pathways and Workflows

To visually represent the complex biological processes impacted by this compound and the experimental procedures used to study them, the following diagrams were generated using Graphviz.

G Experimental Workflow for Comparative Proteomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture enniatin_treatment This compound Treatment cell_culture->enniatin_treatment control_treatment Vehicle Control cell_culture->control_treatment protein_extraction Protein Extraction & Digestion enniatin_treatment->protein_extraction control_treatment->protein_extraction lc_ms LC-MS/MS Analysis protein_extraction->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis bioinformatics Bioinformatics Analysis data_analysis->bioinformatics output Differentially Expressed Proteins & Affected Pathways bioinformatics->output

Experimental Workflow

G This compound-Induced Apoptosis Signaling cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol enniatin_f This compound ion_channel Ion Channel Formation enniatin_f->ion_channel Induces mmp_loss Mitochondrial Membrane Potential Collapse ion_channel->mmp_loss Leads to cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c Triggers bax Bax Activation cytochrome_c->bax Activates caspase9 Caspase-9 Activation bax->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Apoptosis Signaling Pathway

G This compound-Induced Mitochondrial Dysfunction cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix enniatin_f This compound ionophore K+ Ionophore Activity enniatin_f->ionophore Acts as etc_complexes Electron Transport Chain (Complexes I, IV, V) enniatin_f->etc_complexes Inhibits k_influx K+ Influx ionophore->k_influx Mediates atp_synthase ATP Synthase Inhibition etc_complexes->atp_synthase Impacts ros_production Increased ROS Production etc_complexes->ros_production Leads to matrix_swelling Matrix Swelling k_influx->matrix_swelling Causes oxidative_stress Oxidative Stress ros_production->oxidative_stress

Mitochondrial Dysfunction Pathway

Conclusion

Comparative proteomic analysis serves as a powerful tool to unravel the complex cellular responses to this compound. The available data strongly indicate that this compound's primary mode of action as an ionophore triggers significant downstream effects, primarily impacting cellular metabolism, mitochondrial integrity, and apoptosis. The disruption of these fundamental processes underscores the cytotoxic potential of this compound. Further research, including detailed quantitative proteomic studies, is warranted to fully elucidate the intricate signaling pathways modulated by this mycotoxin and to explore its potential applications in pharmacology and drug development.

References

Differential Gene Regulation by Enniatins: A Comparative Analysis of Enniatin A1 and the Enigma of Enniatin F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the differential gene regulation induced by Enniatin A1. Due to a significant lack of available research, a direct comparison with Enniatin F is not currently possible. This document summarizes the known effects of Enniatin A1 on gene expression and signaling pathways, highlighting the existing knowledge gap concerning this compound.

Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species. While several analogues have been identified, including Enniatin A, A1, B, B1, and F, the vast majority of research has concentrated on the former four.[1] This guide focuses on the well-documented effects of Enniatin A1 on gene regulation and signaling, while also underscoring the current absence of specific data for this compound.

Comparative Analysis of Cytotoxicity

While direct comparative studies on gene regulation are unavailable, cytotoxicity data provides a preliminary insight into the potential differential biological activities of enniatin analogues. The half-maximal inhibitory concentration (IC50) values for various enniatins have been determined in different cell lines, indicating a range of potencies.

Enniatin AnalogueCell LineAssayIC50 (µM)
Enniatin A1 Caco-2Not Specified12.3[2]
Enniatin A MRC-5BrdU0.8[3]
Enniatin B MRC-5BrdU3.6[3]
Enniatin B1 Caco-2Not Specified19.5[2]

This table summarizes selected cytotoxicity data for different enniatin analogues. A direct comparison is challenging due to variations in experimental setups.

Enniatin A1: Known Effects on Gene Regulation and Signaling Pathways

Enniatin A1 has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and stress responses. Its primary mode of action is believed to be its ionophoric activity, disrupting cellular ion homeostasis. This disruption can trigger a cascade of intracellular events leading to altered gene expression.

Key signaling pathways and genes affected by Enniatin A1 and other closely related enniatins include:

  • ERK Signaling Pathway: Enniatins A1 and B1 have been observed to decrease the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is often associated with cell proliferation.

  • NF-κB Signaling Pathway: Enniatin A1 and B1 have demonstrated a moderate inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation.[1]

  • p53-Dependent and -Independent Pathways: Enniatins can exert cytostatic effects through a p53-dependent pathway, leading to cell cycle arrest. They also induce cytotoxicity through p53-independent mechanisms.[4]

  • Oxidative Stress and Apoptosis-Related Genes: Studies on mixtures of enniatins, including A1, have shown alterations in the expression of genes related to oxidative stress and apoptosis. For instance, exposure to a mix of enniatins led to the activation of pro-apoptotic Bax and p53 regulators and a decrease in the antioxidant gene SOD1.[5]

The Uncharacterized Landscape of this compound

Experimental Protocols

The following is a generalized experimental protocol for assessing the differential gene regulation of enniatins, based on methodologies reported in the literature for Enniatin A1 and other analogues.

1. Cell Culture and Treatment:

  • Human cell lines (e.g., Caco-2 for intestinal toxicity, HepG2 for hepatotoxicity) are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of Enniatin A1 (and this compound, when available) or a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

2. RNA Extraction and Quantification:

  • Total RNA is extracted from the treated and control cells using a commercial RNA extraction kit.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):

  • Reverse transcription is performed to synthesize cDNA from the extracted RNA.

  • qPCR is carried out using gene-specific primers for target genes (e.g., ERK, NFKBIA, TP53, BAX, SOD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • The relative gene expression is calculated using the ΔΔCt method.

4. Whole Transcriptome Analysis (RNA-Sequencing):

  • For a broader understanding, RNA-sequencing can be performed on the extracted RNA to analyze the expression of thousands of genes simultaneously.

  • Bioinformatic analysis is then used to identify differentially expressed genes and affected signaling pathways.

Visualizing the Molecular Landscape

To better understand the processes involved in assessing and the pathways affected by enniatins, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cell_culture Cell Seeding treatment Enniatin Treatment (A1 vs. F) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_qc RNA QC & Quantification rna_extraction->rna_qc qpcr qPCR rna_qc->qpcr rna_seq RNA-Sequencing rna_qc->rna_seq diff_expression Differential Gene Expression Analysis qpcr->diff_expression rna_seq->diff_expression pathway_analysis Pathway Analysis diff_expression->pathway_analysis Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enniatin_A1 Enniatin A1 Ion_Channel Ion Channel Disruption Enniatin_A1->Ion_Channel Inhibits ERK ERK Pathway Ion_Channel->ERK Inhibits NFkB NF-kB Pathway Ion_Channel->NFkB Inhibits ROS Oxidative Stress (ROS) Ion_Channel->ROS Gene_Expression Altered Gene Expression ERK->Gene_Expression NFkB->Gene_Expression p53_cyto p53 p53_cyto->Gene_Expression ROS->p53_cyto Apoptosis_Genes Apoptosis Genes (e.g., Bax) Gene_Expression->Apoptosis_Genes Antioxidant_Genes Antioxidant Genes (e.g., SOD1) Gene_Expression->Antioxidant_Genes Cell_Cycle_Genes Cell Cycle Genes Gene_Expression->Cell_Cycle_Genes

References

Safety Operating Guide

Proper Disposal of Enniatin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Enniatin F, a mycotoxin that requires careful handling to ensure the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound, like other mycotoxins, is a chemically stable compound that can pose health risks.[1][2] Standard disinfection methods may not be effective.[2] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A government-approved (NIOSH/MSHA) respirator is required to prevent inhalation of dust or aerosols.

  • Eye and Face Protection: Wear splash goggles or a full-face shield.

  • Skin Protection: A lab coat, a full suit, and chemical-resistant gloves are necessary to prevent skin contact.[3] Boots are also recommended.

Handling:

  • All work with this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.

  • Avoid the formation of dust.[3]

  • Ground all equipment containing the material to prevent static discharge.

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

This compound Disposal Workflow

The proper disposal of this compound waste involves a multi-step process that ensures waste is correctly identified, segregated, stored, and ultimately removed by a licensed disposal service. This workflow is critical for regulatory compliance and safety.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Segregate from other lab waste A->B C Use chemically compatible, leak-proof containers B->C D Label container with: 'Hazardous Waste' 'Toxic' 'this compound' Accumulation Start Date C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container securely closed E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Complete all required waste manifest documentation G->H

This compound Disposal Workflow

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.

  • Segregate this compound waste from general, biological, and other chemical waste at the point of generation.[5][6] Incompatible materials must be stored separately.[6][7]

Step 2: Containerization and Labeling

  • Select a waste container that is chemically compatible with this compound and any solvents used.[7] The container must be durable, leak-proof, and have a secure closure.[7]

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must also include the chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the date when waste was first added to the container.[5][6]

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8] This area must be at or near the point of waste generation.[8]

  • Ensure the container remains closed at all times except when adding waste.[8]

  • Do not accumulate more than one quart of acutely toxic chemical waste in the SAA.[8] Once this limit is reached, it must be removed within three calendar days.[8]

Step 4: Spill and Decontamination Procedures

  • In case of a spill:

    • Evacuate the area and prevent entry.

    • Wear all required PPE before re-entering.

    • Avoid generating dust.

    • Carefully sweep or shovel the solid material into a suitable, labeled hazardous waste container.

    • Ventilate the area and wash the spill site thoroughly after the material has been collected.

  • Decontamination: Since mycotoxins are resilient, physical removal is the most effective method of decontamination.[1] Incineration is one of the few methods that can chemically break down mycotoxins.[1]

Step 5: Professional Disposal

  • The disposal of this compound waste must be handled by trained professionals.

  • Arrange for collection by a licensed hazardous waste disposal service.[5][9]

  • Do not pour this compound waste down the drain or dispose of it in regular trash.[8] This is a violation of environmental regulations and poses a significant risk.[7][8]

  • Contaminated packaging should be treated as unused product and disposed of accordingly; do not reuse empty containers.

Key Disposal and Safety Parameters

The following table summarizes critical information for the handling and disposal of this compound.

ParameterGuidelineSource(s)
UN ID Number UN3462 (for transport of toxic solid, organic, n.o.s.)
Waste Classification Acutely Toxic (Likely P-listed waste)[7][8]
Storage Temperature Store at -20°C (for product)[3]
SAA Volume Limit Max. 1 quart of liquid or 1 kg of solid[8]
Disposal Method Professional hazardous waste service (incineration recommended)[1][5]
Spill Cleanup Sweep up, place in a closed container, ventilate and wash site
PPE Requirements NIOSH-approved respirator, chemical-resistant gloves, splash goggles, full suit[3]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for waste pickup.[8][9]

References

Personal protective equipment for handling Enniatin F

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Enniatin F. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. This compound, as part of the broader Enniatin complex, is a mycotoxin that requires careful handling due to its potential toxicity.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. Consistent and correct use of PPE is the primary defense against exposure.

Situation Required PPE Specifications & Notes
Routine Handling (e.g., weighing, preparing solutions) - Lab Coat/Protective Clothing- Chemical-resistant Gloves- Safety Goggles with side-shields- NIOSH/MSHA-approved RespiratorClothing should be long-sleeved.[3] Gloves should be inspected before use and disposed of properly.[4] Eye protection should conform to EN 166 (EU) or NIOSH (US) standards.[4][5] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5]
Spill Cleanup - Full Suit- Boots- Chemical-resistant Gloves- Splash Goggles- NIOSH/MSHA-approved RespiratorA full protective suit is necessary to prevent skin contact. Ensure the respirator is appropriate for particulate matter.
Fire Emergency - Self-Contained Breathing Apparatus (SCBA)- Full Protective ClothingTo be used by trained emergency responders.[4] Protects against hazardous decomposition products.[4]

Operational Procedures for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage in a designated receiving area.

  • Store this compound at -20°C in a tightly sealed container.[4]

  • The storage area should be well-ventilated and protected from light.

2. Handling and Use:

  • All handling of this compound should occur within a properly functioning fume hood to ensure adequate exhaust ventilation.

  • Avoid the formation of dust when working with the powdered form.

  • Keep the compound away from heat and potential sources of ignition.

  • Ground all equipment containing the material to prevent static discharge.

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.

  • Do not allow the product to enter drains.

4. First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms appear.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present. Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: All waste containing this compound must be disposed of by professionally trained staff.

  • Observe all applicable federal, state, and local environmental regulations for hazardous waste disposal.

  • Contaminated Materials: Dispose of contaminated lab coats, gloves, and other materials as hazardous waste in sealed, properly labeled containers.

  • Empty Containers: Do not reuse empty containers. They should be treated as unused product and disposed of accordingly. Evaporate any residue under a fume hood before disposal.

Experimental Protocol: General Handling of a Powdered Compound

While a specific experimental protocol for this compound is not provided, the following is a generalized procedure for handling a powdered chemical substance with similar hazard characteristics.

  • Preparation:

    • Don all required PPE as specified for routine handling.

    • Ensure the fume hood is operational and the work area is clean and uncluttered. .

  • Weighing:

    • Use a microbalance within the fume hood.

    • Carefully open the container to minimize the creation of airborne dust.

    • Use a spatula to transfer the desired amount of this compound to a tared weigh boat.

    • Close the primary container tightly after weighing. .

  • Solubilization:

    • Place the weigh boat with this compound into a suitable flask.

    • Add the desired solvent to the flask, ensuring the powder is fully wetted to prevent it from becoming airborne.

    • Gently swirl or stir the mixture until the compound is fully dissolved. .

  • Post-Handling:

    • Clean all equipment that came into contact with this compound.

    • Dispose of all contaminated disposables, including gloves and weigh boats, in the designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.